FR900359
Descripción
Propiedades
IUPAC Name |
[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N7O15/c1-17-34(58)52-35(39(59)24(2)3)47(65)70-40(25(4)5)36-46(64)56(15)38(30(11)68-16)49(67)71-41(26(6)7)37(51-31(12)57)48(66)69-33(23-32-21-19-18-20-22-32)45(63)55(14)28(9)42(60)50-27(8)44(62)54(13)29(10)43(61)53-36/h18-22,24-27,29-30,33,35-41,59H,9,17,23H2,1-8,10-16H3,(H,50,60)(H,51,57)(H,52,58)(H,53,61)/t27-,29-,30+,33+,35-,36-,37-,38-,39+,40+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKHFILKMPFGB-ZWYWTTNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(C(C)C)O)C(=O)OC(C1C(=O)N(C(C(=O)OC(C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)C(C)OC)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)O[C@@H]([C@H]1C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)[C@@H](C)OC)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107530-18-7 | |
| Record name | FR-900359 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7M4365U6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FR900359: A Potent and Selective Gq/11/14 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
FR900359 is a naturally occurring cyclic depsipeptide isolated from the leaves of Ardisia crenata.[1] It has emerged as a powerful pharmacological tool and a potential therapeutic lead due to its high potency and selectivity as an inhibitor of the Gq/11/14 family of G proteins.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, pharmacology, and oncology.
Mechanism of Action
This compound functions as a guanine nucleotide dissociation inhibitor (GDI).[4] It binds to the GDP-bound alpha subunit of Gq, G11, and G14 proteins, stabilizing the inactive Gα-GDP/Gβγ heterotrimer.[5] This prevents the exchange of GDP for GTP, which is a critical step in G protein activation. By locking the G protein in its "off" state, this compound effectively uncouples the Gq/11/14 proteins from their upstream G protein-coupled receptors (GPCRs), thereby inhibiting all downstream signaling events.[1][4] Notably, this compound exhibits pseudo-irreversible binding to Gq proteins, with a significantly longer residence time compared to the related inhibitor YM-254890.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, inhibitory potency, and physicochemical properties.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target | Assay | Reference |
| IC50 | ~75 nM | Gαq and Gαq-Q209L | [35S]GTPγS binding assay | [8] |
| IC50 | Low micromolar | Gαq, Gα11, Gα14 | BRET assay | [1] |
| pKD | 8.45 | Gαq | Radioligand binding | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C49H75N7O15 | [7] |
| Molecular Weight | 1002.17 g/mol | [7] |
| Calculated logP | 1.86 | [6] |
| Water Solubility | 189 µM (kinetic) | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. Inhibition of this binding is a direct measure of the inhibitor's effect on G protein activation.
Materials:
-
Cell membranes expressing the Gq-coupled receptor of interest
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP
-
Unlabeled GTPγS (for non-specific binding)
-
96-well filter plates
-
Scintillation cocktail
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the this compound dilutions.
-
Add 20 µL of cell membranes (5-20 µg of protein) to each well.
-
Add 20 µL of the agonist for the receptor of interest to stimulate GTPγS binding. For basal binding, add buffer instead.
-
To determine non-specific binding, add 10 µM unlabeled GTPγS to a set of wells.
-
Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1-1 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 of this compound.[9][10][11]
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to monitor the interaction between Gα and Gβγ subunits in live cells. A decrease in BRET signal upon agonist stimulation indicates G protein activation, and the inhibition of this decrease by this compound demonstrates its inhibitory activity.
Materials:
-
HEK293 cells
-
Plasmids encoding Gαq fused to a Renilla luciferase (RLuc) donor and Gβγ fused to a yellow fluorescent protein (YFP) acceptor
-
This compound
-
Coelenterazine h (luciferase substrate)
-
96-well white opaque microplates
Procedure:
-
Co-transfect HEK293 cells with the Gαq-RLuc and Gβγ-YFP constructs.
-
24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer.
-
Seed the cells into a 96-well white opaque microplate.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Add the agonist for a Gq-coupled receptor to stimulate G protein activation.
-
Add the luciferase substrate, coelenterazine h.
-
Immediately measure the luminescence at two wavelengths: one for the donor (RLuc, ~480 nm) and one for the acceptor (YFP, ~530 nm) using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
A decrease in the BRET ratio upon agonist stimulation indicates G protein activation. The ability of this compound to prevent this decrease is a measure of its inhibitory effect.[12][13][14]
Cell Proliferation Assay (Melanoma Cell Lines)
This assay assesses the effect of this compound on the growth of cancer cells, particularly those driven by oncogenic Gq/11 mutations, such as uveal melanoma.
Materials:
-
Melanoma cell line (e.g., 92.1, OCM3)
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., WST-1, MTT, or PicoGreen)
-
96-well cell culture plates
Procedure:
-
Seed the melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 24-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for WST-1 and MTT) or DNA staining (for PicoGreen).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) of this compound.[8][15][16]
Visualizations
The following diagrams illustrate the Gq signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.
Caption: Canonical Gq signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Gq inhibitor characterization.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shutterstock.com [shutterstock.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. oncotarget.com [oncotarget.com]
Unveiling the Core of FR900359: A Technical Guide to the Cyclic Depsipeptide Gq Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a naturally occurring cyclic depsipeptide that has garnered significant attention within the scientific community for its potent and selective inhibition of the Gαq family of G proteins (Gαq, Gα11, and Gα14).[1][2] Isolated from the leaves of the plant Ardisia crenata, this complex molecule holds considerable promise as a pharmacological tool to dissect Gq-mediated signaling pathways and as a potential therapeutic agent in diseases characterized by aberrant Gq activation, such as uveal melanoma and certain inflammatory conditions.[1] This technical guide provides a comprehensive overview of the core structure of this compound, its mechanism of action, and detailed experimental protocols for its study.
Core Structure and Physicochemical Properties
This compound is a complex cyclic depsipeptide with the molecular formula C49H75N7O15 and a molecular weight of approximately 1002.17 g/mol .[3] Its structure was elucidated through a combination of X-ray crystallography and mass spectrometry, revealing a unique composition of amino and hydroxy acids.[4] The constituent units of this compound include alanine, N-methylalanine, three residues of β-hydroxyleucine, 3-phenyllactic acid, acetic acid, propionic acid, and the uncommon amino acids N-methyldehydroalanine and N,O-dimethylthreonine.[3]
A detailed summary of the physicochemical properties of this compound is presented in the table below, offering a comparative look with the structurally similar Gq inhibitor, YM-254890.
| Property | This compound | YM-254890 |
| Molecular Formula | C49H75N7O15 | C47H69N7O14 |
| Molecular Weight | 1002.17 g/mol | 959.49 g/mol |
| CAS Number | 107530-18-7 | 254890-33-6 |
| Exact Mass | 1001.5321 Da | 959.4899 Da |
| Calculated logP | 1.86 | 1.37 |
| Hydrogen Bond Donors | 5 | 5 |
| Hydrogen Bond Acceptors | 22 | 22 |
| Polar Surface Area | 285 Ų | 285 Ų |
| Rotatable Bond Count | 15 | 13 |
Mechanism of Action: Gq Protein Inhibition
This compound exerts its biological effects by acting as a highly selective guanine nucleotide dissociation inhibitor (GDI) for Gαq, Gα11, and Gα14 subunits.[1][5] In the canonical G protein cycle, the exchange of GDP for GTP on the Gα subunit is a critical activation step. This compound binds to a specific pocket on the Gαq subunit, stabilizing the GDP-bound inactive state and preventing this nucleotide exchange. This effectively uncouples the G protein from its upstream G protein-coupled receptor (GPCR), thereby blocking downstream signaling cascades.
The inhibitory action of this compound on Gq signaling is depicted in the following pathway diagram.
Downstream of Gq activation, this compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and Yes-Associated Protein (YAP) signaling pathways, which are critical for cell proliferation and survival.
Experimental Protocols
Isolation and Purification of this compound from Ardisia crenata
The following protocol outlines a general method for the extraction and purification of this compound, referred to as ardicrenin in some literature.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural studies of this compound, a novel cyclic depsipeptide from Ardisia crenata sims(Myrsinaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Structural response of G protein binding to the cyclodepsipeptide inhibitor this compound probed by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Quest for FR900359: A Technical Guide to its Discovery, Isolation, and Purification from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gq/11 family of G proteins, crucial signaling molecules involved in a myriad of physiological and pathological processes.[1][2] Its discovery has provided the scientific community with an invaluable tool to dissect Gq-mediated signaling pathways and has opened new avenues for therapeutic intervention in diseases such as uveal melanoma and others driven by aberrant Gq signaling.[3][4] This technical guide provides an in-depth overview of the discovery of this compound and detailed methodologies for its isolation and purification from its natural sources.
Discovery of this compound: From Plant to Bacterium
This compound was first isolated in 1988 from the leaves of the ornamental plant Ardisia crenata.[5] For a long time, the plant itself was believed to be the producer of this complex cyclic depsipeptide. However, later research revealed that this compound is actually synthesized by an unculturable endosymbiotic bacterium, 'Candidatus' Burkholderia crenata, residing within nodules on the leaves of A. crenata.[6]
A significant breakthrough in ensuring a sustainable supply of this compound came with the discovery of a cultivable bacterial producer, Chromobacterium vaccinii.[1][2] This discovery has paved the way for fermentation-based production, offering a more scalable and controlled source of the compound compared to extraction from plant material.[1][2] Genetic engineering efforts have further enhanced the production yields from C. vaccinii, making this remarkable molecule more accessible for research and development.[1][2]
Quantitative Data: Yield and Biological Activity
The following tables summarize the quantitative data regarding the yield of this compound from its primary natural sources and its inhibitory activity on Gq protein signaling.
Table 1: Comparative Yield of this compound from Natural Sources
| Natural Source | Production Method | Reported Yield | Reference |
| Ardisia crenata leaves | Methanol Extraction | Not explicitly quantified in most literature, but generally low and variable. | [7] |
| Chromobacterium vaccinii (Wild-Type) | Fermentation | ~1.5 mg/L | [2] |
| Chromobacterium vaccinii (Engineered Strain) | Fermentation with promoter exchange | Up to 8-fold increase compared to wild-type (~12 mg/L) | [2] |
Table 2: Inhibitory Activity of this compound on Gq-Mediated Signaling
| Assay | Cell Line/System | Agonist | IC50 Value | Reference |
| [³⁵S]GTPγS Binding | Purified Gαq and Gαq-Q209L | - | ~75 nM | [3] |
| IP-One Assay | HEK293 cells expressing M3 muscarinic receptor | Carbachol | 1.8 nM | [8] |
| Calcium Mobilization | CHO-K1 cells expressing human M1 muscarinic receptor | Carbachol | 2.3 - 16.8 nM | [9][10] |
| Platelet Aggregation | Human platelet-rich plasma | ADP | < 0.6 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and purification of this compound from both Ardisia crenata leaves and Chromobacterium vaccinii culture.
Protocol 1: Extraction and Purification of this compound from Ardisia crenata Leaves
This protocol is a compilation of methodologies described in the scientific literature.
1. Extraction:
-
Materials: Dried and powdered leaves of Ardisia crenata, Methanol (ACS grade).
-
Procedure:
-
Macerate 100 g of dried, powdered A. crenata leaves in 500 mL of methanol at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
2. Vacuum Liquid Chromatography (VLC):
-
Materials: Crude methanolic extract, Silica gel 60 for VLC, Hexane, Ethyl acetate, Methanol.
-
Procedure:
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Pack a VLC column with silica gel 60.
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane-ethyl acetate, ethyl acetate, and finally ethyl acetate-methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
3. Sephadex LH-20 Column Chromatography:
-
Materials: this compound-containing fractions from VLC, Sephadex LH-20, Methanol.
-
Procedure:
-
Swell the Sephadex LH-20 beads in methanol for at least 4 hours.
-
Pack a glass column with the swollen Sephadex LH-20.
-
Dissolve the pooled and dried this compound-containing fractions from VLC in a minimal amount of methanol.
-
Load the sample onto the column.
-
Elute the column with methanol at a slow flow rate (e.g., 0.5 mL/min).
-
Collect fractions and monitor by TLC or HPLC to identify those containing pure this compound.
-
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Materials: Partially purified this compound, Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the this compound-containing fractions from the Sephadex column in a small volume of the initial mobile phase.
-
Use a C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Employ a gradient elution system. A typical gradient could be from 30% acetonitrile in water (with 0.1% TFA) to 100% acetonitrile (with 0.1% TFA) over 40 minutes.
-
Set the flow rate to 1 mL/min.
-
Monitor the elution at 210 nm.
-
Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry and NMR.
-
Protocol 2: Fermentation and Purification of this compound from Chromobacterium vaccinii
This protocol is based on established methods for bacterial fermentation and natural product isolation.
1. Fermentation:
-
Materials: Chromobacterium vaccinii strain, appropriate fermentation medium (e.g., Tryptic Soy Broth), sterile flasks or fermenter.
-
Procedure:
-
Inoculate a seed culture of C. vaccinii and grow for 24-48 hours.
-
Use the seed culture to inoculate the production scale fermentation medium.
-
Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.
-
2. Extraction:
-
Materials: Fermentation broth, Ethyl acetate or Butanol.
-
Procedure:
-
Separate the bacterial cells from the culture broth by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate or butanol.
-
Combine the organic extracts and concentrate under reduced pressure to yield the crude extract.
-
3. Purification:
-
The purification of this compound from the crude bacterial extract follows the same chromatographic steps as outlined in Protocol 1 (VLC, Sephadex LH-20, and RP-HPLC).
Visualizations
Signaling Pathway of Gq Protein and Inhibition by this compound
References
- 1. Promoter-Driven Overexpression in Chromobacterium vaccinii Facilitates Access to this compound and Yields Novel Low Abundance Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural studies of this compound, a novel cyclic depsipeptide from Ardisia crenata sims(Myrsinaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. DFG - GEPRIS - Biosynthese des selektiven Gq Inhibitors this compound in Chromobacterium vaccinii: Basis für die Herstellung des Wirkstoffes und dessen strukturelle Modifikation [gepris.dfg.de]
- 7. researchgate.net [researchgate.net]
- 8. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applying Molecular Networking for the Detection of Natural Sources and Analogues of the Selective Gq Protein Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Chaperone of Inactivity: A Technical Guide to FR900359's Targeting of Gαq
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular intricacies of FR900359 (FR), a potent and selective inhibitor of the Gαq family of G proteins. We will explore its precise molecular target, the nature of its binding site, and the mechanistic consequences of this interaction, providing a comprehensive resource for researchers leveraging this critical tool compound.
Executive Summary
This compound, a cyclic depsipeptide originally isolated from the plant Ardisia crenata, has emerged as an indispensable tool for dissecting Gq-mediated signaling pathways.[1] Its high potency and remarkable selectivity for the Gαq/11/14 subfamily over other Gα isoforms make it a superior pharmacological probe compared to less specific inhibitors.[2][3][4] This document synthesizes the current understanding of this compound's mechanism of action, detailing its role as a guanine nucleotide dissociation inhibitor (GDI) and a molecular stabilizer of the inactive G protein heterotrimer. We present collated quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and molecular interactions to provide a comprehensive technical overview for researchers in pharmacology and drug discovery.
Molecular Target and Selectivity
This compound is a pan-inhibitor of the Gq class of Gα subunits, specifically targeting Gαq, Gα11, and Gα14.[4][5][6] It displays negligible activity against other Gα subfamilies, including Gαs, Gαi/o, and Gα12/13, as well as the more distant Gαq/11 family member, Gα16.[4][7][8] This high degree of selectivity has been consistently demonstrated across various cell-based and biochemical assays.[2] The molecular basis for this selectivity lies in the specific amino acid residues present in the binding pocket of Gαq/11/14, which are not conserved in other Gα isoforms.[7]
The Binding Site: A Cleft of Inactivation
Structural and functional studies have pinpointed the binding site of this compound to a crucial interface on the Gαq subunit. It nestles into a cleft located between the Ras-like domain and the α-helical domain, specifically interacting with the linker I and switch I regions.[5][6][9] This strategic location is critical for G protein activation, as the separation of these two domains is a prerequisite for the release of GDP.[5] High-resolution crystal structures of the closely related compound YM-254890, and more recently of this compound itself, in complex with Gα subunits have provided a detailed atomic picture of this interaction.[6][10][11] These studies reveal that the inhibitor acts as a physical wedge, preventing the conformational changes necessary for nucleotide exchange.[12]
Mechanism of Action: A Dual Lock on Inactivity
This compound employs a dual mechanism to ensure the robust inhibition of Gq signaling.
Guanine Nucleotide Dissociation Inhibition (GDI)
The primary and most well-established mechanism of action is the inhibition of guanine nucleotide exchange.[5][6][13][14] By binding to the interface between the Ras-like and helical domains, this compound physically blocks the domain separation required for the dissociation of GDP from the Gα subunit.[5][6] This traps the Gαq protein in its inactive, GDP-bound state, rendering it unresponsive to activation by G protein-coupled receptors (GPCRs).[5][6]
Molecular Glue: Stabilizing the Heterotrimer
More recent evidence suggests that this compound and its analogue YM-254890 also function as "molecular glues" or stabilizers of the Gαqβγ heterotrimer.[10] High-resolution crystal structures have revealed that these inhibitors make contact with both the Gα and Gβ subunits, effectively enhancing the interaction between them.[10] This further locks the G protein complex in its inactive conformation, preventing the dissociation of the Gα subunit from the Gβγ dimer, which is a necessary step for downstream signaling.[10]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound's interaction with Gαq.
Table 1: Binding Affinities of this compound for Gαq
| Parameter | Value | Assay Conditions | Reference |
| pKi | 9.23 | Competition binding with [³H]PSB-15900 in HEK293-Gαq membranes | [15] |
| pKD | 8.45 | Saturation binding with a radiolabeled this compound derivative in human platelet membranes | [5][6] |
Table 2: Functional Inhibitory Potencies of this compound
| Assay | IC50 | Cell Line/System | Reference |
| [35S]GTPγS Binding (Gαq) | ~75 nM | Purified Gαq protein | [14] |
| [35S]GTPγS Binding (Gαq-Q209L) | ~75 nM | Purified Gαq-Q209L protein | [14] |
| IP1 Accumulation | < 1 μM | Various cell lines | [5] |
| ERK Phosphorylation | < 1 μM | Various cell lines | [5] |
| Calcium Mobilization | Low nanomolar to subnanomolar | Various cell lines | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the molecular interactions of this compound.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to its target. For this compound, both saturation and competition binding assays have been employed.
-
Objective: To determine the binding affinity (KD or Ki) of this compound for Gαq.
-
General Protocol:
-
Prepare membrane fractions from cells or tissues endogenously or recombinantly expressing Gαq.
-
For saturation binding, incubate the membranes with increasing concentrations of a radiolabeled this compound derivative (e.g., [³H]PSB-15900).
-
For competition binding, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine KD, Bmax, or Ki values.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Objective: To determine the inhibitory effect of this compound on G protein activation.
-
General Protocol:
-
Incubate purified Gαq protein or cell membranes containing Gαq with GDP in an appropriate assay buffer.
-
Add this compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding [35S]GTPγS, with or without a GPCR agonist if using membranes.
-
After a defined incubation period, terminate the reaction and separate bound from free [35S]GTPγS using filtration.
-
Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Plot the data as a percentage of maximal stimulation versus the concentration of this compound to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This cell-based assay measures the accumulation of inositol monophosphate, a downstream product of phospholipase C (PLC) activation, which is a key effector of Gq signaling.
-
Objective: To assess the functional inhibition of the Gq-PLC signaling cascade by this compound.
-
General Protocol:
-
Culture cells expressing a Gq-coupled GPCR of interest.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with a specific GPCR agonist in the presence of LiCl (to inhibit the breakdown of IP1).
-
Lyse the cells and measure the intracellular concentration of IP1 using a commercially available kit (e.g., HTRF-based).
-
Analyze the data to determine the IC50 of this compound for the inhibition of agonist-induced IP1 accumulation.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with the Gq signaling pathway.
Caption: Canonical Gαq signaling pathway and the inhibitory action of this compound.
Caption: Schematic of this compound binding to the Gαq subunit and stabilizing the heterotrimer.
Caption: Generalized workflow for characterizing this compound's interaction with Gαq.
Conclusion and Future Directions
This compound stands as a cornerstone tool for the pharmacological interrogation of Gq-mediated signaling. Its well-defined molecular target, binding site, and dual inhibitory mechanism provide a solid foundation for its use in basic research and as a potential starting point for therapeutic development. The ability of this compound to inhibit oncogenic mutants of Gαq, such as those found in uveal melanoma, highlights its potential therapeutic relevance.[12][14][16] Future research will likely focus on leveraging the detailed structural and mechanistic understanding of this compound to design novel inhibitors with improved pharmacokinetic properties or altered selectivity profiles, potentially targeting other Gα subunits that are currently considered "undruggable".[5][6] The continued application of this remarkable natural product will undoubtedly continue to illuminate the complex world of G protein signaling.
References
- 1. Heterologous Expression, Biosynthetic Studies, and Ecological Function of the Selective Gq-Signaling Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | pan-Gq inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an inhibitor of guanine nucleotide dissociation, effectively blunts signaling of GTPase-deficient Gq [bonndoc.ulb.uni-bonn.de]
- 13. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 14. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
The Role of FR900359 in Elucidating G Protein-Coupled Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Understanding the intricate signaling pathways they govern is paramount for the development of novel therapeutics. The Gq/11 family of G proteins is a critical transducer of signals for numerous GPCRs, playing a central role in various physiological processes and pathological conditions. The cyclic depsipeptide FR900359 has emerged as a powerful and selective pharmacological tool for investigating Gq/11-mediated signaling. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying GPCRs. We present detailed experimental protocols, a comprehensive summary of its quantitative data, and visualizations of the pertinent signaling pathways and experimental workflows to empower researchers in their quest to unravel the complexities of GPCR biology.
Introduction to this compound
This compound is a natural product first isolated from the leaves of the plant Ardisia crenata.[1] It is a cyclic depsipeptide that has been identified as a potent and selective inhibitor of the Gq/11 family of G proteins, which includes Gαq, Gα11, and Gα14.[2][3] this compound and its structural analog, YM-254890, have become indispensable tools in pharmacology and cell biology for dissecting Gq/11-dependent signaling pathways.[4][5] Unlike broad-spectrum inhibitors, the high selectivity of this compound allows for the precise interrogation of the physiological and pathophysiological roles of Gq/11-coupled GPCRs.[3]
Mechanism of Action
This compound functions as a guanine nucleotide dissociation inhibitor (GDI).[6][7] In the canonical G protein cycle, agonist-activated GPCRs act as guanine nucleotide exchange factors (GEFs), promoting the exchange of GDP for GTP on the Gα subunit. This exchange leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer, allowing both to interact with downstream effectors. This compound binds to a specific pocket on the Gαq/11 subunit, locking it in an inactive, GDP-bound conformation.[8] By preventing the release of GDP, this compound effectively uncouples the G protein from the receptor, thereby inhibiting the activation of downstream signaling cascades.[6][7]
The primary downstream effector of Gq/11 is phospholipase C-β (PLCβ).[9] Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The inhibition of Gq/11 by this compound prevents the activation of PLCβ and the subsequent production of these second messengers.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data for this compound and its analog YM-254890.
Table 1: Inhibitory Potency (IC50/pIC50) of this compound against Gα Subunits
| Gα Subunit | Assay Type | Cell Line | IC50 (nM) | pIC50 | Reference |
| Gαq | BRET | HEK293 | 13.18 | 7.88 | [1] |
| Gα11 | BRET | HEK293 | 10.47 | 7.98 | [1] |
| Gα14 | BRET | HEK293 | 10 | 8.00 | [1] |
| Gαq (mutant Q209L) | [35S]GTPγS Binding | Purified Protein | ~75 | ~7.12 | [10] |
Table 2: Comparative Physicochemical and Pharmacokinetic Properties of this compound and YM-254890
| Property | This compound | YM-254890 | Reference |
| Molecular Weight (Da) | 1001.53 | 959.49 | [4] |
| Calculated logP | 1.86 | 1.37 | [4] |
| Water Solubility (µM) | 189 | 88 | [4] |
| Target Residence Time (min at 37°C) | 92.1 | 3.8 | [4] |
| Plasma Protein Binding (%) | Low | Higher than this compound | [5] |
| Metabolic Stability (liver microsomes) | Faster metabolism | Slower metabolism | [5] |
Experimental Protocols
This compound is a valuable tool for a variety of in vitro and in vivo experiments aimed at understanding Gq/11-mediated signaling. Below are detailed protocols for key assays.
[35S]GTPγS Binding Assay
This assay directly measures the ability of this compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαq/11 subunits.
Materials:
-
Cell membranes expressing the Gq-coupled GPCR of interest
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
GDP solution
-
GPCR agonist
-
This compound stock solution
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS for non-specific binding determination
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target Gq-coupled GPCR according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP to a final concentration of 10 µM.
-
Varying concentrations of this compound or vehicle control.
-
Cell membranes (5-20 µg of protein per well).
-
For non-specific binding wells, add unlabeled GTPγS to a final concentration of 10 µM.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add the GPCR agonist to all wells except the basal and non-specific binding wells.
-
Initiation of Reaction: Add [35S]GTPγS to a final concentration of 0.1 nM to all wells.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a functional readout of Gq/11 pathway activation.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
Cell culture medium
-
384-well white tissue culture plates
-
IP-One HTRF kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer)
-
Stimulation buffer containing LiCl
-
GPCR agonist
-
This compound stock solution
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well white plate at an appropriate density and incubate overnight.
-
Pre-treatment: Remove the culture medium and add varying concentrations of this compound or vehicle control diluted in stimulation buffer. Incubate for 30 minutes at 37°C.
-
Stimulation: Add the GPCR agonist (at its EC80 concentration) to the wells and incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) diluted in the lysis buffer to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio as a function of this compound concentration and fit the data to determine the IC50 value.
Cell Proliferation/Viability Assay (Crystal Violet)
This assay is used to assess the effect of this compound on the proliferation and viability of cells, particularly cancer cell lines where Gq/11 signaling is implicated in growth.
Materials:
-
Adherent cell line of interest (e.g., melanoma cells)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol
-
Crystal Violet Staining Solution (0.5% w/v in 25% methanol)
-
Solubilization solution: 1% SDS in PBS
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with the fixing solution for 15 minutes at room temperature.
-
Staining: Remove the fixative and add the crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability or proliferation. Plot the percentage of viability as a function of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Applications in GPCR Research and Drug Discovery
This compound serves as a critical tool for:
-
Target Validation: Confirming the involvement of Gq/11 signaling in the mechanism of action of a GPCR ligand.
-
Pathway Deconvolution: Delineating the specific contribution of Gq/11 pathways in cells where a GPCR can couple to multiple G protein families.[3]
-
Screening for Gq/11-Biased Ligands: In combination with other assays, identifying ligands that preferentially activate or inhibit Gq/11-mediated signaling.
-
Investigating Disease Mechanisms: Exploring the role of aberrant Gq/11 signaling in diseases such as cancer (e.g., uveal melanoma) and cardiovascular disorders.[2][10]
-
Preclinical Studies: Evaluating the therapeutic potential of targeting Gq/11 signaling in animal models of disease.
Conclusion
This compound is an invaluable pharmacological inhibitor for the study of G protein-coupled receptors that signal through the Gq/11 family of G proteins. Its high potency and selectivity make it a superior tool for dissecting the complex roles of these signaling pathways in health and disease. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately accelerating our understanding of GPCR biology and the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 10. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
The Impact of FR900359 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR900359 is a potent and selective natural product inhibitor of the Gαq/11 family of heterotrimeric G proteins. By locking these proteins in their inactive, GDP-bound state, this compound provides a powerful tool to dissect the complex signaling networks regulated by Gαq/11-coupled G protein-coupled receptors (GPCRs). This technical guide provides an in-depth overview of the effects of this compound on key downstream signaling pathways, including the canonical Phospholipase Cβ (PLCβ) pathway and the non-canonical MAPK/ERK and YAP/TAZ pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing pathway modulation, and utilizes visualizations to illustrate the intricate molecular interactions.
Introduction to this compound
This compound is a cyclic depsipeptide that acts as a guanine nucleotide dissociation inhibitor (GDI) for Gαq, Gα11, and Gα14 subunits.[1] Its high potency and selectivity make it an invaluable pharmacological tool for studying Gq/11-mediated physiological and pathological processes.[2][3] A key area of investigation is its potential as a therapeutic agent in diseases driven by aberrant Gαq/11 signaling, such as uveal melanoma.[4]
Mechanism of Action
This compound binds to a pocket on the Gαq/11 subunit, preventing the conformational changes required for the exchange of GDP for GTP.[5] This inhibition effectively uncouples the G protein from its upstream GPCR, thereby blocking the activation of all downstream effector proteins.
Impact on Downstream Signaling Pathways
This compound's inhibition of Gαq/11 activation leads to the modulation of several critical downstream signaling cascades.
Phospholipase Cβ (PLCβ) Pathway
The canonical signaling pathway downstream of Gαq/11 involves the activation of Phospholipase Cβ (PLCβ).[6] Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. This compound effectively blocks this pathway by preventing Gαq/11-mediated PLCβ activation.
MAPK/ERK Pathway
Mitogen-activated protein kinase (MAPK) signaling, particularly the extracellular signal-regulated kinase (ERK) cascade, is a crucial regulator of cell proliferation, differentiation, and survival.[4] Studies have demonstrated that oncogenic Gαq/11 can lead to the activation of the MAPK/ERK pathway.[4] this compound has been shown to abolish or significantly reduce the phosphorylation of ERK1/2 in cells harboring activating mutations in Gαq/11.[4]
YAP/TAZ Pathway
The Hippo signaling pathway effectors, Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are key regulators of organ size and cell proliferation.[4] In their active state, YAP and TAZ translocate to the nucleus and promote the transcription of pro-growth genes. Oncogenic Gαq/11 signaling has been linked to the nuclear localization and activation of YAP.[4] Treatment with this compound prevents the nuclear localization of YAP, retaining it in the cytoplasm and thereby inhibiting its transcriptional activity.[4]
Rho GTPase Pathway
The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton, cell migration, and cell cycle progression. Gαq/11 has been shown to activate RhoA through Rho-specific guanine nucleotide exchange factors (GEFs).[3] Consequently, inhibition of Gαq/11 by this compound is expected to attenuate RhoA activation and its downstream effects. While the link is established, direct quantitative data on the effect of this compound on RhoA activity is an area for further investigation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Gαq/11 and its downstream signaling pathways as reported in the literature.
Table 1: Inhibition of Gαq/11 Activity
| Parameter | Target | Value | Cell/System | Reference |
| IC₅₀ | GTPγS binding to Gαq and Gαq-Q209L | ~75 nM | In vitro purified protein | [4] |
| pKD | FR-derived radiotracer binding | 8.45 | Human platelet membranes | [7] |
Table 2: Effects on Downstream Signaling Pathways
| Pathway | Endpoint Measured | Concentration | Effect | Cell Line | Reference |
| MAPK/ERK | pERK1/2 levels | 1 µM | Complete abolishment | 92.1, OMM1.3 (Uveal Melanoma) | [4] |
| MAPK/ERK | pERK1/2 levels | 1 µM | ~65% decrease | UM002B (Uveal Melanoma) | [4] |
| YAP/TAZ | Nuclear YAP localization | 0.1 nM | Significant decrease | OMM1.3 (Uveal Melanoma) | [4] |
| YAP/TAZ | Nuclear YAP localization | 100 nM | Significant decrease | 92.1, UM002B (Uveal Melanoma) | [4] |
| Cell Growth | Proliferation | 100 nM | Significant inhibition | 92.1, OMM1.3, UM002B (Uveal Melanoma) | [4] |
| Apoptosis | Caspase 3/7 activation | 1 µM | Significant increase | 92.1, OMM1.3, UM002B (Uveal Melanoma) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on downstream signaling pathways.
Western Blot Analysis of ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (pERK) and total ERK in cell lysates by Western blot.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary anti-pERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.
Immunofluorescence for YAP Nuclear Localization
This protocol details the visualization of YAP subcellular localization using immunofluorescence microscopy.
Materials:
-
This compound
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-YAP
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-YAP primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.
Phospholipase Cβ (PLCβ) Activity Assay
This protocol is based on the measurement of inositol phosphate (IP) accumulation, a product of PLCβ activity.
Materials:
-
This compound
-
myo-[³H]inositol
-
Agonist for a Gq/11-coupled receptor expressed in the cells
-
LiCl
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail
Procedure:
-
Cell Labeling: Plate cells and label overnight with myo-[³H]inositol.
-
Treatment: Wash cells and pre-incubate with LiCl (to inhibit inositol monophosphatases) and this compound or vehicle control.
-
Stimulation: Stimulate cells with a Gq/11-coupled receptor agonist for a defined period.
-
Extraction: Stop the reaction by adding ice-cold perchloric acid.
-
Separation of Inositol Phosphates: Neutralize the extracts and apply to Dowex AG1-X8 columns to separate [³H]inositol phosphates from free [³H]inositol.
-
Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity by liquid scintillation counting.
RhoA Activation Assay (G-LISA)
This protocol describes a G-LISA (GTPase-LISA) assay, a quantitative ELISA-based method to measure RhoA activation.
Materials:
-
This compound
-
RhoA G-LISA Activation Assay Kit (contains Rho-GTP binding plate, lysis buffer, anti-RhoA antibody, HRP-conjugated secondary antibody, and detection reagents)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Lysis: Lyse cells according to the kit's protocol to preserve GTP-bound RhoA.
-
Protein Quantification: Determine and normalize protein concentrations of the lysates.
-
Assay: Add equal amounts of protein lysate to the wells of the Rho-GTP binding plate and incubate.
-
Detection: Follow the kit's instructions for washing, primary and secondary antibody incubations, and addition of detection reagent.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Conclusion
This compound is a critical tool for elucidating the roles of Gαq/11 in cellular signaling. Its ability to potently and selectively inhibit Gαq/11 allows for the precise dissection of downstream pathways, including the canonical PLCβ cascade and the non-canonical MAPK/ERK and YAP/TAZ pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the multifaceted effects of this compound and to explore its therapeutic potential in Gαq/11-driven diseases. Further research into its effects on other potential downstream effectors, such as the Rho GTPases, will continue to expand our understanding of Gαq/11 signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 3. Rho Family GTPases Are Required for Activation of Jak/STAT Signaling by G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase C-beta 1 is a GTPase-activating protein for Gq/11, its physiologic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In Vitro Pharmacological Properties of FR900359: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a naturally occurring cyclic depsipeptide isolated from the leaves of Ardisia crenata. It has emerged as a powerful pharmacological tool for the investigation of signaling pathways mediated by the Gq family of G proteins. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, including its mechanism of action, selectivity, and its effects on downstream signaling cascades. Detailed experimental protocols for key assays and quantitative data are presented to facilitate its application in research and drug development.
Mechanism of Action
This compound is a potent and selective inhibitor of the Gαq subfamily of heterotrimeric G proteins.[1][2] Its primary mechanism of action is the inhibition of the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.[3] By acting as a guanine nucleotide dissociation inhibitor (GDI), this compound effectively locks the Gαq protein in its inactive, GDP-bound state, thereby preventing its activation by G protein-coupled receptors (GPCRs).[3]
Gα Subunit Selectivity
This compound exhibits remarkable selectivity for specific members of the Gαq family. In vitro studies have consistently demonstrated its potent inhibitory activity against Gαq, Gα11, and Gα14 subunits. Conversely, it does not significantly inhibit other Gα subunit families, including Gαs, Gαi/o, and Gα12/13. Notably, the Gα16 subunit, also a member of the Gq family, is not inhibited by this compound.
| Gα Subunit Family | Specific Isoforms Inhibited | Specific Isoforms Not Inhibited |
| Gαq/11 | Gαq, Gα11, Gα14 | Gα16 |
| Gαs | All isoforms | |
| Gαi/o | All isoforms | |
| Gα12/13 | All isoforms |
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes key binding affinity and functional inhibition data.
| Assay Type | Parameter | Value | Target | Notes |
| Radioligand Binding | pKD | 8.45 | Gαq | Using a tritiated derivative of this compound. |
| GTPγS Binding Assay | IC50 | ~75 nM | Gαq and Gαq-Q209L | Measures the inhibition of [35S]GTPγS binding to purified Gαq protein.[3] |
| BRET Assay | IC50 | Low µM | Gαq, Gα11, Gα14 | Inhibition of agonist-induced BRET signal changes between Gα and Gγ subunits. |
| Calcium Mobilization | - | Complete inhibition at 1 µM | Gq-coupled receptors | Specific IC50 values are not consistently reported in the literature. |
| Inositol Monophosphate Accumulation | - | Complete inhibition | Gq-coupled receptors | Demonstrates blockade of the PLC-β pathway. |
| ERK1/2 Phosphorylation | - | Significant inhibition at 1 µM | Downstream of Gq activation | Inhibition of a key MAPK pathway component. |
Signaling Pathways and Experimental Workflows
Gq Signaling Pathway Inhibition by this compound
This compound blocks the activation of Gαq, thereby inhibiting its downstream effectors, most notably Phospholipase C-β (PLC-β). This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), consequently blocking IP3-mediated calcium mobilization and DAG-mediated activation of Protein Kinase C (PKC). This ultimately leads to the attenuation of downstream signaling cascades, such as the ERK/MAPK pathway.
Caption: Gq signaling pathway and the inhibitory action of this compound.
Experimental Workflow: GTPγS Binding Assay
This assay directly measures the ability of this compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to purified Gαq protein.
Caption: Workflow for determining the IC50 of this compound using a GTPγS binding assay.
Experimental Workflow: Western Blot for ERK Phosphorylation
This workflow outlines the steps to assess the inhibitory effect of this compound on GPCR-induced ERK phosphorylation in a cell-based assay.
Caption: Workflow for analyzing this compound's effect on ERK phosphorylation via Western Blot.
Experimental Protocols
[35S]GTPγS Binding Assay
Objective: To determine the IC50 value of this compound for the inhibition of [35S]GTPγS binding to purified Gαq.
Materials:
-
Purified recombinant Gαq protein
-
This compound
-
[35S]GTPγS
-
GTPγS (unlabeled)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 100 mM NaCl, 1 mM DTT, 1 µM GDP
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add 20 µL of assay buffer, 20 µL of this compound dilution (or vehicle control), and 20 µL of purified Gαq protein (final concentration ~50-100 nM).
-
For non-specific binding control wells, add unlabeled GTPγS to a final concentration of 10 µM.
-
Pre-incubate the plate for 30 minutes at 30°C.
-
Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1-1 nM).
-
Incubate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl2).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
Objective: To assess the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing a Gq-coupled receptor.
Materials:
-
HEK293 cells (or other suitable cell line) endogenously or transiently expressing a Gq-coupled GPCR of interest.
-
This compound
-
A specific agonist for the GPCR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically incubate for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound at various concentrations (or vehicle) to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and measure the basal fluorescence.
-
Inject the GPCR agonist at a concentration known to elicit a robust response (e.g., EC80) and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
Analyze the data by calculating the change in fluorescence (peak - baseline) for each well.
-
Determine the percentage of inhibition for each this compound concentration and, if a dose-response is performed, calculate the IC50 value.
Western Blot for ERK1/2 Phosphorylation
Objective: To determine the effect of this compound on agonist-induced phosphorylation of ERK1/2.
Materials:
-
Cells expressing a Gq-coupled receptor.
-
This compound
-
GPCR agonist
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
Stimulate the cells with the GPCR agonist for a short period (typically 5-10 minutes).
-
Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer, scrape, and collect the lysates.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody to control for protein loading.
-
Quantify the band intensities using densitometry and normalize the p-ERK signal to the t-ERK signal.
Conclusion
This compound is a highly selective and potent inhibitor of Gαq/11/14 proteins, making it an invaluable tool for dissecting Gq-mediated signaling pathways in vitro. Its well-defined mechanism of action and selectivity profile, as outlined in this guide, provide a solid foundation for its use in a wide range of experimental settings. The detailed protocols provided herein offer practical guidance for researchers aiming to utilize this compound to investigate the role of Gq signaling in various physiological and pathological processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake and Permeability of FR900359: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular uptake and permeability of FR900359, a potent and selective inhibitor of the Gq subfamily of G proteins. Understanding the mechanisms by which this macrocyclic depsipeptide enters cells and traverses biological barriers is critical for its application as a pharmacological tool and for evaluating its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.
Introduction: this compound, a Selective Gq Inhibitor
This compound is a natural product isolated from the plant Ardisia crenata that has become an indispensable tool for studying G protein-coupled receptor (GPCR) signaling.[1] It selectively inhibits the Gq/11/14 subfamily of G proteins, preventing the exchange of GDP for GTP and thereby blocking the activation of downstream effectors.[1][2][3] Unlike protein-based toxins such as pertussis toxin, this compound is a small, druglike molecule, making it a valuable agent for investigating Gq-mediated physiological and pathological processes.[4][5] Its efficacy in cellular and in vivo models depends entirely on its ability to reach its intracellular target, the Gαq subunit, making its permeability a key determinant of its utility.
Mechanism of Action: Inhibition of the Gq Signaling Pathway
This compound exerts its effect by binding to the Gα subunit of the Gq heterotrimer.[6] This action prevents the conformational changes required for GDP release, effectively locking the G protein in its inactive, GDP-bound state.[2][6] This prevents the G protein from activating its primary effector, phospholipase C-β (PLC-β), and subsequently blocks the entire downstream signaling cascade. The inhibitor functions as a guanine nucleotide dissociation inhibitor (GDI).[2][7]
Quantitative Assessment of Cellular Permeability
The permeability of this compound has been quantitatively assessed using Caco-2 cell monolayers, a standard in vitro model of human intestinal absorption.[4][5] These studies reveal that this compound has low intrinsic permeability.
Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Cells
| Compound | Direction | Concentration (μM) | Papp (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Reference |
|---|---|---|---|---|---|
| This compound | Apical to Basolateral (A-B) | 10 | 0.4 | 29 | [4][5] |
| This compound | Basolateral to Apical (B-A) | 10 | 11.6 | 29 | [4] |
| Testosterone (High Permeability) | Apical to Basolateral (A-B) | 10 | 35.8 | 0.8 | [4] |
| Atenolol (Low Permeability) | Apical to Basolateral (A-B) | 10 | 0.4 | 1.0 |[4] |
Data presented as means ± SD, n=3. Data extracted from a 2021 study by Schmitz et al.[4]
The findings indicate several key points:
-
Low Absorption: this compound exhibits a low apparent permeability coefficient (Papp) of 0.4 x 10⁻⁶ cm/s in the absorptive (apical to basolateral) direction, which is comparable to the low permeability control drug, atenolol.[4][5] This suggests that the oral bioavailability of this compound is likely to be very low.[4][5][7]
-
Active Efflux: The basolateral to apical transport is significantly higher, resulting in an efflux ratio of 29.[4] An efflux ratio greater than 2 is indicative of active transport by efflux pumps such as P-glycoprotein (Pgp).[5] This confirms that this compound is a substrate of efflux transporters, which actively remove the compound from the cell, further limiting its net absorption.[4][5][7]
-
Physicochemical Properties: Predictions based on its structure indicate that this compound is not likely to be brain-permeable due to a high polar surface area (285 Ų) and a large number of hydrogen bond donors and acceptors.[4][5]
Despite its low intrinsic permeability, this compound is widely described as a cell-permeable inhibitor because it is effective in a multitude of assays involving living cells, demonstrating that sufficient quantities can cross the plasma membrane to engage its intracellular target.[1][2][3]
Experimental Protocols
This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells.
Objective: To determine the apparent permeability coefficient (Papp) of this compound.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on Transwell cell culture plates and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer resembling intestinal epithelial cells, complete with tight junctions.[4]
-
Assay Initiation: The transport buffer is added to the apical (A) and basolateral (B) compartments. The pH is typically set to 6.5 in the apical compartment and 7.4 in the basolateral compartment to mimic physiological conditions.[4]
-
Compound Addition: this compound is added to the donor compartment (e.g., apical side for A-B transport) at a defined concentration, such as 10 μM.[4] Reference compounds for high (testosterone) and low (atenolol) permeability are run in parallel.[4]
-
Sampling: Samples are collected from the receiver compartment (e.g., basolateral side) at multiple time points (e.g., 0, 15, 45, and 90 minutes).[4] The volume removed is replaced with fresh buffer.
-
Quantification: The concentration of this compound in the collected samples is determined using a sensitive analytical method, such as LC-MS/MS.
-
Calculation: The Papp is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio: The experiment is repeated in the reverse direction (basolateral to apical) to determine the efflux ratio (Papp B-A / Papp A-B).[4]
This protocol provides a general framework for quantifying the amount of a compound that has entered cells after a period of incubation.
Objective: To measure the intracellular concentration of this compound.
Methodology:
-
Cell Seeding: Plate adherent cells (e.g., HEK293, B16 melanoma cells) in 6-well plates at a defined density (e.g., 3 x 10⁵ cells/well) and allow them to attach overnight.[8]
-
Compound Incubation: Remove the culture medium and add fresh medium containing this compound at the desired concentration. Incubate for a specific time period (e.g., 2 hours) at 37°C.[8]
-
Washing: To remove the extracellular compound, aspirate the drug-containing medium and wash the cell monolayer multiple times with ice-cold phosphate-buffered saline (PBS). This step is critical to ensure only the intracellular compound is measured.
-
Cell Lysis: Lyse the cells to release the intracellular contents. This can be achieved by adding a lysis buffer (e.g., RIPA buffer) or a strong acid (e.g., nitric acid for elemental analysis).[8]
-
Quantification: Collect the cell lysate and quantify the amount of this compound using an appropriate analytical method (e.g., LC-MS/MS).
-
Normalization: The amount of intracellular this compound is typically normalized to the total protein concentration or cell number in the well to allow for comparison across different conditions.
Conclusion
The investigation into the cellular transport of this compound reveals a molecule with low intrinsic permeability, further limited by its susceptibility to active efflux by transporters such as P-glycoprotein.[4][5][7] Quantitative Caco-2 assays confirm this profile, predicting low oral bioavailability.[4][5] Nevertheless, its demonstrated efficacy in numerous cell-based functional assays is clear evidence that this compound is sufficiently cell-permeable to reach its intracellular target, Gαq, and exert its potent inhibitory effects.[2][3] For drug development professionals, this profile suggests that local administration (e.g., inhalative) may be a more viable route than oral delivery to achieve therapeutic concentrations while minimizing systemic exposure.[4][5] For researchers, this compound remains a powerful, cell-permeable tool for the acute inhibition of Gq signaling in a wide variety of in vitro systems.
References
- 1. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental power of this compound to study Gq-regulated biological processes – ScienceOpen [scienceopen.com]
- 4. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of FR900359 on Cellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR900359 is a potent and highly selective inhibitor of the Gαq/11 family of G proteins. This technical guide provides an in-depth analysis of this compound and its profound impact on cellular calcium mobilization. By functioning as a guanine nucleotide dissociation inhibitor (GDI), this compound effectively uncouples Gq/11-protein coupled receptors (GPCRs) from their downstream signaling cascades, leading to a significant reduction in intracellular calcium release. This document details the mechanism of action of this compound, summarizes its inhibitory potency across various cellular systems, provides detailed experimental protocols for assessing its effects, and presents visual diagrams of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating Gq/11-mediated signaling and its therapeutic potential.
Introduction to this compound and Gq/11 Signaling
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. The Gq/11 family of heterotrimeric G proteins, comprising Gαq, Gα11, Gα14, and Gα16, are key transducers of signals from numerous GPCRs. Upon activation by an agonist-bound GPCR, the Gαq/11 subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the Gβγ dimer. The activated, GTP-bound Gαq/11 subunit then stimulates phospholipase Cβ (PLCβ). PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium concentration is a critical signaling event that mediates a wide range of cellular responses, including muscle contraction, neurotransmission, and cell proliferation.
This compound, a cyclic depsipeptide isolated from the plant Ardisia crenata, has emerged as an invaluable pharmacological tool for studying Gq/11-mediated signaling pathways. Its high potency and selectivity for Gαq/11 proteins make it a superior alternative to less specific inhibitors.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by acting as a guanine nucleotide dissociation inhibitor (GDI). It binds to a specific pocket on the Gαq/11 subunit, stabilizing the GDP-bound, inactive conformation of the G protein. By preventing the dissociation of GDP, this compound effectively blocks the GDP-GTP exchange that is essential for G protein activation. Consequently, the Gαq/11 subunit remains in its inactive state and is unable to stimulate PLCβ, thereby abrogating the production of IP3 and the subsequent mobilization of intracellular calcium. Recent studies also suggest that this compound may further stabilize the inactive state by strengthening the interaction between the Gα and Gβγ subunits.
This targeted mechanism of action ensures high selectivity for the Gq/11 pathway, with minimal off-target effects on other G protein families, such as Gs, Gi/o, and G12/13, at concentrations typically used in experimental settings.
Quantitative Analysis of this compound-Mediated Inhibition of Calcium Mobilization
The inhibitory potency of this compound on GPCR-induced calcium mobilization has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity for Gαq/11-mediated signaling pathways.
| Cell Line | Receptor | Agonist | IC50 of this compound (nM) | Reference |
| HEK293 | Endogenous P2Y1 Receptor | MRS2365 | 13.2 ± 3.2 | [1] |
| HEK293 | Overexpressed A1 Adenosine Receptor (Gi-coupled) | CCPA | Not specified, but inhibition was observed | [1] |
| T24 Bladder Cancer Cells | Endogenous A2B Adenosine Receptor | NECA | No significant inhibition | [1] |
Note: The inhibition of Gi-coupled receptor-mediated calcium mobilization by this compound in HEK293 cells suggests a dependence of the Giβγ-PLCβ signaling axis on the presence of active Gαq in this cell type.
Experimental Protocols
Measurement of Intracellular Calcium Mobilization using a Fluorescent Plate Reader
This protocol describes a common method for assessing the effect of this compound on agonist-induced intracellular calcium mobilization in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293 cells)
-
Complete cell culture medium
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound stock solution (in DMSO)
-
Agonist stock solution (specific to the receptor of interest)
-
Fluorescent plate reader with kinetic reading capabilities and appropriate filter sets
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density optimized for the cell line (e.g., 50,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM in HBSS containing 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in HBSS. Include a vehicle control (DMSO).
-
Aspirate the dye loading solution from the wells.
-
Wash the cells gently with 100 µL of HBSS.
-
Add 90 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Calcium Measurement:
-
Set up the fluorescent plate reader to measure fluorescence at the appropriate wavelengths (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Using the instrument's injection system, add 10 µL of the agonist solution to each well to achieve the final desired concentration (e.g., EC80).
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data to the vehicle control (100% response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Phospholipase C (PLC) Activity Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on Gαq-stimulated PLC activity using purified components.
Materials:
-
Purified, recombinant Gαq/11 protein
-
Purified, recombinant PLCβ isoform
-
[3H]-labeled Phosphatidylinositol 4,5-bisphosphate ([3H]PIP2)
-
Lipid vesicles (e.g., phosphatidylcholine/phosphatidylethanolamine) containing [3H]PIP2
-
Assay buffer (containing MgCl2, CaCl2, and other necessary components)
-
GTPγS (a non-hydrolyzable GTP analog to activate Gαq)
-
This compound stock solution (in DMSO)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation of Components:
-
Prepare lipid vesicles incorporating [3H]PIP2.
-
Prepare dilutions of this compound in assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified Gαq/11 protein with the desired concentration of this compound or vehicle control. Incubate for a short period to allow for binding.
-
Add GTPγS to activate the Gαq/11 protein.
-
Initiate the reaction by adding the lipid vesicles containing [3H]PIP2 and the purified PLCβ enzyme.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
Separate the aqueous and organic phases by centrifugation. The [3H]-labeled inositol phosphates (the product of PLC activity) will be in the aqueous phase, while the unreacted [3H]PIP2 will remain in the organic phase.
-
-
Quantification:
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [3H]-inositol phosphates produced in each reaction.
-
Determine the percentage of inhibition of PLC activity by this compound at each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Visualizing the Impact of this compound
Gq/11 Signaling Pathway and the Point of this compound Inhibition
Caption: Gq/11 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for measuring this compound's effect on calcium mobilization.
Conclusion
This compound is a powerful and specific inhibitor of Gαq/11-mediated cellular calcium mobilization. Its well-defined mechanism of action as a guanine nucleotide dissociation inhibitor makes it an indispensable tool for dissecting the roles of Gq/11 signaling in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. The continued investigation of this compound and similar compounds holds significant promise for the development of novel therapeutics targeting a wide range of Gq/11-driven pathologies.
References
Methodological & Application
Application Notes and Protocols for FR900359 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gαq/11/14 family of G proteins.[1][2][3] This cyclic depsipeptide, originally isolated from the plant Ardisia crenata, functions as a guanine nucleotide dissociation inhibitor (GDI).[2][4][5] By binding to the Gα subunit, this compound prevents the exchange of GDP for GTP, thereby locking the G protein in its inactive state and blocking downstream signaling.[2][4][6] This unique mechanism of action makes this compound an invaluable tool for investigating Gq-mediated signaling pathways and a potential therapeutic agent for diseases driven by aberrant Gq activity, such as uveal melanoma.[1][6][7]
These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to study its effects on cell signaling, proliferation, and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Target | IC50 / Effective Concentration | Reference |
| GTPγS Binding Inhibition | Purified Gαq and Gαq-Q209L | Gαq/11 | ~75 nM | [5][7] |
| ERK1/2 Phosphorylation Inhibition | Uveal Melanoma Cells | Gαq/11 Signaling | Effective at 1.0 µM (5 min) | [3] |
| YAP Nuclear Localization Inhibition | Uveal Melanoma Cells | Gαq/11 Signaling | Effective as low as 0.1 nM (6 hours) | [7] |
| Cell Growth Inhibition | B16 Melanoma Cells | Cell Proliferation | Concentration-dependent (0-10 µM, 24 hours) | [3] |
| Apoptosis Induction | 92.1 Uveal Melanoma Cells | Apoptosis | Significant at 1.0 µM (24 hours) | [3][5] |
| Cell Cycle Arrest | Melanoma Cells with Gq tone | Cell Cycle | 10 nM (72 hours) | [3] |
Signaling Pathway
This compound selectively inhibits the Gq/11/14 family of G proteins, preventing their activation by G protein-coupled receptors (GPCRs). This blockade has significant downstream consequences, most notably on the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways. In cancer cells, particularly uveal melanoma with activating GNAQ/GNA11 mutations, this compound has been shown to inhibit ERK phosphorylation and prevent the nuclear translocation of YAP, a key transcriptional regulator involved in cell proliferation and survival.[2][7]
Caption: this compound inhibits Gq/11 signaling.
Experimental Protocols
General Guidelines for Cell Culture
-
Cell Line Maintenance: Uveal melanoma cell lines (e.g., 92.1, OMM1.3, UM002B) or other relevant cell lines should be cultured in their recommended media, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
-
Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[8] Note: Some melanoma cell lines may have specific temperature requirements.[8]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilutions should be made in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
Protocol 1: Western Blot for ERK1/2 Phosphorylation
This protocol is designed to assess the effect of this compound on the MAPK/ERK signaling pathway.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to reduce basal signaling.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 1 hour.
-
Stimulation: Stimulate the Gq pathway by adding an appropriate agonist (e.g., carbachol for muscarinic receptors) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phospho-ERK1/2 to total-ERK1/2.
Caption: Western blot workflow for p-ERK.
Protocol 2: Immunofluorescence for YAP Nuclear Localization
This protocol allows for the visualization of YAP translocation from the nucleus to the cytoplasm upon this compound treatment.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-YAP)
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound (e.g., 0.1 nM to 1 µM) or vehicle for 6 hours.[7]
-
Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-YAP primary antibody in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images. Analyze the subcellular localization of YAP.
Protocol 3: Flow Cytometry for Apoptosis (Caspase-3/7 Activation)
This protocol quantifies the percentage of apoptotic cells following this compound treatment by measuring the activity of caspases 3 and 7.[5]
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle for 24 hours.[3][5]
-
Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in PBS containing the Caspase-3/7 detection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the detection reagent is proportional to caspase-3/7 activity.
-
Analysis: Gate the cell populations to determine the percentage of apoptotic (caspase-3/7 positive) cells.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 10 nM) or vehicle for 72 hours.[3]
-
Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.[3]
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for the Use of FR900359 in Melanoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2][3][4] In the context of melanoma, particularly uveal melanoma where activating mutations in GNAQ and GNA11 are prevalent, this compound has emerged as a valuable research tool and potential therapeutic agent.[5][6][7][8] These mutations drive oncogenic signaling pathways, promoting cell proliferation and survival.[5][7] this compound effectively abrogates this signaling, leading to cell cycle arrest, induction of apoptosis, and inhibition of colony formation in melanoma cell lines harboring these mutations.[5][6][7][8]
These application notes provide a comprehensive guide for utilizing this compound in melanoma cell line studies, including its mechanism of action, key signaling pathways affected, detailed experimental protocols, and a summary of reported quantitative data.
Mechanism of Action
This compound functions as a selective inhibitor of Gαq/11/14 proteins.[1][2][3][4] It acts by locking the Gα subunit in its inactive, GDP-bound state, thereby preventing its activation by G protein-coupled receptors (GPCRs). This inhibition is pseudo-irreversible and highly specific over other Gα isoforms.[6] In melanoma cells with activating mutations in GNAQ or GNA11 (e.g., Q209L or R183C), which are constitutively active, this compound directly targets these oncogenic proteins.[5][6][7] By inhibiting these mutant G proteins, this compound effectively blocks downstream signaling cascades that are crucial for melanoma cell proliferation and survival.[5][6][7]
Key Signaling Pathways and Experimental Workflow
The inhibition of Gαq/11 by this compound in melanoma cells leads to the downregulation of several key oncogenic signaling pathways. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Hippo-YAP pathways.
Caption: this compound inhibits Gαq/11 signaling in melanoma.
The general workflow for studying the effects of this compound on melanoma cell lines involves a series of in vitro assays to assess its impact on cell viability, signaling pathways, cell cycle progression, and apoptosis.
Caption: General experimental workflow for this compound studies.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various melanoma cell lines as reported in the literature.
Table 1: Inhibition of Cell Growth by this compound
| Cell Line | GNAQ/11 Mutation | This compound Concentration | Duration | % Growth Inhibition (approx.) | Reference |
| 92.1 | GNAQ Q209P | 100 nM | 4 days | ~50% | [5][7] |
| OMM1.3 | GNAQ Q209P | 100 nM | 4 days | ~40% | [5][7] |
| UM002B | GNA11 Q209L | 100 nM | 4 days | ~60% | [5][7] |
| B16 | Wild-type | 10 µM | 24 hours | Concentration-dependent reduction | [2] |
| OCM3 | BRAF V600E | 1 µM | 4 days | No significant effect | [7] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | This compound Concentration | Duration | Effect | % Apoptotic Cells | % Cells in G1 Phase | Reference |
| 92.1 | 1 µM | 24 hours | Apoptosis Induction | Significantly increased vs. control | - | [2][6] |
| 92.1 | 1 µM | 24 hours | Cell Cycle Arrest | - | ~96% | [6] |
| OMM1.3 | 1 µM | 24 hours | Apoptosis Induction | Significantly increased vs. control | - | [6] |
| UM002B | 1 µM | 24 hours | Apoptosis Induction | Significantly increased vs. control | - | [6] |
| B16 | 10 nM | 72 hours | Cell Cycle Arrest | No apoptosis observed | G1 arrest | [1][2] |
| OCM3 | 1 µM | 24 hours | No significant effect | Not affected | Not affected | [6] |
Experimental Protocols
Cell Viability Assay (using PicoGreen)
This protocol is adapted from studies investigating the effect of this compound on uveal melanoma cell growth.[5][7]
Materials:
-
Melanoma cell lines (e.g., 92.1, OMM1.3, UM002B)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Quant-iT™ PicoGreen™ dsDNA Assay Kit
-
Plate reader capable of fluorescence measurement
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 10 nM to 1 µM. Include a DMSO-only control.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO to the respective wells.
-
Incubate the plates for the desired duration (e.g., 4 days).
-
After incubation, lyse the cells according to the PicoGreen assay kit instructions.
-
Add the PicoGreen reagent to each well and incubate in the dark for 5 minutes.
-
Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Western Blot Analysis for Signaling Pathway Components
This protocol is designed to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK.[5]
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK2, anti-YAP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., total ERK2 or β-actin).
Apoptosis Assay (Caspase-3/7 Activation)
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.[6]
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with PBS.
-
Resuspend the cells in a buffer containing the CellEvent™ Caspase-3/7 Green Detection Reagent, following the manufacturer's instructions.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Analyze the cells by flow cytometry. The green fluorescence intensity indicates the level of activated caspase-3/7.
-
Quantify the percentage of apoptotic cells (caspase-3/7 positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[6]
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Conclusion
This compound is a critical tool for studying Gαq/11-driven signaling in melanoma. Its high selectivity and potent inhibitory activity make it ideal for dissecting the roles of these G proteins in melanoma cell proliferation, survival, and oncogenesis. The protocols and data provided here serve as a comprehensive resource for researchers to effectively design and execute experiments using this compound in melanoma cell line studies.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The experimental power of this compound to study Gq-regulated biological processes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR900359 in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gq subfamily of G proteins, which includes Gαq, Gα11, and Gα14.[1][2] It functions by preventing the exchange of GDP for GTP, thereby locking the G protein in its inactive state.[3] The Gq signaling pathway is a critical mediator of various cardiovascular processes, including vasoconstriction, cardiac hypertrophy, and vascular smooth muscle cell proliferation.[4][5] Dysregulation of this pathway is implicated in the pathophysiology of several cardiovascular diseases, such as hypertension, cardiac hypertrophy, and heart failure.[5] These notes provide detailed protocols for the application of this compound in cardiovascular disease research.
Mechanism of Action
This compound selectively inhibits Gq protein-coupled receptor (GPCR) signaling. Upon activation by agonists such as angiotensin II, endothelin-1, or phenylephrine, GPCRs catalyze the exchange of GDP for GTP on the Gαq subunit.[5] This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] this compound blocks the initial step of Gq activation, thus inhibiting the entire downstream signaling cascade.
Data Presentation
| Parameter | Value | Cell/System | Reference |
| IC50 (GTPγS binding) | ~75 nM | Purified Gαq protein | [4] |
| Effective Concentration (Vasodilation) | 1 µM | Isolated murine pulmonary arteries | [1] |
| Dose-Range (Vasodilation) | 1 nM - 10 µM | Isolated murine pulmonary arteries | [1] |
| Effective Concentration (hPASMC growth inhibition) | 1 µM | Human Pulmonary Artery Smooth Muscle Cells | [1] |
| In Vivo Dose (Pulmonary Hypertension) | 2.5 µ g/mouse (intratracheal) | Hypoxia-induced PH mouse model | [1] |
Experimental Protocols
In Vitro Cardiomyocyte Hypertrophy Assay
This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) using the Gq-agonist phenylephrine (PE) and its inhibition by this compound.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Plating medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free medium
-
Phenylephrine (PE)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-actinin
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Microscopy imaging system with cell analysis software
Procedure:
-
Cell Culture: Isolate and culture NRVMs according to standard protocols. Plate cells on collagen-coated coverslips in 24-well plates at an appropriate density.
-
Serum Starvation: After 24-48 hours, replace the plating medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) in a serum-free medium. Pre-incubate the cells with the this compound-containing medium for 1-2 hours. Include a vehicle control (DMSO).
-
Hypertrophic Stimulation: Add phenylephrine (final concentration 50-100 µM) to the wells, except for the unstimulated control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibody against α-actinin overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of at least 100 cells per condition using image analysis software.
In Vivo Pressure-Overload Induced Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
This protocol describes a suggested approach for evaluating the effect of this compound on angiotensin II-induced cardiac hypertrophy in mice. It is important to note that Gq inhibition has been shown to be effective against angiotensin II-induced hypertrophy but not against hypertrophy induced by transverse aortic constriction (TAC).[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Angiotensin II
-
This compound
-
Osmotic minipumps
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Echocardiography system
-
Histology reagents (formalin, paraffin, H&E and Masson's trichrome stains)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Baseline Measurements: Perform baseline echocardiography to assess cardiac function and dimensions.
-
Surgical Procedure:
-
Anesthetize the mice.
-
Implant osmotic minipumps subcutaneously for the continuous delivery of angiotensin II (e.g., 1-2 mg/kg/day) for 14-28 days.
-
-
This compound Administration:
-
Based on effective doses in other models and the need for in vivo efficacy, a suggested starting dose for this compound is 0.5-1 mg/kg/day.
-
This compound can be administered via daily intraperitoneal (i.p.) injections or through a separate osmotic minipump.
-
Treatment can be initiated concurrently with angiotensin II infusion or after the establishment of hypertrophy.
-
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Follow-up Echocardiography: Perform echocardiography at the end of the treatment period to assess changes in cardiac structure and function (e.g., left ventricular wall thickness, ejection fraction).
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Measure heart weight to body weight ratio.
-
Fix the hearts in formalin, embed in paraffin, and section for histological analysis.
-
Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and Masson's trichrome staining to evaluate fibrosis.
-
Isometric Force Measurement in Isolated Vascular Rings
This protocol outlines the measurement of vasodilation in response to this compound in pre-constricted arterial rings using a wire myograph.
Materials:
-
Mouse aorta or other suitable artery
-
Krebs-Henseleit buffer (see composition below)
-
Wire myograph system
-
Phenylephrine (PE) or other vasoconstrictor (e.g., U46619)
-
This compound
-
Carbogen gas (95% O2, 5% CO2)
Krebs-Henseleit Buffer Composition (mM):
| Compound | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
Procedure:
-
Tissue Preparation:
-
Euthanize the mouse and carefully dissect the thoracic aorta in cold Krebs-Henseleit buffer.
-
Clean the aorta of surrounding connective tissue and cut into 2-3 mm rings.
-
-
Mounting: Mount the aortic rings on the wires of the myograph in a chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration and Normalization: Allow the rings to equilibrate for at least 60 minutes, with periodic washing. Stretch the rings to their optimal resting tension.
-
Viability Check: Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60 mM).
-
Pre-constriction: After washing out the KCl, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
This compound Application: Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 10 µM) to generate a concentration-response curve.
-
Data Analysis: Record the changes in isometric force. Express the relaxation induced by this compound as a percentage of the pre-constriction induced by phenylephrine.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Gq signaling in cardiovascular physiology and disease. The protocols provided here offer a framework for studying its effects on key aspects of cardiovascular pathology, including cardiomyocyte hypertrophy and vascular tone. Researchers should optimize these protocols for their specific experimental systems and objectives.
References
- 1. Frontiers | Cardiac Gq Receptors and Calcineurin Activation Are Not Required for the Hypertrophic Response to Mechanical Left Ventricular Pressure Overload [frontiersin.org]
- 2. Cardiac Gq Receptors and Calcineurin Activation Are Not Required for the Hypertrophic Response to Mechanical Left Ventricular Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the receptor-Gq interface to inhibit in vivo pressure overload myocardial hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gq-initiated cardiomyocyte hypertrophy is mediated by phospholipase Cbeta1b - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Airway Hyperresponsiveness in Asthma Models Using FR900359
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and airway remodeling.[1][2] A key signaling pathway implicated in the pathophysiology of asthma is the Gq protein-coupled receptor (GPCR) pathway.[3][4] Agonists such as acetylcholine, histamine, and leukotrienes, which are abundant in the asthmatic airway, activate Gq-coupled receptors on airway smooth muscle cells, leading to bronchoconstriction.[5] Therefore, targeting the Gq signaling cascade presents a promising therapeutic strategy for asthma.
FR900359 is a potent and selective inhibitor of the Gαq and Gα11 subunits of G proteins.[6] By preventing the activation of Gq proteins, this compound effectively blocks the downstream signaling events that lead to airway smooth muscle contraction and can attenuate airway inflammation.[6] These application notes provide detailed protocols for utilizing this compound to study its effects on airway hyperresponsiveness and inflammation in established murine models of asthma.
Mechanism of Action of this compound
This compound is a cyclic depsipeptide that specifically inhibits the exchange of GDP for GTP on Gαq and Gα11 subunits, thereby preventing their activation.[6] This blockade of Gq signaling leads to the inhibition of phospholipase C (PLC) activation, which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] The reduction in IP3 levels prevents the release of calcium from intracellular stores in airway smooth muscle cells, ultimately leading to bronchodilation.[5] Furthermore, by inhibiting Gq signaling, this compound may also modulate inflammatory responses in the airways.
Signaling Pathway of Gq in Airway Smooth Muscle
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory and Remodeling Events in Asthma with Chronic Exposure to House Dust Mites: A Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation [jci.org]
- 6. Targeted inhibition of Gq signaling induces airway relaxation in mouse models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol: FR900359 Dissolution and Storage in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective cyclic depsipeptide inhibitor of the Gαq/11 family of G proteins, which are critical mediators in signal transduction pathways.[1][2] Specifically, it inhibits Gαq, Gα11, and Gα14.[1][2] By preventing the exchange of GDP for GTP on the Gα subunit, this compound effectively blocks its activation by G protein-coupled receptors (GPCRs), thereby inhibiting downstream signaling cascades such as the activation of phospholipase C-β (PLC-β).[1][3] This document provides a detailed protocol for the proper dissolution and storage of this compound in dimethyl sulfoxide (DMSO) to ensure its stability and efficacy for in vitro and in vivo research applications.
Physicochemical and Solubility Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C49H75N7O15 | [2] |
| Molecular Weight | 1002.2 g/mol | [2][4] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [2][4] |
| Solubility in DMSO | High solubility | [1][4] |
| Recommended Stock Concentration | 1 mM in DMSO | [1] |
| Storage of Solid | -20°C for up to 2 years | [2][4] |
| Storage of DMSO Stock Solution | Short-term (days to weeks) at 4°C; Long-term (months) at -20°C | [1][4] |
Gαq/11 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Gαq/11 signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for dissolving this compound in DMSO to prepare a stock solution.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact.[5]
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 1 mM).
-
Dissolution: Vortex the solution gently until the this compound is completely dissolved.[5] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage:
Note on Working Solutions: When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in your cell culture medium.[7] Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
Workflow for this compound Stock Solution Preparation
The following diagram provides a visual workflow for the preparation of the this compound stock solution.
References
- 1. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for FR900359 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2][3] It functions as a guanine nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP on the Gα subunit, thereby locking the G protein in its inactive state.[4][5] This inhibitory action makes this compound an invaluable tool for investigating Gq/11-mediated signaling pathways and a potential therapeutic agent for diseases driven by aberrant Gq/11 activity, such as uveal melanoma.[6][7] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various in vitro assays.
Data Presentation: Recommended this compound Concentrations
The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the duration of treatment. The following table summarizes recommended concentration ranges from published studies.
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Reference |
| Uveal Melanoma (UM) Cells (e.g., 92.1, OCM3, OMM1.3, UM002B) | YAP Localization | 0.1 nM - 1 µM | 6 hours | [7] |
| Uveal Melanoma (UM) Cells | Cell Growth Inhibition | 100 nM - 1 µM | 4 days | [7][8] |
| Uveal Melanoma (UM) Cells | Apoptosis Induction | 1 µM | 24 hours | [7] |
| Uveal Melanoma (UM) Cells | ERK Phosphorylation Inhibition | 1 µM | 0 - 24 hours | [8] |
| HEK293 Cells | Gαq/11/14 Inhibition | 1 µM | 1 hour | [3] |
| B16 Melanoma Cells | Cell Proliferation and Migration | 0 - 10 µM | 24 hours | [3] |
| B16 Melanoma Cells | G1 Cell Cycle Arrest | 10 nM | 72 hours | [3] |
Signaling Pathway
This compound selectively inhibits the Gαq/11/14 family of G proteins. Upon activation by a G protein-coupled receptor (GPCR), the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates downstream effectors, primarily phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the activation of protein kinase C (PKC) and the mobilization of intracellular calcium, ultimately influencing downstream signaling cascades like the MAPK/ERK and YAP pathways, which are crucial for cell proliferation, survival, and migration. This compound prevents the initial Gαq activation step.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vitro experiments using this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for determining cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from the no-cell control. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is for detecting apoptosis induced by this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1 µM) for the specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11][12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for ERK Phosphorylation
This protocol is to assess the effect of this compound on the MAPK/ERK signaling pathway.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for various time points.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR900359: Achieving Optimal Gq Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
FR900359, a cyclic depsipeptide isolated from the plant Ardisia crenata, is a potent and selective inhibitor of the Gq class of G proteins, specifically Gαq, Gα11, and Gα14.[1][2][3] It functions as a guanine nucleotide dissociation inhibitor (GDI), effectively locking the Gαq subunit in its inactive, GDP-bound state and thereby preventing its activation by G protein-coupled receptors (GPCRs).[1][4] One of the key characteristics of this compound is its "pseudo-irreversible" binding and long residence time at its target, which makes it a powerful tool for studying Gq-mediated signaling pathways.[2][5]
Understanding the optimal pre-incubation time is critical for ensuring complete and effective inhibition of Gq signaling in experimental setups. This document provides a comprehensive guide to determining the appropriate pre-incubation time for this compound, along with detailed experimental protocols and a summary of reported pre-incubation conditions.
Gq Signaling Pathway
The Gq signaling cascade is initiated by the activation of a GPCR by an extracellular ligand. This leads to a conformational change in the receptor, which in turn activates the heterotrimeric Gq protein by promoting the exchange of GDP for GTP on the Gαq subunit. The activated, GTP-bound Gαq subunit dissociates from the Gβγ dimer and stimulates its primary effector, phospholipase C (PLC).[6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[8]
Optimal Pre-incubation Time for this compound
The ideal pre-incubation time for this compound can vary depending on several factors, including the cell type, the concentration of the inhibitor, and the specific experimental conditions. Due to its pseudo-irreversible binding, a sufficient pre-incubation period is crucial to allow this compound to bind to the Gq proteins and exert its inhibitory effect.
For initial experiments in cell-based assays, a pre-incubation time of 30 minutes is a recommended starting point.[4][9] This duration is often sufficient for concentrations around 100 nM, which is approximately 10-fold higher than the apparent affinity of this compound for Gq proteins and should inhibit about 90% of the target.[9] For complete inhibition, a concentration of 1 µM may be necessary.[9]
The following table summarizes various pre-incubation times and concentrations reported in the literature for different experimental systems.
| Cell Type/System | This compound Concentration | Pre-incubation Time | Outcome/Assay |
| Cell-based readouts | 100 nM - 1 µM | 30 minutes | General starting point for Gq/11 inhibition.[4][9] |
| HEK293 cells | 1.0 µM | 1 hour | Inhibition of Gαq, Gα11, and Gα14.[3] |
| HEK293 cells | 0.1 µM | Not specified | Inhibition of agonist-induced G protein activation.[2] |
| Purified Gαq | Not specified | 2 hours at 20°C | Inhibition of nucleotide binding.[10] |
| B16 melanoma cells | 0-10 µM | 24 hours | Reduction of cell growth and proliferation.[3] |
| Melanoma cells | 10 nM | 72 hours | Induction of G1 cell cycle arrest.[3] |
| Murine, porcine, human airways | 30 nM | 60 minutes | Dose-dependent relaxation.[3] |
Experimental Protocols
Protocol 1: General Protocol for Determining Optimal Pre-incubation Time
This protocol outlines a general workflow to determine the optimal pre-incubation time of this compound for a specific cell-based assay that measures a Gq-mediated response (e.g., calcium mobilization, IP1 accumulation).
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Agonist for the Gq-coupled receptor
-
Assay buffer
-
Assay-specific detection reagents (e.g., calcium indicator dye, IP1 detection kit)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable microplate (e.g., 96-well or 384-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
-
Pre-incubation:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate the plate for a range of time points (e.g., 15, 30, 60, 90, and 120 minutes) at the desired temperature (typically 37°C).
-
-
Agonist Stimulation:
-
Prepare the Gq-coupled receptor agonist at a concentration that elicits a robust response (e.g., EC80).
-
At the end of each pre-incubation time point, add the agonist to the wells.
-
-
Signal Detection:
-
Immediately following agonist addition (for rapid responses like calcium flux) or after a specified incubation period (for slower responses like IP1 accumulation), measure the signal using a microplate reader according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the inhibitory effect of this compound as a function of the pre-incubation time.
-
The optimal pre-incubation time is the shortest duration that achieves the maximal inhibitory effect.
-
Protocol 2: In Vitro GTPγS Binding Assay with Purified Gαq
This protocol is adapted from studies investigating the direct effect of this compound on Gαq nucleotide exchange.[10]
Materials:
-
Purified Gαq protein
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EDTA, 1 mM DTT, 0.9 mM MgSO4, 0.05% Lubrol)
-
This compound
-
[35S]GTPγS
-
Ammonium sulfate
Procedure:
-
Pre-incubation:
-
Incubate purified Gαq (e.g., 250 nM) with or without various concentrations of this compound in assay buffer for 2 hours at 20°C.[10]
-
-
Initiation of Reaction:
-
Start the binding reaction by adding [35S]GTPγS (e.g., 10 µM) and ammonium sulfate (e.g., 300 mM).[10]
-
-
Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 120 minutes) to allow for GTPγS binding.[10]
-
-
Measurement:
-
Measure the amount of [35S]GTPγS bound to the Gαq protein using a suitable method, such as filter binding followed by scintillation counting.
-
-
Analysis:
-
Determine the dose-dependent inhibition of GTPγS binding by this compound to calculate parameters like IC50.
-
Conclusion
This compound is an invaluable tool for dissecting Gq-mediated signaling pathways. Establishing the optimal pre-incubation time is a critical step in experimental design to ensure reliable and reproducible results. While a 30-minute pre-incubation is a good starting point for many cell-based assays, researchers should empirically determine the ideal conditions for their specific system by following the protocols outlined in this document. The provided data and methodologies will aid in the effective application of this compound for the investigation of Gq protein function in both health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
In Vivo Administration of FR900359 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of FR900359 in mouse models, drawing from established research to ensure effective experimental design and execution. This compound is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins, making it an invaluable tool for investigating Gq/11-mediated signaling pathways in various disease models.[1][2][3]
Mechanism of Action
This compound is a cyclic depsipeptide that functions as a guanine nucleotide dissociation inhibitor (GDI).[1][3] It binds to Gαq, Gα11, and Gα14 subunits, preventing the exchange of GDP for GTP.[1][3] This action locks the G protein in its inactive, GDP-bound state, thereby blocking downstream signaling cascades initiated by Gq/11-coupled G protein-coupled receptors (GPCRs).[1][4] Notably, this compound has also been shown to inhibit constitutively active mutants of Gαq, such as those found in uveal melanoma, by promoting a GDP-bound state.[2][5]
The primary signaling pathway inhibited by this compound is the canonical Gq/11 pathway, which involves the activation of phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. Downstream of this, this compound can attenuate signaling through pathways like the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways.[1][5]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the Gq/11 signaling pathway.
Quantitative Data from In Vivo Mouse Models
The following tables summarize key quantitative data from various studies involving the in vivo administration of this compound in mouse models.
Table 1: Dosage and Administration Routes
| Mouse Model | Administration Route | Dosage | Vehicle | Reference |
| Asthma (Ovalbumin-sensitized) | Intratracheal | 2.5 µ g/mouse | Not specified in detail | [6] |
| Asthma (Allergen-induced) | Inhalation | Not specified in detail | Not specified in detail | [7] |
| Uveal Melanoma Xenograft | Intraperitoneal (i.p.) | 10 µ g/mouse | Not specified in detail | [1] |
| Vascular Tone Assessment | Intravenous (i.v.) | 12.5 µ g/mouse (approx. 400 µg/kg) | Not specified in detail | [1][2] |
| Hypotensive Effect Threshold | Intravenous (i.v.) | 2.5 µ g/mouse (approx. 80 µg/kg) | Not specified in detail | [1][2] |
| Pharmacokinetic Study | Intratracheal (i.t.) | 5 µ g/mouse daily for 7 days | Dimethyl sulfoxide (DMSO) | [8][9] |
| Chronic Pharmacokinetic Study | Intraperitoneal (i.p.) | 10 µ g/mouse (Mon-Fri for 3 weeks) | Not specified in detail | [8][9] |
| Chronic Pharmacokinetic Study | Intratracheal (i.t.) | 2.5 µ g/mouse twice daily for 3 weeks | Not specified in detail | [8][9] |
Table 2: Pharmacokinetic and Pharmacodynamic Observations
| Parameter | Observation | Administration Route | Reference |
| Organ Distribution | Highest concentrations found in the lung and kidney after intratracheal and intraperitoneal administration. | i.t. and i.p. | [8][9] |
| Blood-Brain Barrier | Low to marginal concentrations found in the brain, suggesting poor penetration. | i.t. and i.p. | [8][9] |
| Metabolic Stability | Metabolized significantly faster than the related compound YM-254890 by mouse liver microsomes. | In vitro data | [8][9] |
| Pharmacological Effect | A single administration's effect on methacholine-induced bronchoconstriction persisted for at least 96 hours. | Intratracheal | [9] |
| Cardiovascular Effects | A dose of 12.5 µ g/mouse (i.v.) induced a drop in blood pressure, while 2.5 µ g/mouse did not show noticeable side effects. | i.v. | [1][2] |
| Anti-tumor Effect | Reduced tumor growth in mouse xenografts of uveal melanoma. | Not specified | [2] |
| Metabolic Reprogramming | Attenuated glucose uptake by uveal melanoma cells in vivo. | Not specified | [1] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mouse models, synthesized from published methodologies.[10][11][12]
Protocol 1: Intratracheal Administration for Asthma Models
This protocol is adapted from studies investigating the effect of this compound on airway hyperreactivity.[6][7]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, final concentration of DMSO should be low)
-
Anesthetic (e.g., isoflurane)
-
Microsprayer or similar device for intratracheal delivery
-
Mouse restrainer
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of DMSO.
-
Dilute with sterile saline to the final desired concentration (e.g., to deliver 2.5 µg in a small volume like 25-50 µL).
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Anesthesia:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
-
Intratracheal Administration:
-
Place the anesthetized mouse in a supine position on a heated surface.
-
Gently extend the neck and pull the tongue to the side to visualize the trachea.
-
Using a microsprayer, deliver the prepared this compound solution directly into the trachea.
-
Allow the mouse to recover from anesthesia in a warm, clean cage.
-
-
Post-Administration Monitoring and Analysis:
Protocol 2: Intraperitoneal Administration for Systemic Disease Models (e.g., Cancer)
This protocol is based on studies evaluating the systemic effects of this compound.[1][8]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, potentially with a solubilizing agent if needed)
-
Insulin syringes (27-30 gauge)
-
Mouse scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare the dosing solution as described in Protocol 1, adjusting the concentration to deliver the desired dose (e.g., 10 µ g/mouse ) in a standard injection volume (e.g., 100 µL).
-
-
Animal Handling and Injection:
-
Weigh the mouse to ensure accurate dosing if calculated on a mg/kg basis.
-
Properly restrain the mouse, exposing the abdomen.
-
Lift the skin over the lower right or left abdominal quadrant.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered a blood vessel or organ, then inject the solution.
-
-
Post-Administration Monitoring and Analysis:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
For efficacy studies (e.g., in tumor models), monitor relevant endpoints such as tumor volume, body weight, and overall health.
-
For pharmacokinetic studies, collect blood and tissue samples at predetermined time points for analysis by methods like LC-MS/MS.[1][8]
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted inhibition of Gq signaling induces airway relaxation in mouse models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Oncogenic Gαq/11 Mutations in Uveal Melanoma with FR900359
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver.[1][2][3][4][5] A significant majority, approximately 93%, of uveal melanomas harbor mutually exclusive activating mutations in the genes GNAQ or GNA11, which encode the α-subunits of the heterotrimeric G proteins Gαq and Gα11, respectively.[1][2][5] These oncogenic mutations, most commonly at residues Q209 and R183, render the Gαq/11 proteins constitutively active, leading to the aberrant activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][3]
FR900359 (FR) is a potent and selective cyclic depsipeptide inhibitor of Gαq, Gα11, and Gα14 proteins.[6][7][8] It functions as a guanosine nucleotide dissociation inhibitor (GDI), trapping the Gα subunit in its inactive, GDP-bound state.[3][6] This specific mechanism of action makes this compound an invaluable tool for investigating the biological consequences of oncogenic Gαq/11 signaling in uveal melanoma and for exploring the therapeutic potential of direct Gαq/11 inhibition.
These application notes provide a comprehensive overview of the use of this compound in uveal melanoma research, including its effects on cell signaling, proliferation, and survival. Detailed protocols for key in vitro experiments are provided to facilitate the study of oncogenic Gαq/11 mutations.
Mechanism of Action of this compound
This compound and the related compound YM-254890 act by binding to a pocket on the Gαq/11 subunit, preventing the conformational changes required for GDP release and subsequent GTP binding.[6][9] This stabilizes the inactive heterotrimeric G protein complex, effectively blocking downstream signaling.[6][9] Studies have shown that this compound can inhibit both wild-type and constitutively active mutant Gαq/11 proteins.[3][4]
Gαq/11 Signaling in Uveal Melanoma
Oncogenic Gαq/11 mutations lead to the activation of several key downstream signaling pathways that are critical for uveal melanoma pathogenesis. These include the Phospholipase C-β (PLCβ), Mitogen-Activated Protein Kinase (MAPK), and Hippo-YAP pathways.[3][10]
Caption: Oncogenic Gαq/11 signaling pathway in uveal melanoma and the inhibitory action of this compound.
Efficacy of this compound in Uveal Melanoma Models
This compound has demonstrated significant anti-tumor activity in preclinical models of uveal melanoma harboring Gαq/11 mutations.
In Vitro Efficacy
-
Inhibition of Gαq/11 Activity: this compound effectively inhibits GTPγS binding to both wild-type and mutant Gαq in a dose-dependent manner.[3][4]
-
Inhibition of Cell Growth: Treatment with this compound leads to a significant reduction in the growth of uveal melanoma cell lines with GNAQ or GNA11 mutations.[1][4][11]
-
Induction of Apoptosis: this compound induces apoptosis in uveal melanoma cells, as evidenced by increased caspase-3/7 activity.[1][3]
-
Cell Cycle Arrest: The compound causes G1 cell cycle arrest in uveal melanoma cells.[1][3]
-
Inhibition of Colony Formation: this compound prevents the formation of colonies in 3D cell culture models.[1][2][3][4][5]
-
Downregulation of Signaling Pathways: Treatment with this compound leads to decreased phosphorylation of ERK (a key component of the MAPK pathway) and prevents the nuclear translocation of YAP, a transcriptional co-activator that promotes cell proliferation.[3][4][12]
Quantitative Data Summary
| Parameter | Cell Line(s) | Mutation | Value/Effect | Reference(s) |
| IC | Purified Gαq and Gαq-Q209L | Gαq-Q209L | ~75 nM | [3][4] |
| Cell Growth Inhibition | 92.1, OMM1.3, UM002B | GNAQ-Q209L, GNAQ-Q209P, GNA11-Q209L | Significant inhibition at 100 nM, 300 nM, and 1 µM | [1][3][4][11] |
| Apoptosis Induction | 92.1 | GNAQ-Q209L | Significant increase with 1 µM this compound | [7] |
| YAP Nuclear Localization | OMM1.3 | GNAQ-Q209P | Significant reduction with 100 nM this compound | [4][12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on uveal melanoma cells.
Caption: General experimental workflow for studying the effects of this compound on uveal melanoma cells.
Cell Culture
-
Cell Lines: Uveal melanoma cell lines harboring GNAQ or GNA11 mutations (e.g., 92.1, OMM1.3, UM002B) and a control cell line without these mutations (e.g., OCM3 with BRAF-V600E mutation) are recommended.
-
Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO
2.[13]
Cell Viability Assay (PicoGreen)
This assay quantifies DNA content as an indicator of cell number.
-
Materials:
-
96-well white-bottom plates
-
Poly-L-lysine
-
Uveal melanoma cells
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Quant-iT™ PicoGreen™ dsDNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Cell-grade water
-
-
Procedure:
-
Coat a 96-well white-bottom plate with poly-L-lysine.
-
Seed 5 x 10³ cells per well and allow them to adhere overnight.[3]
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) or DMSO for 1-4 days.[3]
-
After the treatment period, remove the media and lyse the cells by adding 100 µL of cell-grade water to each well and incubating for 1 hour at 37°C.[3]
-
Prepare the PicoGreen reagent by diluting it 200-fold in TE buffer.
-
Add 100 µL of the diluted PicoGreen reagent to each well and incubate for 1 hour at room temperature in the dark.[3]
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Apoptosis Assay (Caspase-3/7 Activation)
This assay detects the activation of caspase-3 and -7, key executioner caspases in apoptosis.
-
Materials:
-
Uveal melanoma cells
-
This compound
-
DMSO
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Flow cytometer
-
-
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 24 hours.[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Incubate the cells with CellEvent™ Caspase-3/7 Green Detection Reagent according to the manufacturer's protocol.[3]
-
Analyze the fluorescence of the cell population by flow cytometry to quantify the percentage of apoptotic cells.[3]
-
Cell Cycle Analysis (EdU Incorporation and Propidium Iodide Staining)
This method assesses the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Uveal melanoma cells
-
This compound
-
DMSO
-
Click-iT™ Plus EdU Alexa Fluor™ 647 Flow Cytometry Assay Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 24 hours.[3]
-
Incubate the cells with EdU for 30 minutes to label cells undergoing DNA synthesis (S phase).[3]
-
Harvest, fix, and permeabilize the cells according to the kit manufacturer's protocol.
-
Perform the Click-iT™ reaction to detect EdU using the Alexa Fluor™ 647 picolyl azide.[3]
-
Stain the cells with propidium iodide to label total DNA content.
-
Analyze the cell population by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[3]
-
Immunofluorescence for YAP Localization
This technique visualizes the subcellular localization of the YAP protein.
-
Materials:
-
Uveal melanoma cells cultured on coverslips
-
This compound
-
DMSO
-
Formaldehyde or paraformaldehyde for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against YAP
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Serum-starve the cells overnight, then treat with this compound (e.g., 100 nM) or DMSO for 6 hours.[3][4]
-
Fix the cells with formaldehyde, permeabilize with Triton X-100, and block with a suitable blocking solution.
-
Incubate with the primary anti-YAP antibody.
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear versus cytoplasmic localization of YAP by counting and scoring cells.[3][4]
-
Conclusion
This compound is a critical research tool for elucidating the mechanisms of Gαq/11-driven oncogenesis in uveal melanoma. Its high potency and selectivity allow for the specific interrogation of this signaling pathway. The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular and molecular effects of Gαq/11 inhibition, which may ultimately contribute to the development of novel targeted therapies for this devastating disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. pnas.org [pnas.org]
- 10. Targeting Oncogenic Gαq/11 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cosmobio.co.jp [cosmobio.co.jp]
Application of FR900359 in 3D Cell Culture and Organoid Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2] It functions as a guanine nucleotide dissociation inhibitor (GDI), effectively locking the Gαq/11/14 proteins in their inactive, GDP-bound state.[2][3] This targeted inhibition makes this compound a valuable tool for dissecting Gq-mediated signaling pathways in complex biological systems. Three-dimensional (3D) cell culture and organoid models are increasingly utilized in biomedical research and drug discovery due to their ability to more accurately recapitulate the in vivo microenvironment compared to traditional 2D cell culture.[4][5] This document provides detailed application notes and protocols for the use of this compound in these advanced in vitro systems.
Mechanism of Action
This compound binds to a specific pocket on the Gαq/11/14 subunit, preventing the exchange of GDP for GTP, which is a critical step in G protein activation.[3] This blockade of Gq activation leads to the downstream inhibition of its effector enzyme, phospholipase Cβ (PLCβ). Consequently, the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) is attenuated, leading to the suppression of calcium signaling and protein kinase C (PKC) activation.[1] Furthermore, inhibition of Gq signaling by this compound has been shown to impact other critical cellular pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Hippo-YAP signaling cascades.[6][7]
Data Presentation
Table 1: Reported IC50 Values of this compound in Preclinical Models
| Cell Line/System | Assay Type | IC50 | Reference |
| Uveal Melanoma Cells (in vitro) | GTPγS binding to Gαq | ~75 nM | [8] |
| Uveal Melanoma Cells (3D culture) | Colony Formation | Effective at 100 nM - 1 µM | [8] |
| HEK293 cells | IP1 accumulation (M3 receptor) | Low micromolar range | [9] |
| B16 Melanoma Cells | Cell Growth | Concentration-dependent reduction | [9] |
Note: IC50 values can vary depending on the cell type, assay conditions, and duration of treatment. The provided values should be used as a starting point for optimization in specific organoid systems.
Table 2: Exemplar Quantitative Data from this compound Treatment in a Hypothetical Tumor Organoid Model
| Treatment Group | Organoid Diameter (µm, Day 7, Mean ± SD) | Viability (% of Control, Day 7, Mean ± SD) | Nuclear YAP Positive Cells (%, Mean ± SD) |
| Vehicle (DMSO) | 450 ± 50 | 100 ± 8 | 85 ± 10 |
| This compound (100 nM) | 320 ± 45 | 75 ± 12 | 40 ± 15 |
| This compound (500 nM) | 210 ± 30 | 40 ± 10 | 15 ± 8 |
| This compound (1 µM) | 150 ± 25 | 25 ± 7 | 5 ± 3 |
This table represents simulated data for illustrative purposes. Researchers should generate their own data based on their specific experimental setup.
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Organoids
This protocol provides a general framework for treating organoids with this compound. Specific parameters such as organoid type, seeding density, and treatment duration should be optimized for each experiment.
Materials:
-
Organoid culture medium (specific to the organoid type)
-
Matrigel or other suitable extracellular matrix (ECM)
-
This compound (stock solution in DMSO)
-
Multi-well plates (e.g., 24- or 96-well)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Organoid Seeding:
-
Thaw and culture organoids according to the specific protocol for the model.
-
Harvest and dissociate organoids into small fragments or single cells.
-
Resuspend the organoid fragments/cells in the appropriate volume of ECM.
-
Plate the ECM-organoid suspension as droplets in the center of the wells of a pre-warmed multi-well plate.
-
Allow the ECM to solidify at 37°C for 15-30 minutes.
-
Gently add pre-warmed organoid culture medium to each well.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in organoid culture medium from a stock solution. A typical starting concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours). The medium should be refreshed every 2-3 days for longer-term experiments.
-
-
Assessment of Organoid Viability and Growth:
-
Viability: At the end of the treatment period, assess organoid viability using a suitable assay such as CellTiter-Glo® 3D, following the manufacturer's instructions. This assay measures ATP levels, which correlate with cell viability.
-
Growth and Morphology: Capture brightfield or confocal images of the organoids at different time points to monitor changes in size and morphology. Organoid diameter or area can be quantified using image analysis software like ImageJ.
-
Protocol 2: Immunofluorescence Staining for YAP/TAZ Nuclear Localization in this compound-Treated Organoids
This protocol details the steps for visualizing the subcellular localization of the Hippo pathway effectors YAP and TAZ in response to this compound treatment.
Materials:
-
Organoids cultured and treated with this compound as described in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies against YAP and/or TAZ
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation:
-
Carefully remove the culture medium and wash the organoids twice with PBS.
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
-
Wash the organoids three times with PBS.
-
-
Permeabilization:
-
Permeabilize the organoids with permeabilization buffer for 20-30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the organoids in blocking buffer for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against YAP or TAZ in blocking buffer to the recommended concentration.
-
Incubate the organoids with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the organoids three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the organoids with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the organoids three times with PBS.
-
Counterstain the nuclei with DAPI for 10-15 minutes.
-
Wash twice with PBS.
-
Carefully transfer the stained organoids to a microscope slide and mount with an appropriate mounting medium.
-
-
Imaging:
-
Image the stained organoids using a confocal microscope. Analyze the images to quantify the nuclear-to-cytoplasmic ratio of YAP/TAZ fluorescence intensity.
-
Mandatory Visualizations
References
- 1. ijbs.com [ijbs.com]
- 2. stainsfile.com [stainsfile.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for whole-mount immunofluorescence staining of ECM gel-embedded innervated pancreatic organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
FR900359: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subfamilies of G proteins.[1][2][3] This cyclic depsipeptide, originally isolated from the plant Ardisia crenata, has emerged as an invaluable pharmacological tool for dissecting Gq-mediated signaling pathways.[1][4][5] Unlike toxins that are limited to specific G protein subfamilies, this compound is a cell-permeable small molecule, making it highly suitable for cell-based assays, including high-throughput screening (HTS).[4] Its primary mechanism of action is as a guanine nucleotide dissociation inhibitor (GDI), effectively locking the Gαq subunit in its inactive, GDP-bound state. This prevents the activation of downstream effectors such as phospholipase C (PLC), thereby inhibiting the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).
These application notes provide detailed protocols for utilizing this compound in two common HTS assays for monitoring Gq-coupled GPCR activity: the IP-One HTRF assay and the calcium mobilization assay.
Mechanism of Action of this compound
This compound selectively targets the Gα subunits of the Gq family. It binds to a pocket in the Gα subunit, preventing the conformational changes required for the exchange of GDP for GTP. This inhibition is pseudo-irreversible, leading to a sustained blockade of Gq-mediated signaling cascades. The inhibition of PLC by this compound leads to a reduction in IP3-mediated calcium release from intracellular stores and a decrease in DAG-mediated protein kinase C (PKC) activation.
Data Presentation: Potency of this compound
The following table summarizes the inhibitory potency (IC50) of this compound in various cell-based assays.
| Cell Line | Assay Type | Agonist/Stimulant | IC50 (nM) | Reference |
| HEK293 | IP1 Accumulation | Carbachol (M3 Receptor) | ~10 | [5] |
| HEK293 | IP1 Accumulation | Propionic Acid (FFA2 Receptor) | ~10 | [5] |
| HEK293 | IP1 Accumulation | TUG488 (FFA1 Receptor) | ~10 | [5] |
| Melanoma Cells (B16) | Cell Growth | - | ~10 | [3] |
| Uveal Melanoma Cells | Cell Growth | - | 100-1000 | [3] |
| ΔGs-HEK293 | cAMP Accumulation | Isoproterenol (β2-adrenergic receptor) | 231 (for Gs-11 mutant) | [6] |
Experimental Protocols
Protocol 1: IP-One HTRF Assay for Gq-Coupled GPCR Inhibition
This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable metabolite of the IP3 signaling pathway. The assay is suitable for a 384-well plate format for HTS.
Materials:
-
Cells stably or transiently expressing the Gq-coupled GPCR of interest
-
This compound
-
Known agonist for the target GPCR
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, and lysis buffer)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in the appropriate assay buffer.
-
Dispense 5 µL of the cell suspension (typically 15,000 cells) into each well of a 384-well plate.[7]
-
-
Compound and Agonist Addition:
-
Add 2.5 µL of this compound at various concentrations (or test compounds) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C.[7]
-
Add 2.5 µL of the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80). For antagonist screening, a maximal concentration (EC100) can also be used.[7]
-
Incubate for 1 hour at 37°C.[7]
-
-
Lysis and Detection:
-
Data Acquisition:
-
Remove the plate seal.
-
Read the plate on an HTRF-compatible reader with simultaneous dual emission at 665 nm and 620 nm.[1]
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to controls (agonist alone and vehicle).
-
For dose-response curves, calculate the half-maximal inhibitory concentration (IC50) using a suitable software.
-
Protocol 2: Calcium Mobilization Assay for Gq-Coupled GPCR Inhibition
This protocol measures the transient increase in intracellular calcium concentration following GPCR activation. It is a widely used HTS assay for Gq-coupled receptors.
Materials:
-
Cells stably expressing the target Gq-coupled GPCR
-
This compound
-
Known agonist for the target GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Plate cells in black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.[9]
-
Culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in the assay buffer.[10]
-
Remove the culture medium from the cells.
-
Add 100 µL (96-well) or 25 µL (384-well) of the dye loading solution to each well.[9]
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[9]
-
-
Compound and Agonist Addition (using an automated reader):
-
Place the cell plate and a compound plate (containing this compound and agonist solutions) into the fluorescence plate reader.
-
The instrument will first measure the baseline fluorescence.
-
It will then add this compound (or test compounds) and incubate for a predetermined time (e.g., 15-30 minutes).
-
Following the incubation, the instrument will add the agonist and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.[9]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to controls.
-
Determine the IC50 values for this compound from the dose-response curves.
-
Experimental Workflow Visualization
Conclusion
This compound is a robust and specific tool for interrogating Gq-mediated signaling in HTS formats. The provided protocols for IP-One HTRF and calcium mobilization assays offer reliable methods for identifying and characterizing modulators of Gq-coupled GPCRs. Careful optimization of cell number, agonist concentration, and incubation times will ensure high-quality, reproducible data. The quantitative data and methodologies presented here serve as a valuable resource for researchers in academic and industrial drug discovery settings.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. weichilab.com [weichilab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Inhibitory Effect of FR900359 on ERK1/2 Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subfamilies of G protein alpha subunits.[1][2] These G proteins are critical transducers of signals from a multitude of G protein-coupled receptors (GPCRs), which upon activation, initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[3] A key event in the MAPK pathway is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The phosphorylation of ERK1/2 serves as a crucial indicator of pathway activation and is implicated in various cellular processes such as proliferation, differentiation, and survival.[4]
In pathologies driven by aberrant Gαq/11 signaling, such as in certain cancers like uveal melanoma where activating mutations in GNAQ or GNA11 are prevalent, the MAPK pathway is often constitutively active.[3][5] this compound, by inhibiting Gαq/11, effectively attenuates this downstream signaling, leading to a reduction in ERK1/2 phosphorylation.[3] This application note provides detailed protocols for measuring the inhibitory effects of this compound on ERK1/2 phosphorylation using common laboratory techniques: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway and Mechanism of Action
This compound acts as a guanine nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP on the Gαq/11 subunit, thereby locking it in an inactive state. This inhibition prevents the activation of downstream effectors, most notably phospholipase C-β (PLCβ), which in turn leads to the suppression of the Raf-MEK-ERK signaling cascade. The diagram below illustrates the canonical Gαq/11 signaling pathway and the point of inhibition by this compound.
Caption: Gαq/11 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effect of this compound on ERK1/2 phosphorylation can be quantified to determine its potency and efficacy in different cellular contexts. The following table summarizes quantitative data from studies investigating the effects of this compound on p-ERK1/2 levels.
| Cell Line | Gαq/11 Mutation Status | This compound Concentration | Incubation Time | Observed Effect on p-ERK1/2 | Reference |
| 92.1 (Uveal Melanoma) | GNAQ Q209L | 1 µM | 24 hours | Complete abolishment | [3] |
| OMM1.3 (Uveal Melanoma) | GNAQ Q209P | 1 µM | 24 hours | Complete abolishment | [3] |
| UM002B (Uveal Melanoma) | GNA11 Q209L | 1 µM | 24 hours | ~65% decrease | [3] |
| B16 (Melanoma) | Wild-type | 1 µM | 24 hours | Significant reduction in proliferation | [6] |
| FFA4-CHO cells | Wild-type | 1 µM | 5 minutes | Diminished agonist-induced ERK activation | [1] |
Experimental Protocols
Two primary methods for the sensitive detection and quantification of ERK1/2 phosphorylation are detailed below: Western blotting for semi-quantitative analysis and ELISA for a more quantitative, high-throughput approach.
Experimental Workflow Overview
The general workflow for assessing the effect of this compound on ERK1/2 phosphorylation is outlined in the diagram below.
Caption: General experimental workflow for measuring p-ERK1/2 levels.
Protocol 1: Western Blotting for Phospho-ERK1/2
This protocol provides a semi-quantitative method to visualize and compare the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in cell lysates.
1. Cell Culture and Treatment: a. Seed cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Once confluent, you may optionally serum-starve the cells for 4-12 hours to reduce basal levels of ERK1/2 phosphorylation. c. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 0.5, 1, 6, 24 hours). Include a vehicle control (e.g., DMSO). d. If investigating agonist-induced phosphorylation, pre-incubate with this compound for a specified time before stimulating with an appropriate agonist.
2. Cell Lysis and Protein Quantification: a. After treatment, place the plate on ice and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK1/2, Thr202/Tyr204) overnight at 4°C with gentle agitation. (Typical dilution: 1:1000 in 5% BSA/TBST). h. Wash the membrane three times for 10 minutes each with TBST. i. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again three times for 10 minutes each with TBST. k. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
4. Stripping and Re-probing for Total ERK1/2: a. After imaging for p-ERK1/2, the membrane can be stripped to remove the antibodies. b. Incubate the membrane in a stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature. c. Wash the membrane thoroughly with TBST. d. Re-block the membrane and probe with a primary antibody for total ERK1/2 (typical dilution 1:1000). e. Repeat the secondary antibody incubation, washing, and imaging steps as described above.
5. Data Analysis: a. Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software. b. Normalize the p-ERK1/2 signal to the corresponding total ERK1/2 signal for each sample to account for loading differences. c. Express the results as a fold change relative to the vehicle-treated control.
Protocol 2: ELISA for Phospho-ERK1/2
ELISA provides a quantitative and higher-throughput alternative to Western blotting. Several commercial kits are available for the detection of p-ERK1/2. The following is a general protocol; always refer to the specific manufacturer's instructions for the chosen kit.
1. Cell Culture, Treatment, and Lysis: a. Seed cells in a 96-well plate and treat with this compound as described for the Western blot protocol. b. After treatment, lyse the cells directly in the wells using the lysis buffer provided in the ELISA kit.
2. ELISA Procedure (Sandwich ELISA Principle): a. The wells of the microplate are pre-coated with a capture antibody specific for total ERK1/2. b. Add cell lysates to the wells and incubate to allow ERK1/2 to bind to the capture antibody. c. Wash the wells to remove unbound components. d. Add a detection antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK1/2, Thr202/Tyr204). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP). e. Wash the wells to remove unbound detection antibody. f. Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change. g. Stop the reaction with a stop solution. h. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis: a. A standard curve may be generated using provided standards to determine the absolute concentration of p-ERK1/2. b. To normalize for cell number, a parallel assay for total ERK1/2 can be performed using a corresponding ELISA kit. c. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each condition. d. Plot the normalized p-ERK1/2 levels against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Conclusion
The protocols outlined in this application note provide robust methods for assessing the inhibitory effects of this compound on ERK1/2 phosphorylation. The choice between Western blotting and ELISA will depend on the specific experimental needs, with Western blotting offering a visual, semi-quantitative assessment and ELISA providing a more quantitative, high-throughput analysis. By accurately measuring the modulation of the MAPK pathway, researchers can further elucidate the therapeutic potential of this compound in Gαq/11-driven diseases.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 5. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
FR900359 solubility issues and best practices
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of FR900359, a potent and selective inhibitor of the Gαq/11 protein family.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrocyclic depsipeptide isolated from the plant Ardisia crenata that functions as a highly potent and selective inhibitor of the Gαq/11 family of G proteins (specifically Gαq, Gα11, and Gα14).[1][2][3] It acts as a guanine nucleotide dissociation inhibitor (GDI).[1][4] By binding to the Gαq subunit, this compound prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), which is a critical step for G protein activation.[1][4] This effectively locks the G protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways, such as the activation of phospholipase C-β (PLC-β).[1][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has high solubility in Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is also reported to be soluble in chloroform.[3] For experimental purposes, DMSO is commonly used to prepare concentrated stock solutions (e.g., 1 mM), which can then be diluted into aqueous buffers or cell culture media.[1][6] Some suppliers may also provide this compound as a solution in acetonitrile.[6]
Q3: I am having trouble getting this compound to dissolve completely. What should I do?
A3: If you encounter solubility issues, consider the following troubleshooting steps:
-
Use a recommended solvent: Ensure you are using a high-purity, anhydrous solvent like DMSO or ethanol.
-
Gentle warming: Briefly warm the solution to 37°C to aid dissolution.
-
Vortexing/Sonication: Mix thoroughly by vortexing. If crystals persist, brief sonication can help break them up and facilitate dissolution.
-
Prepare fresh solutions: Although stock solutions are stable, it is best practice to use freshly prepared solutions or solutions that have been stored correctly and have not undergone multiple freeze-thaw cycles.
Q4: How should I store this compound powder and stock solutions?
A4: The solid, crystalline form of this compound should be stored at -20°C for long-term stability (≥ 2 years).[3][6] A 1 mM stock solution in DMSO can be stored at 4°C for extended periods without significant loss of activity.[1] For longer-term storage of stock solutions, aliquoting and storing at -20°C is recommended to avoid repeated freeze-thaw cycles.[6]
Q5: How stable is this compound under different experimental conditions?
A5: this compound exhibits high chemical stability under acidic (simulated gastric fluid, pH 1) and mildly alkaline (pH 9) conditions.[1][7][8] However, its stability is compromised under strongly alkaline conditions (pH 11), where about 25% of the compound may degrade over 4 hours.[1][7][8] It is also important to note that this compound is rapidly metabolized by liver microsomes, with a very short half-life, which can be a consideration for in vivo applications.[7][8]
Quantitative Solubility and Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Solvent/Condition | Notes |
| Solubility | High | DMSO, Ethanol | Recommended for preparing stock solutions.[1] |
| Soluble | Chloroform | As reported by chemical suppliers.[3] | |
| Kinetic Solubility | 189 ± 17 μM | Phosphate-Buffered Saline (PBS) with 1% DMSO | Represents solubility in an aqueous buffer system.[7][8] |
| Molecular Weight | ~1002.17 g/mol | N/A | [3][6] |
| Calculated logP | 1.86 | N/A | Indicates moderate lipophilicity.[7][8] |
| Storage (Solid) | -20°C | N/A | Stable for ≥ 2 years.[3] |
| Storage (1 mM Stock) | 4°C | DMSO | Stable for long periods.[1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mM solution, weigh out 1.002 mg of this compound.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Storage: Store the 1 mM stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thaw Stock Solution: If stored at -20°C, thaw the 1 mM DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer (e.g., cell culture medium or PBS).
-
Perform Dilution: Add the calculated volume of the DMSO stock solution to your final aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Crucial: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Run a vehicle control with the same final concentration of DMSO.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Gq signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound working solutions.
References
- 1. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. medkoo.com [medkoo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FR900359 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing FR900359 concentration for in vitro experiments to avoid off-target effects. This compound is a potent and selective inhibitor of the Gαq/11/14 subunits of heterotrimeric G proteins, making it a valuable tool for studying Gq-mediated signaling pathways.[1][2][3] Proper concentration optimization is crucial for obtaining reliable and reproducible data while minimizing the risk of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a depsipeptide that acts as a guanine nucleotide dissociation inhibitor (GDI).[4] It binds to the Gαq/11/14 subunits, preventing the release of GDP and subsequent binding of GTP, thereby locking the G protein in its inactive state.[5] This selectively blocks the activation of downstream signaling pathways mediated by Gq proteins.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Current research suggests that this compound is highly selective for Gαq/11/14 over other Gα isoforms (Gαs, Gαi/o, Gα12/13) and does not exhibit significant off-target effects or cytotoxicity even at concentrations well above those required for Gq/11 inhibition.[1][2] Studies have shown that in cells lacking Gαq/11, this compound does not impact cell viability, growth, or other basic cellular functions.[2]
Q3: What is a typical starting concentration for in vitro experiments?
A3: A starting concentration of 100 nM is often recommended for initial experiments in cell-based assays.[4] However, the optimal concentration can vary significantly depending on the cell type, the specific Gq-coupled receptor being studied, and the experimental readout. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Q4: How long should I pre-incubate my cells with this compound?
A4: A pre-incubation time of 30 minutes to 1 hour is generally sufficient for this compound to effectively inhibit Gq/11 signaling prior to stimulating the cells.[1][4]
Q5: Is this compound cell-permeable?
A5: Yes, this compound is a cell-permeable compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of Gq/11 signaling observed | 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 2. Inactive Compound: The this compound stock solution may have degraded. 3. Cell Line Unresponsive: The cell line may not express a functional Gq/11-coupled receptor of interest or the downstream signaling pathway may be compromised. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific assay. 2. Verify Compound Activity: Test the compound on a well-characterized positive control cell line known to respond to Gq/11 inhibition. Prepare a fresh stock solution. 3. Confirm Receptor and Pathway Integrity: Verify the expression of the target Gq-coupled receptor and key downstream signaling proteins (e.g., PLCβ, ERK) using techniques like qPCR or Western blotting. |
| High cell death or unexpected cellular effects | 1. High this compound Concentration: Although rare, very high concentrations might induce non-specific effects in sensitive cell lines. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | 1. Lower this compound Concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Check Solvent Concentration: Ensure the final concentration of the vehicle is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Test for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants. |
| Inconsistent results between experiments | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or serum starvation times can alter cellular responses. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other reagents. | 1. Standardize Cell Culture Protocols: Use cells within a consistent passage number range, seed at a consistent density, and standardize all incubation times. 2. Ensure Accurate Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Quantitative Data Summary
The following table summarizes the effective concentrations (IC50) of this compound in various cell lines and assays. It is important to note that these values can be context-dependent and should be used as a guideline for designing experiments.
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Uveal Melanoma (92.1, OMM1.3) | GTPγS Binding Assay | ~75 nM | [6][7] |
| Uveal Melanoma (92.1, OMM1.3, UM002B) | Cell Growth Inhibition | Effective at 100 nM - 1 µM | [7][8] |
| HEK293 | IP-One Assay (Inositol Monophosphate Accumulation) | Low micromolar range | [1][2] |
| Melanoma Cells (B16) | Cell Proliferation | Concentration-dependent inhibition (0-10 µM) | [6] |
| Melanoma Cells | G1 Cell Cycle Arrest | 10 nM | [6] |
Experimental Protocols
Dose-Response Curve for this compound using a Cell Viability Assay
This protocol describes how to determine the optimal concentration of this compound by assessing its effect on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common concentration range to test is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and reagent only).
-
Normalize the fluorescence values to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of ERK Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on the Gq/11-ERK signaling pathway.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Gq/11 pathway agonist (e.g., carbachol for muscarinic receptors)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with the desired concentration of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a Gq/11 agonist for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 15-30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with the anti-total-ERK1/2 primary antibody to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal. Compare the levels of ERK phosphorylation between different treatment groups.
Visualizations
References
- 1. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
FR900359 stability in different experimental buffers and media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of FR900359 in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal use of this potent Gq/11 protein inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is typically supplied as a solid powder or as a solution in acetonitrile.[1] For the solid powder, it is recommended to prepare a stock solution in a solvent like DMSO.[1][2] For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is best to store them at -20°C or -80°C.[1][2][3] It is advisable to use the solution soon after preparation and avoid long-term storage if possible.[3]
Q2: What is the stability of this compound in aqueous solutions at different pH values?
A2: this compound exhibits high chemical stability across a range of pH values. It is stable in simulated gastric fluid (pH 1) and in aqueous solutions at pH 9.[4][5][6] However, it undergoes degradation at strongly basic conditions (pH 11).[4][5][6][7] At pH 11, approximately 25% of this compound degrades over a 4-hour period.[6][7]
Q3: Is this compound stable in common cell culture media?
A3: While specific quantitative stability data in various cell culture media is limited, this compound has been successfully used in cell-based assays with media like DMEM for periods up to 8 days, suggesting a degree of stability.[8] However, for long-term experiments, it is advisable to replenish the media with fresh this compound periodically to maintain a consistent concentration.
Q4: What is the metabolic stability of this compound?
A4: this compound is rapidly metabolized by liver microsomes.[4][5] In mouse liver microsomes, it has a short half-life of 5.8 minutes, and in human liver microsomes, the half-life is 8.1 minutes.[4][5] In contrast, this compound is highly stable in mouse plasma and lung tissue, with over 90% of the compound remaining after 4 hours of incubation.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in my experiment. | Degradation of this compound in the experimental buffer or medium. | Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the compound at regular intervals. Ensure the pH of your buffer is not strongly basic (pH > 9). |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is kept low in the final aqueous solution. You can also sonicate the solution briefly to aid dissolution. The kinetic solubility in aqueous solution is approximately 189 μM.[4][5] |
| Inconsistent results between experiments. | Inconsistent storage or handling of this compound stock solutions. | Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect from light.[1] |
| Unexpected off-target effects. | Formation of degradation products or isomers. | Under certain conditions, this compound can form an isomer.[4][5] Use a validated analytical method like HPLC-MS to check the purity of your this compound solution if off-target effects are suspected. |
Stability Data Summary
Table 1: Chemical Stability of this compound at Different pH Values
| Condition | pH | Temperature (°C) | Stability | Reference |
| Simulated Gastric Fluid | 1 | 37 | High stability, no significant degradation observed. | [4][5] |
| Aqueous Solution | 9 | 37 | Completely stable. | [4][5] |
| Aqueous Solution | 11 | 37 | Degrades over time; approximately 75% remains after 4 hours. | [4][5] |
Table 2: Metabolic Stability of this compound
| Matrix | Species | Half-life | Reference |
| Liver Microsomes | Human | 8.1 minutes | [4][5] |
| Liver Microsomes | Mouse | 5.8 minutes | [4][5] |
| Blood Plasma | Mouse | > 4 hours (highly stable) | [4][5] |
| Lung Tissue | Mouse | > 4 hours (highly stable) | [4][5] |
Experimental Protocols
Protocol for Assessing Chemical Stability of this compound
This protocol is based on the methodology described by Kuschak et al. (2021).[4]
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffer solutions (e.g., simulated gastric fluid at pH 1, a buffer at pH 9, and a buffer at pH 11).
-
-
Incubation:
-
Add 50 µL of the 1 mM this compound stock solution to 450 µL of each aqueous buffer to achieve a final concentration of 100 µM.
-
Incubate the mixtures at 37°C.
-
-
Sampling:
-
Collect 50 µL samples at various time points (e.g., 0, 20, 40, 60, 120, 180, and 240 minutes).
-
-
Sample Processing:
-
Immediately stop the reaction by adding an equal volume (50 µL) of ice-cold acetonitrile to the sample.
-
Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 3 minutes to precipitate any proteins.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the concentration of the remaining this compound using a validated LC-MS method.
-
Visualizations
Gq Signaling Pathway Inhibition by this compound
This compound is a selective inhibitor of the Gq/11 family of G proteins (Gαq, Gα11, and Gα14).[2][8][9] It acts by preventing the exchange of GDP for GTP on the Gα subunit, thereby blocking its activation and downstream signaling.[10][11]
Caption: Inhibition of the Gq signaling pathway by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given experimental medium.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | pan-Gq inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
Technical Support Center: Troubleshooting FR900359 in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering a lack of expected effects with the Gq/11 inhibitor, FR900359, in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Gq, G11, and G14 alpha subunits of heterotrimeric G proteins.[1][2][3] It functions as a guanine nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP on the Gαq subunit.[4] This action locks the G protein in its inactive, GDP-bound state, thereby blocking downstream signaling cascades.[2][5]
Q2: At what concentration should I be seeing an effect of this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. For pilot experiments, a concentration of 100 nM with a pre-incubation time of 30 minutes is a good starting point.[5] However, effective concentrations can range from as low as 0.1 nM to 1 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How stable is this compound in solution and how should it be stored?
A3: this compound is chemically stable over a wide pH range, but it can degrade under strongly alkaline conditions (pH 11).[1][6] Stock solutions are typically prepared in DMSO and can be stored at -20°C or -80°C for long-term use.[7] To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
Q4: Is this compound cytotoxic to cells?
A4: this compound is generally not considered directly cytotoxic at effective concentrations.[5] However, at very high concentrations, off-target effects or cytotoxicity may be observed. It's important to distinguish between the intended anti-proliferative effects in cancer cell lines and general cytotoxicity.[8] A cell viability assay is recommended to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Guide: Lack of this compound Effect
If you are not observing the expected inhibitory effect of this compound in your cell-based assay, consider the following potential issues and troubleshooting steps.
Issue 1: Problems with the this compound Compound
| Potential Cause | Troubleshooting Steps |
| Degraded Compound | - Prepare a fresh stock solution of this compound from a new vial. - Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[7] |
| Incorrect Concentration | - Verify all calculations for dilutions from the stock solution. - Calibrate pipettes to ensure accurate dispensing. - Perform a dose-response experiment with a wider range of concentrations. |
| Poor Solubility | - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid precipitation.[8] - Visually inspect the working solution for any precipitates. If observed, prepare a fresh dilution. |
Issue 2: Cell Line and Culture Conditions
| Potential Cause | Troubleshooting Steps |
| Low or No Expression of Target Gαq/11/14 | - Confirm the expression of Gαq, Gα11, or Gα14 in your cell line using techniques like Western blotting or qPCR. - this compound is not effective against Gα15/16 or other G protein families.[3][9] |
| Cell Passage Number | - Use cells within a consistent and low passage number range for all experiments, as continuous passaging can alter cellular responses.[8] |
| Cell Health and Density | - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Optimize cell seeding density as it can influence the outcome of the assay. |
| Mycoplasma Contamination | - Regularly test your cell cultures for mycoplasma contamination, which can alter cellular signaling and lead to inconsistent results.[] |
Issue 3: Assay-Specific Problems
| Potential Cause | Troubleshooting Steps |
| Inappropriate Assay Readout | - Ensure your assay is designed to measure a downstream event of Gq/11 signaling, such as calcium mobilization, IP1 accumulation, or ERK phosphorylation.[2][5] - Verify that the chosen readout is sensitive enough to detect changes upon Gq/11 inhibition. |
| Incorrect Timing of Treatment and Readout | - Optimize the pre-incubation time with this compound before stimulating the cells. A 30-minute pre-incubation is often a good starting point.[5] - The kinetics of the downstream signaling event will determine the optimal time for the assay readout. |
| Constitutively Active Gαq Mutants | - While this compound is a GDI, it has been shown to inhibit signaling from some constitutively active Gαq mutants (e.g., Q209L/P) found in uveal melanoma.[4][5] However, the extent of inhibition may vary depending on the specific mutation and the downstream pathway being measured. |
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various cell-based assays.
| Cell Line | Assay | Effective Concentration / IC50 | Reference |
| Uveal Melanoma Cells (92.1, OMM1.3) | Cell Growth Inhibition | As low as 100 nM | [4] |
| Uveal Melanoma Cells (UM002B) | Cell Growth Inhibition | As low as 100 nM | [4] |
| Purified Gαq and Gαq-Q209L | [35S]GTPγS binding | IC50 ~75 nM | [4] |
| HEK293 cells | Inhibition of Gαq, Gα11, Gα14 | 1.0 µM | [11] |
| B16 melanoma cells | Cell Growth Inhibition | 0-10 µM | [11] |
| B16 melanoma cells | G1 cell cycle arrest | 10 nM | [11] |
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay using a Resazurin-based Reagent
This protocol describes a general method to assess the effect of this compound on the proliferation of adherent cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add 20 µL of the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Gq Signaling Pathway and this compound Inhibition
Caption: The Gq signaling pathway and the inhibitory point of this compound.
Troubleshooting Workflow for Lack of this compound Effect
Caption: A workflow for troubleshooting the lack of this compound effect.
Logical Relationships in Troubleshooting
Caption: Logical relationships between the problem, causes, and solutions.
References
- 1. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | pan-Gq inhibitor | Probechem Biochemicals [probechem.com]
- 4. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing FR900359 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the long-term cytotoxicity of FR900359, a selective inhibitor of Gq/11/14 proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural cyclic depsipeptide that acts as a highly selective inhibitor of the Gq/11/14 family of G proteins.[1][2] Its primary mechanism of action is to function as a guanine nucleotide dissociation inhibitor (GDI).[1] It binds to the GDP-bound alpha subunit of the Gq protein, stabilizing it in its inactive state and preventing the exchange of GDP for GTP, which is necessary for G protein activation.[3][4] This effectively uncouples the Gq protein from its upstream G protein-coupled receptor (GPCR) and prevents the activation of downstream signaling pathways.
Q2: Is this compound expected to be cytotoxic in short-term experiments?
A2: In short-term assays, this compound is generally not considered directly cytotoxic at concentrations that effectively inhibit Gq signaling.[5] However, prolonged exposure in long-term experiments may lead to secondary effects that can impact cell viability and proliferation.
Q3: What are the potential reasons for observing cytotoxicity with this compound in long-term experiments?
A3: While not directly cytotoxic in the short term, long-term exposure to this compound may lead to cytotoxicity through several indirect mechanisms:
-
Metabolic Reprogramming: Continuous inhibition of Gq/11 signaling can lead to significant metabolic changes in cells, particularly in cancer models. This may involve a reduction in glucose uptake, glycolysis, and mitochondrial respiration, which could compromise cell viability over extended periods.
-
Induction of Cellular Senescence: Prolonged cell cycle arrest, a potential consequence of Gq/11 inhibition, can lead to the induction of cellular senescence, a state of irreversible growth arrest.
-
Compound Stability: Although generally stable, the stability of this compound in your specific cell culture medium over the full duration of a long-term experiment should be considered. Degradation products could potentially have cytotoxic effects.
-
Off-Target Effects: While highly selective for Gq/11/14, the possibility of off-target effects with chronic exposure at high concentrations cannot be entirely ruled out and may contribute to cytotoxicity.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound in my long-term experiments?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between these, you can use a combination of assays. For example, a proliferation assay (like crystal violet staining in a clonogenic assay) can show a reduction in cell number (cytostatic or cytotoxic). This can be coupled with a direct measure of cell death, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay at various time points. An increase in dead cells would indicate a cytotoxic effect.
Troubleshooting Guides
Problem 1: High variability in colony formation in my clonogenic survival assay.
-
Probable Cause:
-
Inaccurate Cell Counting and Seeding: This is a critical step for reproducibility.
-
Uneven Cell Distribution: Swirling the plate to distribute cells can cause them to accumulate at the edges.[6]
-
Cell Clumping: A single-cell suspension is crucial for accurate colony formation from individual cells.
-
-
Solution:
-
Accurate Cell Counting: Use a hemocytometer or an automated cell counter and perform replicate counts.
-
Proper Seeding Technique: After adding the cell suspension to the plate, gently move the plate in a forward-backward and left-right motion to ensure even distribution. Avoid swirling.
-
Ensure Single-Cell Suspension: After trypsinization, gently pipette the cell suspension up and down to break up clumps. You can also pass the suspension through a cell strainer.
-
Problem 2: No or very few colonies form in the control (vehicle-treated) wells of my clonogenic assay.
-
Probable Cause:
-
Suboptimal Seeding Density: The number of cells seeded may be too low for your specific cell line's plating efficiency.
-
Poor Cell Health: The cells may have been unhealthy or had a high passage number before seeding.
-
Extended Incubation in Low Serum: Some cell lines are sensitive to prolonged periods in serum-free or low-serum media.[7]
-
-
Solution:
-
Optimize Seeding Density: Perform a titration experiment with a range of seeding densities to determine the optimal number of cells that yields 50-150 colonies per well for your specific cell line.
-
Use Healthy Cells: Use cells from a low passage number and ensure they are in the logarithmic growth phase before starting the experiment.
-
Maintain Appropriate Serum Levels: If your experimental design allows, maintain a low but sufficient serum concentration to support cell attachment and growth.
-
Problem 3: I am observing a high background in my senescence-associated β-galactosidase (SA-β-gal) staining.
-
Probable Cause:
-
Overfixation: Leaving the cells in the fixative for too long can lead to non-specific staining.[8]
-
Incorrect pH of Staining Solution: The pH of the staining solution is critical for the specificity of the assay (pH 6.0).[1]
-
Confluent Cultures: Senescence-like characteristics can sometimes be observed in confluent cell cultures that are not truly senescent.
-
-
Solution:
-
Optimize Fixation Time: A fixation time of 3-5 minutes is generally recommended. You may need to optimize this for your specific cell line.[8]
-
Verify pH: Carefully prepare the staining solution and verify that the final pH is 6.0.
-
Plate at Sub-confluent Densities: Ensure that the cells are not confluent when you perform the staining.
-
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
6-well plates
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension in complete medium.
-
Perform an accurate cell count.
-
-
Seeding:
-
Based on a pre-determined optimal seeding density, plate the cells in 6-well plates.
-
Allow cells to attach for 12-24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the medium containing the appropriate concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
If necessary, replace the medium with fresh medium containing the appropriate treatment every 3-4 days.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry.
-
Add the crystal violet staining solution and incubate for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells in each well.
-
Data Presentation:
| Treatment Group | This compound Concentration (nM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 | 125 ± 10 | 25 | 1.00 |
| This compound | 10 | 100 ± 8 | 20 | 0.80 |
| This compound | 50 | 63 ± 5 | 12.6 | 0.50 |
| This compound | 100 | 25 ± 4 | 5 | 0.20 |
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay detects the activity of β-galactosidase at pH 6.0, a known biomarker for senescent cells.[1]
Materials:
-
PBS
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
X-gal stock solution (20 mg/ml in dimethylformamide)
-
Staining solution (40 mM citric acid/sodium phosphate pH 6.0, 5 mM K4[Fe(CN)6], 5 mM K3[Fe(CN)6], 150 mM NaCl, 2 mM MgCl2, 1 mg/ml X-gal)
Procedure:
-
Cell Plating:
-
Plate cells in 6-well plates and treat with this compound for the desired duration.
-
-
Fixation:
-
Wash cells twice with PBS.
-
Add the fixation solution and incubate for 3-5 minutes at room temperature.[8]
-
Wash cells three times with PBS.
-
-
Staining:
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plates at 37°C in a non-CO2 incubator for 2-16 hours. Protect from light.
-
-
Visualization:
-
Observe the cells under a microscope for the development of a blue color.
-
Capture images and quantify the percentage of blue (senescent) cells.
-
Data Presentation:
| Treatment Group | This compound Concentration (nM) | Percentage of SA-β-gal Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 5 ± 1.5 |
| This compound | 50 | 35 ± 4.2 |
| This compound | 100 | 68 ± 7.1 |
Visualizations
Caption: Gq protein signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the long-term cytotoxicity of this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Clonogenic Assay [bio-protocol.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. buckinstitute.org [buckinstitute.org]
FR900359 Metabolic Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability and degradation of FR900359.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic stability of this compound?
A1: this compound is a macrocyclic depsipeptide that exhibits significant metabolism in liver microsomes.[1][2] It is metabolized much faster than the structurally similar compound, YM-254890.[1] In contrast, this compound is highly stable in mouse plasma and lung tissue, with over 90% of the compound remaining unchanged after 4 hours of incubation.[1][2]
Q2: What are the primary metabolic pathways for this compound?
A2: The main metabolic pathways for this compound in liver microsomes are N/O-dealkylation at various positions and hydroxylation.[1][2] Due to the structural complexity of the molecule, the specific structures of its metabolites have not been fully identified.[1][2]
Q3: How does the metabolic stability of this compound compare between species?
A3: In vitro studies have shown that the degradation of this compound is more pronounced in mouse liver microsomes compared to human liver microsomes.[1][2]
Q4: What is the in vivo bioavailability of this compound?
A4: The oral bioavailability and brain penetration of this compound are low.[1] After oral administration in mice, the highest concentrations were found in the gut, eye, and kidney.[3][4]
Q5: Are there any known drug-drug interactions with this compound related to metabolism?
A5: At a concentration of 1 µM, this compound shows negligible inhibition of major cytochrome P450 (CYP) enzymes.[1][2] However, at a higher concentration of 10 µM, it can inhibit CYP3A4 by approximately 50%.[2]
Troubleshooting Guides
Problem 1: High variability in in vitro metabolic stability results.
-
Possible Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Ensure precise and consistent concentrations of the test compound, microsomal protein, and cofactors (e.g., NADPH).
-
Maintain a constant temperature of 37°C throughout the incubation period.
-
Use pooled microsomes from multiple donors to minimize inter-individual variability.[5]
-
Verify the activity of the microsomal batch with a positive control compound known for rapid metabolism, such as verapamil.[2]
-
Problem 2: this compound appears more stable than expected in liver microsome assays.
-
Possible Cause: Inactive NADPH regenerating system.
-
Troubleshooting Steps:
-
Prepare the NADPH regenerating system fresh before each experiment.
-
Confirm the activity of the NADPH regenerating system by observing the metabolism of a positive control.
-
Ensure all components of the regenerating system are stored correctly and are within their expiration dates.
-
Problem 3: Difficulty in quantifying this compound and its metabolites in biological samples.
-
Possible Cause: Suboptimal analytical method.
-
Troubleshooting Steps:
-
Utilize a sensitive and validated LC-MS/MS method for quantification.[3]
-
Optimize the liquid-liquid extraction procedure to ensure adequate recovery from the biological matrix. A three-step extraction protocol has been shown to be effective.[3]
-
Develop a standard calibration curve with a wide range of concentrations to ensure accurate quantification.[3]
-
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes [1][2]
| Species | Apparent Intrinsic Clearance (CLint, app) (µL/min/mg protein) | Half-life (t1/2) (min) |
| Human | 171.0 | 8.1 |
| Mouse | 237.4 | 5.8 |
Table 2: In Vitro Stability of this compound in Mouse Tissues [1][2]
| Tissue | Incubation Time (h) | % Remaining Parent Compound |
| Plasma | 4 | > 90% |
| Lung | 4 | > 90% |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is adapted from methodologies described for assessing the metabolic stability of this compound.[1]
1. Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pooled human or mouse liver microsomes (0.5 mg/mL)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plate
-
Incubator set to 37°C
-
LC-MS/MS system
2. Procedure:
-
Prepare the incubation mixture by adding liver microsomes, phosphate buffer, and MgCl₂ to a 96-well plate.
-
Add this compound to the incubation mixture to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 10, 30, and 60 minutes), stop the reaction by adding an equal volume of cold stop solution.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
3. Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.
Protocol 2: Plasma Stability Assay
This protocol is based on the findings of high stability of this compound in plasma.[1]
1. Materials:
-
This compound stock solution
-
Freshly collected mouse plasma
-
Incubator at 37°C
-
Cold stop solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
2. Procedure:
-
Spike this compound into the mouse plasma to the desired final concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 2, and 4 hours), take an aliquot of the plasma and immediately add it to a tube containing cold stop solution to precipitate proteins and halt any enzymatic activity.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
3. Analysis:
-
Determine the concentration of this compound at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
Visualizations
References
- 1. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sensitive LC-MS/MS Method for the Quantification of Macrocyclic Gαq Protein Inhibitors in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Investigating FR900359 and Gβγ Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of the Gαq/11 inhibitor, FR900359, on Gβγ signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary and established mechanism of action for this compound?
A1: this compound is a plant-derived cyclic depsipeptide characterized as a potent and selective inhibitor of the Gq family of G proteins, specifically Gαq, Gα11, and Gα14.[1][2][3] It does not inhibit Gα16, Gαs, Gαi/o, or Gα12/13 families.[2] Its mechanism involves binding to the Gαq subunit, preventing the exchange of GDP for GTP, thereby acting as a guanine nucleotide dissociation inhibitor (GDI).[2][4] More recent structural and biochemical evidence shows that this compound functions as a "molecular glue," enhancing and stabilizing the interaction between the Gαq subunit and the Gβγ dimer.[5] This action effectively locks the entire Gq heterotrimer in its inactive, GDP-bound state, preventing the release of both Gαq-GTP and the free Gβγ dimer.[5]
Q2: Does this compound directly inhibit signaling by free Gβγ subunits?
A2: Current evidence indicates that this compound's primary effect concerning Gβγ is the prevention of its release from the Gαq subunit, rather than direct inhibition of already-free Gβγ dimers.[5] The compound's selectivity is for the Gαq/11/14 protein.[1][2] Therefore, Gβγ signaling originating from the activation of other G protein families, such as Gi/o-coupled receptors, is not expected to be directly affected by this compound.
Q3: I treated my cells with this compound and observed a decrease in a Gβγ-mediated cellular response. Does this confirm an off-target effect?
A3: Not necessarily. This is an expected outcome if the G protein-coupled receptor (GPCR) you are stimulating primarily couples to the Gαq/11 family. Since this compound prevents the dissociation of the Gαqβγ heterotrimer, it consequently blocks the release of the Gβγ subunits required to initiate their downstream signaling cascade.[5] To investigate this, you should first confirm the coupling profile of your GPCR. A true off-target effect would be the inhibition of a Gβγ-mediated response triggered by a strictly non-Gq-coupled receptor (e.g., a Gi/o-coupled receptor).
Q4: How can I experimentally differentiate between the prevention of Gβγ release from Gαq and direct inhibition of free Gβγ signaling?
A4: A well-designed experiment using control pathways is essential. You can stimulate two different GPCRs in your system: one known to couple exclusively to Gαq and another that couples exclusively to Gαi/o.
-
On-target effect: this compound should block the Gβγ-mediated response following stimulation of the Gαq-coupled receptor.
-
Investigating off-target effects: this compound should not block the Gβγ-mediated response (e.g., activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels) following stimulation of the Gαi/o-coupled receptor. If inhibition is observed in the Gαi/o pathway, it would suggest a potential off-target effect that warrants further investigation.
Quantitative Data Summary
The following table summarizes the selectivity and potency of this compound based on published data.
| Target G Protein | Effect of this compound | Potency (IC₅₀) | Citation(s) |
| Gαq, Gα11, Gα14 | Inhibition of GDP/GTP exchange and heterotrimer dissociation. | ~75 nM for Gαq-Q209L | [2][4] |
| Gα16 | No inhibition | Not applicable | [2] |
| Gαs, Gαi/o, Gα12/13 | No inhibition | Not applicable | [1][2] |
| Oncogenic Gαq/11 Mutants | Inhibition of basal signaling and GTPγS binding. | Effective at 100 nM - 1 µM in cells | [4][6] |
Visualized Signaling and Experimental Logic
Here are diagrams illustrating the key pathways and experimental decision-making processes.
Troubleshooting Guide
Problem: My Gβγ-dependent reporter assay shows reduced activity after applying this compound and stimulating a GPCR.
This guide provides a logical workflow to determine if your result is an expected on-target effect or requires further investigation.
Key Experimental Protocols
Protocol 1: BRET Assay to Monitor G Protein Subunit Dissociation
This protocol allows for the direct measurement of Gα and Gβγ subunit proximity in live cells, providing a clear readout of this compound's ability to prevent dissociation.[2][7]
Methodology:
-
Constructs: Co-transfect HEK293 cells with plasmids encoding for:
-
The Gαq subunit fused to a Renilla luciferase variant (e.g., Gαq-RlucII).
-
A Gγ subunit fused to a fluorescent protein acceptor (e.g., Gγ-GFP10).
-
The GPCR of interest.
-
Critical: Titrate plasmid amounts to achieve optimal expression levels and a good BRET signal window.[7]
-
-
Cell Culture: Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
Assay Preparation:
-
Wash cells with a suitable buffer (e.g., PBS).
-
Replace the medium with a buffer for the BRET reading.
-
-
Compound Treatment:
-
Add this compound (e.g., final concentration of 1 µM) or vehicle (DMSO) to the appropriate wells.
-
Incubate for a predetermined time (e.g., 30 minutes) to allow for cell penetration and target engagement.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Perform a baseline reading for 3-5 minutes using a BRET-capable plate reader.
-
Add the GPCR agonist to stimulate the receptor.
-
Immediately measure the BRET signal kinetically for 15-30 minutes. The signal is calculated as the ratio of acceptor emission to donor emission.
-
-
Data Analysis:
-
Vehicle Control: Agonist addition should cause a rapid decrease in the BRET signal, indicating the dissociation of Gαq-RlucII from Gγ-GFP10.
-
This compound Treatment: In the presence of this compound, the agonist-induced decrease in BRET should be completely inhibited, demonstrating the stabilization of the heterotrimer.[2]
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This is a classic biochemical assay to measure the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog to Gα subunits.[4][8]
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the GPCR of interest and harvest them.
-
Homogenize the cells in a cold buffer and perform differential centrifugation to isolate the crude membrane fraction.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Reaction Setup: In a 96-well plate, combine the following on ice:
-
Cell membranes (10-20 µg of protein).
-
Assay Buffer containing GDP (e.g., 10 µM) to ensure G proteins are in the inactive state.
-
This compound at various concentrations or vehicle control. Pre-incubate for 15-30 minutes.
-
The GPCR agonist or buffer (for basal binding).
-
-
Initiate Reaction:
-
Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Terminate Reaction and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specific binding.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Agonist stimulation should significantly increase [³⁵S]GTPγS binding compared to basal levels.
-
This compound is expected to cause a dose-dependent inhibition of both basal (if using constitutively active mutants) and agonist-stimulated [³⁵S]GTPγS binding, with an IC₅₀ in the nanomolar range.[4]
-
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Experiments with FR900359
Welcome to the technical support center for FR900359. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using this compound effectively. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help minimize variability and ensure the reliability of your experimental results.
Section 1: Compound Handling and Preparation
Q1: How should I properly store and handle this compound to ensure its stability and activity?
A1: Proper storage and handling are critical for maintaining the potency of this compound. For long-term storage (months to years), the compound should be kept at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[1]
It is recommended to dissolve this compound in a high-quality organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mM).[2] This stock solution should be stored at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. When preparing your final working concentration, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[3]
Q2: What is the solubility and chemical stability of this compound?
A2: this compound is soluble in DMSO and ethanol.[2] It exhibits high chemical stability in simulated gastric fluid and mildly alkaline solutions (pH 9).[2] However, its stability is impaired under strongly alkaline conditions (pH 11), where approximately 25% of the compound may degrade over 4 hours.[2] In cell culture media, the compound has been shown to be stable for up to 8 days.[4]
Section 2: Experimental Design and Execution
Q3: What is the mechanism of action of this compound and which signaling pathways does it affect?
A3: this compound is a potent and highly selective inhibitor of the Gαq/11 family of G proteins.[2][4][5] It specifically inhibits Gαq, Gα11, and Gα14, but does not affect Gα15/16 or other Gα protein families like Gαi/o, Gαs, or Gα12/13.[2][4] Its primary mechanism is to act as a guanine nucleotide dissociation inhibitor (GDI).[2][4] It binds to the GDP-bound form of the Gαq/11 subunit, preventing the exchange of GDP for GTP.[2] This action locks the G protein in its inactive state, effectively uncoupling it from G protein-coupled receptors (GPCRs) and preventing the activation of downstream signaling pathways.[2][6]
The primary downstream pathway inhibited by this compound is the phospholipase C-β (PLC-β) pathway.[2] Inhibition of Gαq/11 prevents PLC-β activation, which in turn blocks the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This leads to the suppression of subsequent events like intracellular calcium mobilization and protein kinase C (PKC) activation.
References
- 1. medkoo.com [medkoo.com]
- 2. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Addressing FR900359 low oral bioavailability in in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the low oral bioavailability of FR900359 in in vivo experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your in vivo studies with this compound, providing potential causes and actionable solutions.
Question: After oral administration of this compound, I am observing very low or undetectable plasma concentrations. Why is this happening and what can I do?
Answer:
Low plasma concentration following oral administration is a known characteristic of this compound.[1][2][3][4][5] This is likely due to a combination of factors inherent to its structure as a cyclic depsipeptide.
Potential Causes:
-
Low Intestinal Permeability: this compound has demonstrated low permeability across Caco-2 cell monolayers, a model for the intestinal epithelium.[1][2] This suggests that the molecule does not efficiently pass from the gut into the bloodstream. The large size and polar surface area of this compound contribute to this poor absorption.[1]
-
Efflux Transporter Activity: Evidence suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (Pgp).[1] These transporters actively pump the compound out of intestinal cells and back into the gut lumen, further reducing its absorption.
-
Metabolic Instability in the Liver: this compound is rapidly metabolized by liver microsomes.[1][6] Any compound that is absorbed will be subject to this first-pass metabolism, significantly reducing the amount that reaches systemic circulation.
Troubleshooting Steps & Potential Solutions:
-
Confirm Compound Integrity: Before proceeding with in vivo studies, ensure the stability and purity of your this compound stock.
-
Alternative Routes of Administration: For initial efficacy and proof-of-concept studies, consider alternative administration routes that bypass first-pass metabolism:
-
Intravenous (i.v.) injection: This ensures 100% bioavailability and provides a baseline for the compound's activity.[7]
-
Intraperitoneal (i.p.) injection: This route can offer higher bioavailability than oral administration, though some metabolism in the liver may still occur.[1]
-
Intratracheal (i.t.) or local administration: For lung-related studies, direct administration can achieve high local concentrations.[1][8]
-
-
Formulation Strategies: To improve oral absorption, consider formulating this compound with:
-
Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium.
-
P-glycoprotein Inhibitors: Co-administration with a Pgp inhibitor could reduce efflux and increase absorption.
-
-
Structural Modification (Advanced): For long-term drug development, medicinal chemistry efforts could focus on creating analogs of this compound with improved pharmacokinetic properties. Strategies such as N-methylation have been shown to improve the oral bioavailability of other cyclic peptides.[9][10][11][12][13]
Question: I am observing high variability in my in vivo results after oral administration of this compound. What could be the cause?
Answer:
High variability in in vivo data is a common consequence of low and erratic oral bioavailability.
Potential Causes:
-
Inconsistent Absorption: The factors mentioned above (low permeability, efflux) can lead to highly variable absorption between individual animals.
-
Gastrointestinal (GI) Tract Variability: Factors such as food intake, GI motility, and gut pH can differ between animals and affect the rate and extent of drug absorption. While this compound is stable in simulated gastric fluid, variations in transit time can still impact absorption.[1][6]
Troubleshooting Steps & Potential Solutions:
-
Standardize Experimental Conditions:
-
Fasting: Ensure all animals are fasted for a consistent period before oral dosing to minimize food effects on absorption.
-
Dosing Vehicle: Use a consistent and well-characterized vehicle for administration.
-
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power of your study and account for inter-individual variability.
-
Consider Paired Studies: If feasible, a crossover study design where each animal receives both the vehicle and the test compound (with a suitable washout period) can help to reduce inter-animal variability.
-
Switch to a More Reliable Administration Route: As mentioned previously, using i.v. or i.p. administration will provide more consistent systemic exposure and reduce variability in your results.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a cyclic depsipeptide isolated from the plant Ardisia crenata.[2] It is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of G proteins.[7][14][15] this compound functions as a guanine nucleotide dissociation inhibitor (GDI) by binding to the Gα subunit and stabilizing it in its inactive, GDP-bound state.[16][17] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling pathways, such as the ERK/MAPK pathway.[7][17]
Is this compound stable?
This compound demonstrates high chemical stability across a wide range of pH values, including in simulated gastric fluid (pH 1).[1][6] However, it is susceptible to rapid metabolism by liver microsomes.[1][6]
What are the key physicochemical and pharmacokinetic parameters of this compound?
Below is a summary of key data for this compound, with comparative values for the similar compound YM-254890 where available.
| Parameter | This compound | YM-254890 | Reference |
| Molecular Weight (Da) | 1001.53 | 959.49 | [1] |
| Calculated logP | 1.86 | 1.37 | [1] |
| Water Solubility (µM) | 189 | 88 | [1] |
| Plasma Protein Binding (%) | 35 | 79 | [1] |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 0.4 | 0.1 | [2] |
| Metabolic Half-life (human liver microsomes, min) | 8.1 | 27.3 | [6] |
| Metabolic Half-life (mouse liver microsomes, min) | 5.8 | 16.9 | [6] |
Are there any known analogs of this compound with better oral bioavailability?
Currently, there are no commercially available analogs of this compound with demonstrably improved oral bioavailability. However, research into the synthesis of novel analogs is ongoing.[18][19][20] The development of small-molecule inhibitors targeting the same binding site on Gαq is also an area of active investigation.[21]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Experiment (Apical to Basolateral):
-
The culture medium in the apical (A) and basolateral (B) chambers is replaced with transport buffer.
-
This compound is added to the apical chamber at a known concentration.
-
Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Permeability Experiment (Basolateral to Apical):
-
The experiment is repeated with the addition of this compound to the basolateral chamber and sampling from the apical chamber to assess efflux.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
-
-
Controls: Include a high-permeability compound (e.g., propranolol) and a low-permeability compound (e.g., atenolol) as controls. To assess Pgp-mediated efflux, a known Pgp substrate (e.g., digoxin) can be included.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound after administration.
Objective: To characterize the pharmacokinetic profile of this compound following a specific route of administration.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or CD-1).
-
Dosing:
-
Oral (p.o.): Administer this compound by oral gavage at a defined dose.
-
Intravenous (i.v.): Administer this compound via tail vein injection.
-
Intraperitoneal (i.p.): Administer this compound via intraperitoneal injection.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Bioavailability (F%) (calculated by comparing the AUC after oral administration to the AUC after i.v. administration).
-
Visualizations
Caption: Inhibition of the Gαq signaling pathway by this compound.
Caption: Decision tree for troubleshooting low oral bioavailability of this compound.
Caption: A typical workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. intavispeptides.com [intavispeptides.com]
- 12. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Building Chemical Probes Based on the Natural Products YM-254890 and this compound: Advances toward Scalability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
How to handle FR900359 light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the selective Gαq/11/14 inhibitor, FR900359. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and efficacy of the compound throughout your experiments.
Frequently Asked Questions (FAQs): Storage and Handling
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, with a shelf life of at least 2-3 years under these conditions.[1][2][3] It is also crucial to keep the compound in a dry and dark environment to prevent potential degradation.[4]
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, and acetonitrile.[1][4] For stock solutions, a concentration of 1 mM in DMSO is common.[5] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[3] Long-term storage in solution is not recommended.[2]
Q3: Is this compound sensitive to light?
A3: While specific studies detailing the photosensitivity spectrum of this compound are not widely published, general best practices for complex organic molecules and specific vendor recommendations suggest protecting the compound from light.[4] You should store the solid compound and its solutions in amber vials or tubes wrapped in foil and minimize exposure to ambient light during experimental procedures.
Q4: How stable is this compound in different pH environments?
A4: this compound exhibits high stability in acidic and mildly basic conditions. It shows no significant degradation in simulated gastric fluid (pH 1).[5][6][7] However, it is susceptible to degradation under strongly basic conditions (pH 11), where approximately 25% of the compound degrades over a 4-hour period.[5][6][7]
Q5: Is this compound metabolically stable?
A5: this compound is rapidly metabolized by liver microsomes. This is an important consideration for in vivo studies and cell culture experiments using liver-derived cells. Its metabolic half-life is significantly short, indicating rapid clearance.[6][7]
Data Summary: Stability and Storage Conditions
The following tables summarize the key quantitative data regarding the storage and stability of this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | ≥ 3 years[3] | Store dry and protected from light.[4] |
| In Solvent | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[3] |
Table 2: Chemical Stability at Various pH Levels
| Condition | pH Value | Stability | Observation |
| Simulated Gastric Fluid | 1 | High | No significant degradation observed.[5][6][7] |
| Mildly Basic | 9 | High | Stable.[5] |
| Strongly Basic | 11 | Moderate | ~25% degradation after 4 hours.[5][6][7] |
Table 3: Metabolic Stability in Liver Microsomes
| Species | Preparation | Half-Life (t½) | Intrinsic Clearance (CLint, app) |
| Human | Liver Microsomes | 8.1 min[6][7] | High |
| Mouse | Liver Microsomes | 5.8 min[6][7] | High |
Troubleshooting Guide
Q1: My this compound solution appears to have lost activity. What are the possible causes?
A1: Loss of activity can stem from several factors:
-
Improper Storage: The compound may have been stored at an incorrect temperature or for a duration longer than recommended, especially once in solution.
-
Repeated Freeze-Thaw Cycles: This can degrade the compound. Always aliquot stock solutions into single-use volumes.
-
pH-Induced Degradation: If your experimental buffer or cell culture medium is strongly basic (pH > 9), the compound could be degrading over the course of the experiment.[5][6][7]
-
Light Exposure: Prolonged exposure to light during handling and experiments might contribute to degradation.
Q2: I am observing inconsistent results between experiments. What should I check?
A2: Inconsistent results are often related to handling and preparation:
-
Solution Inhomogeneity: Ensure the stock solution is fully dissolved and properly mixed before making dilutions.
-
Precipitation: this compound has moderate water solubility.[6][7] When diluting a DMSO stock into aqueous buffers or media, the compound may precipitate. Visually inspect for any precipitate and consider the final solvent concentration.
-
Metabolic Degradation: In cell-based assays, particularly with long incubation times, rapid metabolism of this compound could lead to a decrease in effective concentration over time, causing variability.[6][7]
Experimental Protocols
Protocol: Assessing this compound Chemical Stability in Aqueous Buffers
This protocol is adapted from methodologies used to assess the stability of this compound at different pH values.[6][7]
1. Materials:
- This compound powder
- DMSO (HPLC grade)
- Aqueous buffers (e.g., pH 1 simulated gastric fluid, pH 9 carbonate buffer, pH 11 phosphate buffer)
- Acetonitrile with 0.1% formic acid (for quenching)
- HPLC or LC-MS/MS system
2. Procedure:
- Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
- Incubation:
- For each pH condition, add 50 µL of the 1 mM this compound stock solution to 450 µL of the respective aqueous buffer to achieve a final concentration of 100 µM.
- Vortex gently to mix.
- Incubate the solutions at a controlled temperature (e.g., 37°C).
- Time Points: Collect aliquots at various time points (e.g., 0, 30 min, 1 hr, 2 hr, 4 hr). The T=0 sample should be taken immediately after mixing.
- Quench Reaction: At each time point, transfer a 50 µL aliquot of the incubation mixture into a tube containing 100 µL of ice-cold acetonitrile with 0.1% formic acid to stop any further degradation.
- Analysis: Analyze the quenched samples using a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.
- Data Interpretation: Plot the percentage of remaining this compound against time for each pH condition to determine its stability profile.
Visualizations: Pathways and Workflows
Gαq Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound as a Gq signaling inhibitor.
Workflow for Assessing Chemical Stability
Caption: Experimental workflow for testing this compound stability.
Troubleshooting Logic for Reduced Compound Activity
Caption: Troubleshooting flowchart for this compound inactivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming challenges in FR900359 in vivo delivery and tissue distribution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FR900359 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Gαq/11/14 subfamily of G proteins.[1][2][3] It acts as a guanine nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP on the Gα subunit.[2][4] This locks the G protein in an inactive state, unable to transduce signals from G protein-coupled receptors (GPCRs).[2][4]
Q2: What are the key physicochemical properties of this compound relevant for in vivo studies?
A2: Key properties are summarized in the table below. This compound has high solubility in DMSO and ethanol.[2][4] While its water solubility is sufficient for many biological applications, its oral bioavailability is low.[5][6]
Q3: How stable is this compound under typical experimental conditions?
A3: this compound exhibits high chemical stability in simulated gastric fluid and at a mildly alkaline pH of 9.[2][6] However, its stability is compromised under strongly alkaline conditions (pH 11).[2] It is rapidly metabolized by liver microsomes, which is a critical consideration for systemic in vivo applications.[5][6]
Q4: Are there known off-target effects of this compound?
A4: Studies have shown that this compound is highly selective for Gαq, Gα11, and Gα14 over other Gα isoforms.[1] Even at high concentrations, it does not appear to have significant off-target effects or direct cytotoxicity.[2] Furthermore, it does not disturb cellular metabolic homeostasis in cells lacking Gαq/11.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no efficacy in vivo after systemic administration. | Rapid metabolism by the liver.[5][6] | - Consider alternative routes of administration that bypass first-pass metabolism, such as intratracheal or intraperitoneal injection.[5] - Increase the dosing frequency, being mindful of potential toxicity. - Co-administer with inhibitors of cytochrome P450 enzymes known to metabolize this compound, though this requires careful validation. |
| Poor tissue penetration to the target organ. | - Analyze the tissue distribution of this compound in your specific animal model (see Experimental Protocols). - For localized targets, consider direct tissue administration. | |
| High variability in experimental results. | Inconsistent formulation or administration. | - Ensure complete solubilization of this compound in the vehicle before each administration. - Use precise and consistent injection techniques. |
| Differences in animal metabolism. | - Use age- and weight-matched animals from the same strain and supplier. - Increase the sample size to account for biological variability. | |
| Unexpected off-target effects observed. | Impure compound. | - Verify the purity of your this compound stock using analytical methods like HPLC. - Purchase from a reputable supplier. |
| Non-specific effects of the vehicle. | - Run a vehicle-only control group in parallel with your experimental groups. | |
| Difficulty in detecting this compound in tissue samples. | Low compound concentration. | - Optimize the extraction protocol to maximize recovery from the tissue matrix. - Use a highly sensitive analytical method such as LC-MS/MS for quantification. |
| Rapid degradation of the compound post-mortem or during sample processing. | - Process tissue samples as quickly as possible after collection. - Store samples at -80°C until analysis. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C49H75N7O15 | [7] |
| Calculated logP | 1.86 | [5][6] |
| Water Solubility | 189 µM | [5][6] |
| Plasma Protein Binding | 35% | [5][6] |
| Half-life in mouse liver microsomes | 5.8 min | [5][6] |
| Half-life in human liver microsomes | 8.1 min | [5][6] |
Table 2: In Vivo Tissue Distribution of this compound in Mice (after 7 consecutive days of intratracheal application of 5 µg)
| Tissue | Concentration (ng/g tissue) | Reference |
| Lung | ~1000 | [5] |
| Liver | ~100 | [5] |
| Spleen | ~50 | [5] |
| Kidney | ~20 | [5] |
| Heart | Undetectable | [5] |
| Brain | Undetectable | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
1. Formulation:
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, dissolve this compound in a vehicle such as DMSO, then dilute with saline or PBS to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
For intratracheal (i.t.) administration, a formulation in a small volume of saline is recommended.[5]
2. Dosing:
-
The optimal dose will depend on the animal model, the target organ, and the desired biological effect. A starting point for in vivo studies could be in the range of 0.1 to 1 mg/kg.
-
For chronic studies, consider the rapid metabolism of this compound and adjust the dosing frequency accordingly (e.g., daily or twice daily injections).
3. Administration:
-
Administer the prepared this compound solution to the animals using the chosen route (i.p., i.v., or i.t.).
-
Include a vehicle control group receiving the same volume of the vehicle solution without this compound.
Protocol 2: Analysis of this compound Tissue Distribution by LC-MS/MS
1. Sample Collection:
-
At the desired time point after administration, euthanize the animals according to approved protocols.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Harvest the tissues of interest, rinse with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
2. Sample Preparation:
-
Homogenize the weighed tissue samples in a suitable buffer.
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins.
-
Centrifuge the samples and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can consist of a gradient of water and acetonitrile with a small amount of formic acid.
-
Set the mass spectrometer to detect the specific m/z for this compound (e.g., 1002.5 [M+H]+).[5][7]
-
Quantify the amount of this compound in each sample by comparing the peak area to a standard curve prepared with known concentrations of the compound.
Visualizations
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Unexpected Results from FR900359 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the Gαq/11 inhibitor, FR900359.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential explanations and solutions.
1. Incomplete Inhibition of Gq-mediated Signaling
-
Question: I'm using this compound to inhibit a Gq-coupled receptor, but I'm still observing a partial downstream response. Why is my inhibition incomplete?
-
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration or Incubation Time: this compound's potency can vary between cell types and experimental conditions. Ensure you are using a concentration well above the reported IC50 for your system and that the pre-incubation time is sufficient for the inhibitor to engage with its target. For pilot experiments, a concentration of 100 nM with a 30-minute pre-incubation is a good starting point.[1]
-
Presence of Gα16: this compound is a potent inhibitor of Gαq, Gα11, and Gα14, but it does not inhibit Gα16.[2][3] If your cells express Gα16, and the receptor of interest can couple to it, you may observe residual signaling. Verify the Gα subunit expression profile of your cell line.
-
Receptor-Independent Gq Activation: In some systems, Gq can be activated through mechanisms independent of the receptor you are studying. Consider the possibility of other Gq-activating inputs in your experimental model.
-
Washout Issues: this compound exhibits pseudo-irreversible binding to Gαq.[2] However, insufficient washing after treatment in certain experimental setups might lead to carryover and artifactual results. Ensure thorough washing steps in your protocol.
-
2. Discrepancy Between Inhibition of Different Downstream Pathways
-
Question: this compound effectively blocks PLC-β activation (e.g., IP1 accumulation) in my cells, but I still see significant ERK1/2 phosphorylation. Shouldn't both be inhibited?
-
Possible Causes and Solutions:
-
Gq-Independent ERK Activation: ERK signaling is a point of convergence for multiple pathways. The residual ERK activation may be mediated by other G proteins (e.g., Gαi/o, Gα12/13) or receptor tyrosine kinases that are not targeted by this compound.
-
Differential Signaling by Constitutively Active Gαq Mutants: In cells expressing GTPase-deficient Gαq mutants (e.g., Q209L), this compound has been observed to preferentially inhibit mitogenic pathways like ERK and AKT, while having a less pronounced effect on canonical PLC-β signaling in some contexts.[4] This unexpected finding is still under investigation but highlights a nuanced mechanism of action against oncogenic mutants.
-
β-arrestin-mediated Signaling: G protein-coupled receptors can also signal through β-arrestin-dependent pathways, which can lead to ERK activation independently of G protein coupling. This compound does not inhibit β-arrestin recruitment.[2]
-
3. Unexpected Effects on Cell Viability or Phenotype
-
Possible Causes and Solutions:
-
High "Gq Tone" in Cancer Cells: In certain cancer cell lines, particularly melanoma with GNAQ/GNA11 mutations, there is a high basal level of Gq signaling ("Gq tone") that is critical for their proliferation and survival. Inhibition of this pathway by this compound can lead to cell cycle arrest, differentiation, and apoptosis.[3][5] Therefore, the observed effects may be a direct consequence of on-target Gq inhibition rather than an off-target effect.
-
Concentration-Dependent Cytotoxicity: While this compound is reported to have no off-target effects at concentrations typically used for Gq inhibition, very high concentrations might induce cytotoxicity.[1] It is crucial to perform a dose-response analysis to determine the optimal concentration for Gq inhibition without causing general toxicity in your specific cell line.
-
Verification with Gαq/11 Knockout Cells: To definitively rule out off-target effects, the ideal control is to test this compound in cells where Gαq and Gα11 have been knocked out (e.g., using CRISPR-Cas9). In such cells, this compound should not produce the observed phenotypic changes if they are indeed Gq-mediated.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the Gq family of G proteins (Gαq, Gα11, and Gα14).[2][6] It acts as a guanine nucleotide dissociation inhibitor (GDI). By binding to the Gαq subunit, it prevents the release of GDP, thus locking the G protein in its inactive state and preventing its activation by G protein-coupled receptors (GPCRs).[5] More recent studies have shown that this compound also acts as a "molecular glue," enhancing the interaction between the Gα and Gβγ subunits, further stabilizing the inactive heterotrimer.
Q2: Is this compound effective against constitutively active Gαq mutants found in cancer?
Yes, surprisingly, this compound has been shown to be effective against oncogenic, constitutively active mutants of Gαq and Gα11 (e.g., Q209L/P) that are frequently found in uveal melanoma.[5] While the exact mechanism is still being fully elucidated for a GDI, it effectively inhibits downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[5]
Q3: What are the key differences between this compound and YM-254890?
This compound and YM-254890 are structurally related natural products with the same core mechanism of Gq inhibition. The primary differences lie in two positions, making this compound more lipophilic than YM-254890.[7] This difference can lead to variations in their pharmacokinetic and pharmacodynamic properties, such as metabolic stability and tissue distribution.[7] For experiments involving washout steps, this compound may be preferred due to its pseudo-irreversible binding.
Q4: Are there any known resistance mechanisms to this compound?
Currently, there is limited information on acquired resistance mechanisms to this compound in a therapeutic context. However, in an experimental setting, the presence of the Gα16 subunit, which is not inhibited by this compound, could be considered a form of intrinsic resistance if the receptor of interest can couple to it.[2]
Data Presentation
Table 1: Potency of this compound in Different Assays and Cell Lines
| Assay Type | Cell Line/System | Agonist/Stimulus | Endpoint | IC50 | Reference |
| IP1 Accumulation | HEK293 | Carbachol | IP1 Production | ~10 nM | [2] |
| BRET | HEK293 | Angiotensin II | Gαq Activation | ~10 nM | [2] |
| GTPγS Binding | Purified Gαq | Spontaneous | [35S]GTPγS Binding | ~75 nM | [5] |
| GTPγS Binding | Purified Gαq-Q209L | Spontaneous | [35S]GTPγS Binding | ~75 nM | [5] |
| Cell Growth | 92.1 (Uveal Melanoma) | - | Cell Viability | ~100 nM | [5] |
| Cell Growth | OMM1.3 (Uveal Melanoma) | - | Cell Viability | ~100 nM | [5] |
| ERK Phosphorylation | 92.1 (Uveal Melanoma) | - | pERK1/2 Levels | < 1 µM | [5] |
Experimental Protocols
1. IP1 Accumulation Assay (HTRF-based)
This protocol is a general guideline for measuring Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
White, opaque 96-well or 384-well plates.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Agonist for the receptor of interest.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Seed cells in the microplate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 30 minutes) at 37°C.
-
Add the agonist at the desired concentration to stimulate the receptor. Incubate for the optimized time (typically 30-60 minutes) at 37°C.
-
Lyse the cells and add the IP1-d2 conjugate and anti-IP1 cryptate according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader and calculate the IP1 concentration based on a standard curve.
-
2. [35S]GTPγS Binding Assay (Filtration Format)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins in cell membranes upon receptor activation.
-
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4).
-
This compound.
-
Agonist for the receptor of interest.
-
[35S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
Glass fiber filter mats.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add this compound or vehicle and pre-incubate with the cell membranes for 15-30 minutes at room temperature.
-
Add the agonist at various concentrations. For basal binding, add buffer. For non-specific binding, add unlabeled GTPγS.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the glass fiber filter mats.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Mandatory Visualization
Caption: Gq signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of FR900359 and YM-254890 for Gq Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of Gq proteins presents a valuable tool for dissecting cellular signaling and a potential therapeutic avenue for various diseases. Two of the most prominent and widely used Gq inhibitors are FR900359 and YM-254890. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool compound for specific research needs.
Both this compound and YM-254890 are cyclic depsipeptides that act as potent and selective inhibitors of the Gq family of G proteins (Gαq, Gα11, and Gα14), sparing other G protein families like Gs, Gi/o, and G12/13.[1][2] Their mechanism of action involves binding to the Gαq subunit and stabilizing it in an inactive, GDP-bound state, thereby preventing its activation by G protein-coupled receptors (GPCRs).[1][3] This makes them invaluable for studying Gq-mediated signaling pathways.
Physicochemical and Pharmacokinetic Properties
While structurally similar, this compound and YM-254890 exhibit key differences in their physicochemical and pharmacokinetic profiles that can influence their application in various experimental settings. This compound is more lipophilic than YM-254890, a property that can affect membrane permeability and distribution.[4][5] A striking difference lies in their target residence time; this compound displays a significantly longer residence time on the Gq protein compared to YM-254890, suggesting a more sustained inhibitory effect in certain contexts.[4][5]
| Property | This compound | YM-254890 | Reference |
| Molecular Weight (Da) | 1001.53 | 959.49 | [4] |
| LogP (calculated) | 1.86 | 1.37 | [4] |
| Target Residence Time at 37°C (min) | 92.1 | 3.8 | [4] |
| Metabolic Stability (Human Liver Microsomes) | Lower | Higher | [5] |
In Vitro Potency and Efficacy
Both compounds exhibit low nanomolar to subnanomolar potency in inhibiting Gq-mediated signaling in various in vitro assays. Direct comparison of IC50 values from the same study is crucial for an accurate assessment of their relative potency.
| Assay | Cell Line | Agonist | This compound IC50 (nM) | YM-254890 IC50 (nM) | Reference |
| Calcium Mobilization | HEK293 | Carbachol | Comparable to YM-254890 | Comparable to this compound | [2] |
| IP-One Accumulation | CHO-M1 | Carbachol | ~10 | ~30 | [2] |
| ERK Phosphorylation | - | - | < 1000 | < 1000 | [2] |
| GTPγS Binding | Purified Gαq | - | ~75 (for Q209L mutant) | - | [2] |
Note: "Comparable" indicates that studies have shown similar potencies without providing exact side-by-side numerical IC50 values in all publications.
Gq Signaling Pathway and Inhibitor Action
The canonical Gq signaling pathway is initiated by the activation of a GPCR, leading to the exchange of GDP for GTP on the Gαq subunit. Activated Gαq then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound and YM-254890 act at the level of the Gαq protein, preventing the initial activation step.
Experimental Workflow for Gq Inhibitor Evaluation
A typical workflow for evaluating and comparing Gq inhibitors like this compound and YM-254890 involves a series of in vitro assays to determine their potency and mechanism of action.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of the Gq pathway.
Materials:
-
Cells expressing the GPCR of interest (e.g., HEK293 or CHO cells)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and YM-254890
-
GPCR agonist
-
Fluorescence microplate reader with automated injection (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and YM-254890 in a separate plate (the "compound plate").
-
Assay Measurement: a. Place both the cell plate and the compound plate into the fluorescence microplate reader. b. Program the instrument to first add the inhibitors from the compound plate to the cell plate and incubate for a desired pre-incubation time. c. Subsequently, add the GPCR agonist to stimulate the cells. d. Measure the fluorescence intensity kinetically before and after the addition of the agonist.
-
Data Analysis: Determine the IC50 values for this compound and YM-254890 by plotting the inhibition of the agonist-induced calcium response against the inhibitor concentration.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gq activation.
Materials:
-
Cells expressing the GPCR of interest
-
HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody)
-
Stimulation buffer (often containing LiCl to inhibit IP1 degradation)
-
This compound and YM-254890
-
GPCR agonist
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Plate cells in a suitable microplate and culture as required.
-
Compound and Agonist Addition: a. Pre-incubate the cells with various concentrations of this compound or YM-254890 in stimulation buffer for a specific duration. b. Add the GPCR agonist to stimulate the Gq pathway and incubate for the recommended time (e.g., 30-60 minutes).
-
Detection: a. Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells. b. Incubate for the specified time (e.g., 1 hour) at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values for the inhibitors based on the reduction in the HTRF signal.[1][6]
GTPγS Binding Assay
This assay directly measures the ability of an inhibitor to prevent the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαq protein.
Materials:
-
Cell membranes expressing the GPCR and Gq protein of interest
-
[³⁵S]GTPγS (radiolabeled)
-
GDP
-
Assay buffer (containing MgCl₂, NaCl)
-
This compound and YM-254890
-
GPCR agonist
-
Scintillation counter and filter plates
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of this compound or YM-254890.
-
Agonist Stimulation: Add the GPCR agonist to the wells to stimulate GDP/GTP exchange.
-
Radioligand Addition: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: After drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the IC50 values for the inhibitors by quantifying the reduction in agonist-stimulated [³⁵S]GTPγS binding.
Conclusion
Both this compound and YM-254890 are indispensable tools for the study of Gq-mediated signaling. The choice between them will depend on the specific experimental context. This compound's longer residence time may be advantageous for experiments requiring sustained inhibition, while YM-254890's higher metabolic stability might be preferable for certain in vivo studies.[4][5] For most in vitro applications, their potencies are comparable, and the selection may be guided by commercial availability and cost. It is always recommended to perform head-to-head comparisons in the specific assay system being used to obtain the most relevant data for a given research question. This guide provides the foundational information and experimental frameworks to empower researchers to make informed decisions and generate robust and reproducible data in the fascinating field of Gq protein signaling.
References
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
Validating FR900359 On-Target Effects using Gαq/11 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the Gαq/11 inhibitor, FR900359, in wild-type cells versus Gαq/11 knockout cells, supported by experimental data. The use of knockout cells is a critical methodology for definitively validating the on-target effects of a pharmacological inhibitor.
Introduction to this compound and On-Target Validation
This compound is a potent and selective inhibitor of the Gq/11 family of G proteins (Gαq, Gα11, and Gα14).[1][2][3][4][5] It acts as a guanine nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP on the Gα subunit, thereby locking it in an inactive state.[1][6] Gαq/11 proteins are crucial transducers of signals from numerous G protein-coupled receptors (GPCRs), primarily by activating phospholipase C-β (PLC-β). This leads to the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. These events can subsequently trigger downstream signaling cascades, such as the ERK/MAPK pathway.[7][8]
Validating that a compound's biological effects are due to its interaction with its intended target is a cornerstone of pharmacological research. The use of knockout cell lines, where the target protein is absent, provides the most rigorous method for such validation. If a compound is truly on-target, its effects should be abolished or significantly diminished in cells lacking the target protein.
The Gold Standard: Gαq/11 Knockout Cells for On-Target Validation
To definitively demonstrate that the cellular effects of this compound are mediated through its inhibition of Gαq/11, a direct comparison of its activity in wild-type cells versus cells lacking Gαq and Gα11 is essential. Studies utilizing CRISPR-Cas9-mediated genome editing to create Gαq/11 double knockout (DKO) cell lines have been instrumental in this validation.[9]
Comparative Analysis of this compound's Effects
The following tables summarize the expected outcomes from key cellular assays when comparing the effects of this compound in wild-type (WT) versus Gαq/11 knockout (KO) cells.
Table 1: Effect of this compound on Gq-Mediated Calcium Mobilization
| Cell Type | Agonist Stimulation (e.g., Carbachol, ATP) | Agonist + this compound | Expected Outcome in KO cells |
| Wild-Type | Robust increase in intracellular Ca2+ | Inhibition of Ca2+ increase | --- |
| Gαq/11 KO | No or markedly impaired Ca2+ increase | No effect (pathway already ablated) | Confirms Ca2+ response is Gαq/11-dependent and this compound is on-target.[9] |
Table 2: Effect of this compound on Gq-Mediated Inositol Monophosphate (IP1) Accumulation
| Cell Type | Agonist Stimulation | Agonist + this compound | Expected Outcome in KO cells |
| Wild-Type | Significant increase in IP1 levels | Inhibition of IP1 accumulation | --- |
| Gαq/11 KO | No significant increase in IP1 levels | No effect | Demonstrates that the IP1 signaling pathway is Gαq/11-dependent and validates this compound's mechanism. |
Table 3: Effect of this compound on Downstream ERK Phosphorylation
| Cell Type | Agonist Stimulation | Agonist + this compound | Expected Outcome in KO cells |
| Wild-Type | Increased ERK phosphorylation | Inhibition of ERK phosphorylation | --- |
| Gαq/11 KO | No or significantly reduced ERK phosphorylation | No effect | Validates that agonist-induced ERK activation is mediated through the Gαq/11 pathway and that this compound's effect is on-target. |
Table 4: Effect of this compound on Cell Viability and Proliferation
| Cell Type | This compound Treatment | Expected Outcome in KO cells |
| Wild-Type | Potential effects on viability/proliferation depending on the cell type and its reliance on Gαq/11 signaling. | --- |
| Gαq/11 KO | No significant effect on cell viability or proliferation.[9] | Confirms that any cytotoxic or anti-proliferative effects of this compound are specifically due to the inhibition of Gαq/11 signaling and not off-target toxicity.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Generation of Gαq/11 Knockout Cells using CRISPR-Cas9
This protocol provides a general framework for generating Gαq/11 knockout cell lines.
-
sgRNA Design and Selection:
-
Utilize CRISPR design tools (e.g., Benchling, CHOPCHOP) to design single guide RNAs (sgRNAs) targeting early exons of the GNAQ and GNA11 genes.
-
Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
-
Vector Construction and Delivery:
-
Clone the selected sgRNAs into a Cas9 expression vector (e.g., pX458, which also contains a GFP reporter).
-
Introduce the CRISPR components into the target cells (e.g., HEK293) using a suitable delivery method such as lipid-mediated transfection or electroporation.[10]
-
-
Clonal Selection and Expansion:
-
If using a fluorescent reporter, use fluorescence-activated cell sorting (FACS) to isolate single cells that have been successfully transfected.
-
Alternatively, use serial dilution to seed single cells into individual wells of a 96-well plate.
-
Culture the single cells to allow for the formation of clonal colonies.
-
-
Screening and Validation:
-
Expand the clonal cell lines.
-
Perform genomic DNA sequencing of the target loci to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of Gαq and Gα11 protein expression by Western blot analysis.[9]
-
Intracellular Calcium Mobilization Assay
-
Cell Preparation:
-
Plate wild-type and Gαq/11 knockout cells in black, clear-bottom 96-well plates and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Pre-incubate the cells with this compound or vehicle control for the desired time (e.g., 30-60 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add a Gq-coupled receptor agonist (e.g., carbachol, ATP) and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Compare the agonist-induced calcium response in the presence and absence of this compound in both wild-type and knockout cells.
-
IP1 Accumulation Assay (HTRF)
This protocol is based on the Cisbio IP-One HTRF assay.[11][12]
-
Cell Preparation:
-
Seed wild-type and Gαq/11 knockout cells in a 96-well or 384-well plate and culture overnight.
-
-
Assay Protocol:
-
Remove the culture medium and add stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.[11]
-
Add this compound or vehicle control and pre-incubate.
-
Add the agonist and incubate for the optimized stimulation time (e.g., 30-60 minutes).
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve.
-
Compare the IP1 accumulation in response to the agonist with and without this compound in both cell lines.
-
ERK Phosphorylation Assay (Western Blot)
-
Cell Treatment:
-
Culture wild-type and Gαq/11 knockout cells to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-treat with this compound or vehicle control.
-
Stimulate with the agonist for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Compare the levels of agonist-induced ERK phosphorylation in the different treatment groups and cell lines.
-
Visualizing the Experimental Logic and Signaling Pathways
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Gαq/11 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound on-target effects.
Caption: Logical framework for on-target validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 4. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
FR900359: A Comparative Guide to its G Protein Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
FR900359 is a potent and highly selective inhibitor of the Gq/11 family of heterotrimeric G proteins. This guide provides a comprehensive comparison of its selectivity profile against other G protein families, supported by experimental data and detailed protocols. Its remarkable specificity makes it an invaluable pharmacological tool for dissecting Gq/11-mediated signaling pathways and a promising candidate for therapeutic development.
Executive Summary
This compound, a plant-derived cyclic depsipeptide, effectively and selectively inhibits the Gαq, Gα11, and Gα14 subunits.[1][2][3] It exhibits no inhibitory activity towards the Gα15/16 subunit, nor does it affect other G protein families, including Gαs, Gαi/o, and Gα12/13.[1][4] This high degree of selectivity distinguishes it from other less specific G protein inhibitors. The mechanism of action involves preventing the exchange of GDP for GTP on the Gα subunit, thereby locking the G protein in its inactive state and functioning as a Guanine Nucleotide Dissociation Inhibitor (GDI).[5] Its profile is comparable to YM-254890, a structurally similar Gq/11 inhibitor.[6][7][8]
Performance Data: Selectivity Profile
The selectivity of this compound has been systematically evaluated across all mammalian Gα isoforms. The following tables summarize its inhibitory activity, demonstrating its high potency and selectivity for the Gq/11 family.
Table 1: Inhibitory Profile of this compound against G Protein Families
| G Protein Family | Gα Subunit | Inhibition by this compound |
| Gq/11 Family | Gαq | Yes |
| Gα11 | Yes | |
| Gα14 | Yes | |
| Gα15/16 | No | |
| Gs Family | Gαs | No |
| Gi/o Family | Gαi1, Gαi2, Gαi3, Gαo, Gαt, Gαz | No |
| G12/13 Family | Gα12, Gα13 | No |
Data compiled from studies utilizing BRET-based assays to monitor G protein activation in response to specific GPCR agonists. In these assays, this compound was shown to prevent agonist-induced conformational changes only in Gαq and Gα11 heterotrimers.[1]
Table 2: Comparative Potency of Gq/11 Family Inhibitors
| Inhibitor | Target | Potency (IC₅₀) | Comments |
| This compound | Gαq, Gα11, Gα14 | Low micromolar to nanomolar range | Pseudoirreversible binding with long residence time.[6] |
| YM-254890 | Gαq, Gα11, Gα14 | Low nanomolar range | Structurally similar to this compound with a shorter residence time.[6] |
Note: Precise IC₅₀ values can vary depending on the assay conditions and cell type used. However, multiple studies confirm the high potency and selectivity of both compounds for the Gq/11 family.[1][6]
Signaling Pathway and Mechanism of Action
This compound inhibits the Gq/11 signaling cascade at a critical activation step. The diagram below illustrates the canonical Gq pathway and the point of inhibition by this compound.
Caption: The Gq/11 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The selectivity of this compound is determined by comparing its effect on the signaling pathways mediated by different G protein families. Below are summarized protocols for key assays used in these evaluations.
Gq/11 Activity Assessment: IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP₁), a downstream product of Gq/11 activation, using Homogeneous Time-Resolved Fluorescence (HTRF).
Principle: Activation of the Gq/11 pathway leads to the hydrolysis of PIP₂ into IP₃ and DAG. IP₃ is rapidly metabolized to IP₂, and then to IP₁. In the presence of LiCl, the degradation of IP₁ is blocked, leading to its accumulation. The assay uses a competitive immunoassay format where native IP₁ produced by the cells competes with a d2-labeled IP₁ tracer for binding to an anti-IP₁ antibody labeled with a Europium cryptate. A high level of cellular IP₁ results in a low HTRF signal.
Brief Protocol:
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96- or 384-well plate and culture overnight.
-
Pre-incubation with Inhibitor: Remove culture medium and add a buffer containing various concentrations of this compound or vehicle control. Incubate for a specified period (e.g., 30-60 minutes).
-
Stimulation: Add the specific agonist for the Gq-coupled receptor along with LiCl to all wells. Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF reagents (IP₁-d2 and anti-IP₁-cryptate).
-
Measurement: After a 1-hour incubation at room temperature, read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the concentration-response curves for the agonist in the presence and absence of this compound to calculate IC₅₀ values.
Gs and Gi/o Activity Assessment: cAMP Accumulation Assay
This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gs (stimulation) and Gi/o (inhibition) signaling.
Principle: GPCRs coupled to Gs activate adenylyl cyclase, increasing cAMP levels. GPCRs coupled to Gi/o inhibit adenylyl cyclase, decreasing cAMP levels (often measured as the inhibition of forskolin-stimulated cAMP production).
Brief Protocol:
-
Cell Culture: Plate cells expressing the Gs- or Gi-coupled receptor of interest.
-
Pre-incubation with Inhibitor: Treat cells with various concentrations of this compound or vehicle.
-
Stimulation:
-
For Gs: Add the specific agonist.
-
For Gi: Add the specific agonist along with an adenylyl cyclase activator like forskolin.
-
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or BRET-based biosensors).
-
Data Analysis: Quantify cAMP levels and assess the effect of this compound on the agonist-induced response. For a selective Gq inhibitor, no significant effect on Gs- or Gi-mediated cAMP changes is expected.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the selectivity of an inhibitor like this compound.
Caption: Workflow for determining G protein inhibitor selectivity.
Conclusion
The experimental evidence strongly supports the classification of this compound as a highly potent and selective inhibitor of the Gq/11 family of G proteins (Gαq, Gα11, Gα14).[1][3][9] Its lack of activity against other G protein families makes it a superior tool for the specific interrogation of Gq/11-dependent signaling pathways in both basic research and drug discovery contexts. Researchers using this compound can be confident in attributing observed effects to the inhibition of the Gq/11 pathway, provided appropriate controls are in place.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The experimental power of this compound to study Gq-regulated biological processes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
YM-254890: A Viable Alternative to FR900359 for Gq Protein Inhibition in Research
A comprehensive comparison of YM-254890 and FR900359, two potent and selective Gq protein inhibitors, for researchers in pharmacology and drug development.
In the landscape of cellular signaling research, the specific inhibition of G protein pathways is a critical tool. For investigators focusing on the Gq subfamily of G proteins, the macrocyclic depsipeptides YM-254890 and this compound have emerged as indispensable pharmacological agents.[1][2] Both molecules are potent and selective inhibitors, making them valuable for dissecting Gq-mediated signaling cascades.[3][4] This guide provides an objective comparison of YM-254890 and this compound, presenting key experimental data, detailed protocols, and visual aids to assist researchers in selecting the appropriate inhibitor for their experimental needs.
Both YM-254890 and this compound share a common mechanism of action, functioning as guanine nucleotide dissociation inhibitors (GDIs).[3][5] They bind to the Gαq subunit, stabilizing the GDP-bound inactive state and thereby preventing the exchange for GTP, which is a prerequisite for G protein activation.[5][6] This selective inhibition of the Gq, G11, and G14 proteins allows for the precise interrogation of their roles in various physiological and pathological processes.[5]
Data Presentation: A Head-to-Head Comparison
While structurally very similar, YM-254890 and this compound exhibit key differences in their physicochemical, pharmacokinetic, and pharmacodynamic properties. These distinctions can have significant implications for experimental design and outcome.
Physicochemical and Pharmacokinetic Properties
This compound is slightly larger and more lipophilic than YM-254890, which is reflected in its higher calculated logP value.[1][3] Conversely, YM-254890 demonstrates greater metabolic stability in liver microsomes.[1][7] A striking difference lies in their residence time at the Gq protein; this compound binds in a pseudoirreversible manner with a significantly longer residence time compared to YM-254890.[1][3] This prolonged engagement by this compound can result in a more sustained pharmacological effect in vivo.[1][7]
| Property | YM-254890 | This compound | Reference |
| Exact Mass (Da) | 959.49 | 1001.53 | [1] |
| Calculated logP | 1.37 | 1.86 | [1][3] |
| Solubility (PBS with 1% DMSO) | 88 ± 12 µM | 189 ± 17 µM | [3][4] |
| Plasma Protein Binding | 79% | 35% | [3] |
| Residence Time (at 37°C) | 3.8 min | 92.1 min | [1][3] |
| Metabolic Stability (t½ in human liver microsomes) | 27.3 min | 8.1 min | [8] |
In Vitro Potency and Binding Affinity
Direct comparative studies have elucidated the binding affinities and functional potencies of both inhibitors across various assays. Radioligand binding assays using derivatives of the compounds on human platelet membranes revealed a higher affinity for the this compound-derived radiotracer.[4][5] Functional assays measuring downstream signaling events, such as calcium mobilization and IP1 accumulation, generally show both compounds to be highly potent, with this compound often exhibiting slightly greater potency.[5]
| Assay | Parameter | YM-254890 | This compound | Reference |
| Radioligand Saturation Binding (human platelet membranes) | pKD | 7.96 | 8.45 | [4][5] |
| Radioligand Competition Binding (human platelet membranes) | pKi | 8.20 | 8.71 | [4] |
| [³⁵S]GTPγS Binding Inhibition (purified Gαq) | IC₅₀ | ~100 nM | ~75 nM | [9] |
| Carbachol-induced Ca²⁺ increase (CHO-M1 cells) | IC₅₀ | 95 nM | - | [10] |
| ADP-induced Ca²⁺ increase (P2Y₁-C6-15 cells) | IC₅₀ | 31 nM | - | [11] |
| Carbachol-induced IP1 accumulation (CHO-M1 cells) | IC₅₀ | 9.3 nM | 2.5 nM | [4] |
| U46619-induced ERK1/2 phosphorylation (HEK293 cells) | IC₅₀ | 750 nM | 420 nM | [4] |
Mandatory Visualizations
To further clarify the context of YM-254890 and this compound action, the following diagrams illustrate the Gq signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: Gq Signaling Pathway and Point of Inhibition.
Caption: Workflow for Calcium Mobilization Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize Gq inhibitors.
Gq-Mediated Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.
Materials:
-
Cells stably or transiently expressing the Gq-coupled receptor of interest.
-
96-well or 384-well black, clear-bottom cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist for the receptor of interest.
-
YM-254890 or this compound.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[1]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (prepared in assay buffer, with or without probenecid). Incubate for 45-60 minutes at 37°C.[1]
-
Inhibitor Incubation: After dye loading, wash the cells with assay buffer. Add assay buffer containing various concentrations of YM-254890 or this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject the agonist at a concentration known to elicit a robust response (e.g., EC₈₀) and immediately begin recording the fluorescence signal over time.[9]
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is proportional to the intracellular calcium concentration. Plot the response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable downstream metabolite of the Gq signaling pathway.
Materials:
-
Cells expressing the Gq-coupled receptor.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and lysis buffer).
-
Stimulation buffer (assay buffer containing LiCl to inhibit IP1 degradation).
-
Agonist for the receptor of interest.
-
YM-254890 or this compound.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Plate cells in a suitable microplate and incubate to allow for adherence.
-
Inhibitor Pre-incubation: Remove the culture medium and add stimulation buffer containing various concentrations of YM-254890 or this compound. Incubate for a specified time.
-
Agonist Stimulation: Add the agonist to the wells and incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.[4]
-
Cell Lysis and Detection: Add the HTRF reagents (IP1-d2 and anti-IP1 antibody) in lysis buffer to each well. Incubate for 60 minutes at room temperature.[6]
-
Measurement: Read the plate on an HTRF reader, measuring fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor/donor). The signal is inversely proportional to the amount of IP1 produced. Generate dose-response curves and calculate IC₅₀ values for the inhibitors.[4]
ERK1/2 Phosphorylation Assay (Western Blot)
This method assesses the phosphorylation of ERK1/2, a downstream effector of many Gq-mediated signaling pathways.
Materials:
-
Cells expressing the Gq-coupled receptor.
-
Cell culture dishes.
-
Serum-free medium.
-
Agonist and inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Grow cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-16 hours.[3]
-
Inhibitor and Agonist Treatment: Pre-treat cells with different concentrations of YM-254890 or this compound for a defined period. Then, stimulate with the agonist for a time known to induce peak ERK phosphorylation (typically 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[5]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.[5]
-
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[3]
-
Data Analysis: Quantify the band intensities. Express the phospho-ERK signal as a ratio to the total ERK signal. Plot the normalized data against inhibitor concentration to determine the IC₅₀.
Conclusion: Selecting the Right Tool for the Job
Both YM-254890 and this compound are powerful and selective tools for the study of Gq-mediated signaling. The choice between them will largely depend on the specific experimental context.
-
YM-254890 may be preferred for studies where a more rapid reversal of Gq inhibition is desired due to its shorter residence time. Its greater metabolic stability might also be an advantage in certain in vitro systems utilizing liver fractions.
-
This compound is the inhibitor of choice when a prolonged and sustained inhibition of Gq signaling is required, for instance, in longer-term cell-based assays or in vivo studies where its longer residence time can provide a more durable effect.[1] Its higher potency in some functional assays may also be a deciding factor.
Ultimately, the comprehensive data and detailed protocols provided in this guide should empower researchers to make an informed decision and design robust experiments to further unravel the complexities of Gq protein signaling.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. benchchem.com [benchchem.com]
Unraveling the Kinetic Differences: A Comparative Guide to FR900359 and YM-254890 Residence Time
For researchers, scientists, and drug development professionals, understanding the nuances of drug-target interactions is paramount. This guide provides a detailed comparison of the residence times of two potent and selective Gq/11 protein inhibitors, FR900359 and YM-254890, supported by experimental data and methodologies.
This compound and YM-254890 are structurally similar macrocyclic depsipeptides that act as powerful tools for studying Gq/11 protein-mediated signaling pathways.[1][2] Despite their structural similarities, a critical distinction lies in their target residence time, a key pharmacokinetic parameter that significantly influences their pharmacological effects.[2][3]
Quantitative Comparison of Residence Times
A striking difference between the two compounds is the significantly longer residence time of this compound at Gq proteins compared to YM-254890.[3][4] this compound exhibits pseudoirreversible binding, leading to a prolonged duration of action.[1][4] This extended target engagement has been shown to translate into a more sustained pharmacological effect in preclinical models.[2][3]
| Compound | Residence Time (at 37°C) | Binding Characteristics | Reference |
| This compound | 92.1 minutes | Pseudoirreversible, wash out-resistant | [1][3][4] |
| YM-254890 | 3.8 minutes | Reversible, can be washed out | [1][3] |
Table 1: Comparison of Residence Times and Binding Characteristics.
Physicochemical and Pharmacokinetic Properties
The differences in residence time are influenced by subtle structural variations and resulting physicochemical properties.[3] this compound is more lipophilic than YM-254890.[3][5] These molecular distinctions also contribute to differences in their pharmacokinetic profiles, such as plasma protein binding and metabolic stability.[3][4]
| Property | This compound | YM-254890 | Reference |
| Calculated logP | 1.86 | 1.37 | [3][4] |
| Plasma Protein Binding | Lower | Higher | [3] |
| Metabolic Stability (Human & Mouse Liver Microsomes) | Metabolized faster | More stable | [3][4] |
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties.
Experimental Protocols
The determination of the residence times for this compound and YM-254890 primarily relies on radioligand binding assays, specifically competition-association assays.
Competition-Association Binding Assay
This method is employed to determine the dissociation kinetics of unlabeled Gq protein inhibitors.
Objective: To measure the rate at which the unlabeled inhibitor (this compound or YM-254890) dissociates from the Gαq protein.
Materials:
-
HEK293-Gαq membrane preparations (as a source of Gαq protein)
-
Radiolabeled derivative of a Gq inhibitor (e.g., [³H]PSB-15900)
-
Unlabeled this compound or YM-254890
-
Assay buffer and scintillation cocktail
Procedure:
-
Incubation: HEK293-Gαq membrane preparations are incubated with a high concentration of the unlabeled inhibitor (this compound or YM-254890) to allow for binding to the Gαq proteins.
-
Dissociation Initiation: Dissociation is initiated by adding a high concentration of a radiolabeled Gq inhibitor. The radioligand will bind to the Gαq protein as the unlabeled inhibitor dissociates.
-
Time Course Measurement: The amount of radioligand binding is measured at various time points.
-
Data Analysis: The dissociation rate constant (koff) is determined by fitting the data to a kinetic binding model. The residence time (τ) is then calculated as the reciprocal of the dissociation rate constant (τ = 1/koff).[6]
Signaling Pathway Inhibition
Both this compound and YM-254890 are selective inhibitors of the Gq/11 family of G proteins (Gαq, Gα11, and Gα14).[1][7] They act as guanine nucleotide dissociation inhibitors (GDIs).[1][7] By binding to the Gα subunit, they prevent the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), which is a critical step in G protein activation. This locks the G protein in its inactive state, thereby blocking downstream signaling cascades.[1]
Conclusion
The prolonged residence time of this compound, a consequence of its pseudoirreversible binding to Gq/11 proteins, is a key differentiator from the more rapidly dissociating YM-254890. This distinction in their kinetic profiles has significant implications for their pharmacological activity and potential therapeutic applications. For researchers designing experiments or developing novel therapeutics targeting Gq/11 signaling, a thorough understanding of these differences is essential for selecting the appropriate tool compound and for interpreting experimental outcomes. The longer residence time of this compound may offer a more sustained and durable in vivo effect, a critical consideration in drug development.[2][3]
References
- 1. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Intricacies of G Protein Signaling: A Comparative Analysis of FR900359 and Pertussis Toxin
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of G protein signaling is paramount. This guide provides a comprehensive comparative analysis of two widely used pharmacological tools, FR900359 and Pertussis Toxin, offering insights into their distinct effects on cellular signaling pathways. By presenting quantitative data, detailed experimental protocols, and clear visual representations of their mechanisms, this document serves as a valuable resource for designing and interpreting experiments aimed at dissecting G protein-coupled receptor (GPCR) signaling.
This compound (FR) and Pertussis Toxin (PTX) are powerful agents for modulating G protein activity, yet they operate through fundamentally different mechanisms and target distinct G protein subfamilies. FR, a cyclic depsipeptide, is a selective inhibitor of the Gq/11/14 family of G proteins.[1][2][3] In contrast, PTX, an exotoxin produced by Bordetella pertussis, specifically targets the Gi/o family of G proteins.[4][5][6] This inherent selectivity makes them indispensable for isolating and studying the downstream consequences of activating these specific G protein pathways.
At a Glance: Key Differences in Mechanism and Cellular Impact
This compound acts as a guanine nucleotide dissociation inhibitor (GDI).[7] It binds to the Gαq/11 subunit, stabilizing the GDP-bound inactive state and preventing its exchange for GTP, a critical step in G protein activation.[8] This blockade effectively silences downstream signaling cascades mediated by Gq/11, such as the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and inositol phosphates.[9][10]
Pertussis Toxin, on the other hand, exerts its inhibitory effect through enzymatic modification. The A-protomer of the toxin catalyzes the ADP-ribosylation of a cysteine residue on the α-subunit of Gi/o proteins.[4][11] This covalent modification uncouples the G protein from its cognate GPCR, preventing the receptor from activating the G protein and thereby blocking the inhibitory signal.[6][11] A primary consequence of this action is the disinhibition of adenylyl cyclase, leading to an accumulation of intracellular cyclic AMP (cAMP).[4][5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported inhibitory concentrations for this compound and Pertussis Toxin in various functional assays. It is important to note that direct comparison of IC50 values can be influenced by the specific assay conditions, cell types, and receptor expression levels.
| Inhibitor | Target G Protein Family | Assay Type | Reported IC50 / Effective Concentration | Reference(s) |
| This compound | Gq/11 | GTPγS Binding Assay | ~75 nM | [7] |
| Calcium Mobilization (P2Y2 Receptor) | IC50 = 3 nM (YM-254890) | [9] | ||
| IP1 Accumulation (M1 Receptor) | pIC50 = 7.49 | [3] | ||
| Platelet Aggregation (P2Y1 Receptor) | IC50 < 0.6 µM (YM-254890) | [1] | ||
| Pertussis Toxin | Gi/o | cAMP Reporter Assay | Sensitivity in the pg/mL range | [12] |
| Glioma Cell Migration Inhibition | 0.01–1.0 µg/mL | [13] | ||
| ADP-Ribosylation in CHO cells | Effective at ng/mL concentrations | [13][14] |
Note: YM-254890 is a close structural analog of this compound with similar potency and is often used interchangeably in research.[2]
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and Pertussis Toxin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Models and In Vitro Assays for the Assessment of Pertussis Toxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Models and In Vitro Assays for the Assessment of Pertussis Toxin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ADP-Ribosylation of α-Gi Proteins by Pertussis Toxin | Springer Nature Experiments [experiments.springernature.com]
- 12. iGIST—A Kinetic Bioassay for Pertussis Toxin Based on Its Effect on Inhibitory GPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pertussis toxin-catalyzed ADP-ribosylation of Gi-2 and Gi-3 in CHO cells is modulated by inhibitors of intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pertussis toxin-catalyzed ADP-ribosylation of Gi-2 and Gi-3 in CHO cells is modulated by inhibitors of intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Gαq Signaling: Validating FR900359 Specificity with Inhibitor-Resistant Mutants
A definitive guide for researchers on the use of inhibitor-resistant Gαq mutants to confirm the on-target activity of the potent Gαq inhibitor, FR900359. This guide provides a comparative analysis with alternative inhibitors, detailed experimental protocols, and visual workflows to support robust experimental design and data interpretation.
Comparative Analysis of Gαq Inhibitors
This compound and its close analog, YM-254890, are the most widely used selective Gαq inhibitors. Both function as guanine nucleotide dissociation inhibitors (GDIs), trapping Gαq in its inactive, GDP-bound state.[1][2] While structurally similar, a key distinction is the significantly longer residence time of this compound on the Gαq protein, suggesting a pseudo-irreversible binding mode that can be advantageous in certain experimental contexts.[2]
The development of a Gαq mutant refractory to this compound, while retaining its signaling competency, provides an elegant approach to deconvolute on-target from potential off-target effects. The double mutant, Gαq F75K I190W , has been engineered to be completely resistant to inhibition by this compound and YM-254890.[3][4] Experiments comparing the effects of this compound on cells expressing wild-type (WT) Gαq versus the inhibitor-resistant mutant offer the most definitive proof of the inhibitor's specificity.
Quantitative Comparison of this compound Activity
| Target | Assay | Inhibitor | IC50 / pIC50 | Reference |
| Wild-Type Gαq | GTPγS Binding | This compound | ~75 nM | [5] |
| Wild-Type Gαq | Calcium Mobilization | This compound | pIC50: 8.20 | [6] |
| Wild-Type Gαq | IP1 Accumulation | This compound | pIC50: 7.49 | [6] |
| Gαq F75K I190W (Resistant Mutant) | IP1 Accumulation | This compound | Inert (up to 100 µM) | [4] |
| Gαq F75K I190W (Resistant Mutant) | Calcium Mobilization | This compound | Inert | [4] |
| Wild-Type Gαq | Calcium Mobilization | YM-254890 | pIC50: 8.09 | [6] |
| Wild-Type Gαq | IP1 Accumulation | YM-254890 | pIC50: 7.03 | [6] |
Visualizing the Gαq Signaling Pathway and Specificity Validation
To facilitate a deeper understanding of the molecular interactions and experimental logic, the following diagrams, generated using Graphviz, illustrate the Gαq signaling cascade, the mechanism of this compound inhibition, and the workflow for validating its specificity.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for key assays used to quantify Gαq signaling and assess the inhibitory activity of compounds like this compound.
Site-Directed Mutagenesis of Gαq
This protocol outlines the generation of the inhibitor-resistant Gαq F75K I190W mutant from a wild-type Gαq expression plasmid.
Materials:
-
Wild-type Gαq plasmid DNA
-
Mutagenic primers for F75K and I190W mutations
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutations (F75K and I190W).
-
PCR Amplification: Perform PCR using the wild-type Gαq plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
Template Digestion: Digest the parental, methylated plasmid DNA with DpnI restriction enzyme, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutations and the absence of other mutations by DNA sequencing.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream metabolite of the Gαq signaling pathway, and is a robust method for quantifying Gαq activation.[7][8][9]
Materials:
-
HEK293 cells expressing either wild-type Gαq or the Gαq F75K I190W mutant
-
GPCR agonist
-
This compound
-
Stimulation buffer containing Lithium Chloride (LiCl)
-
IP-One HTRF assay kit (or equivalent)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well or 384-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Agonist Stimulation: Add the GPCR agonist to the wells to stimulate Gαq signaling.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.
-
Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Generate dose-response curves and calculate IC50 values for this compound.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon Gαq activation.
Materials:
-
HEK293 cells expressing either wild-type Gαq or the Gαq F75K I190W mutant
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
GPCR agonist
-
This compound
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection and Reading: Inject the GPCR agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Generate dose-response curves and calculate IC50 values for this compound.
Conclusion
The use of inhibitor-resistant mutants, such as Gαq F75K I190W, provides an indispensable tool for validating the specificity of Gαq inhibitors like this compound. By demonstrating that the effects of the inhibitor are abolished in cells expressing the resistant mutant, researchers can confidently attribute their findings to the on-target inhibition of Gαq signaling. This rigorous approach, combined with the detailed protocols and comparative data presented in this guide, will empower scientists to conduct high-quality research and further unravel the complexities of Gαq-mediated cellular processes.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. An Approach to Spatiotemporally Resolve Protein Interaction Networks in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-validation of FR900359 results with genetic approaches like siRNA or CRISPR
A critical aspect of modern cell signaling research is the validation of pharmacological findings through orthogonal methods. This guide provides a comprehensive comparison of the selective Gαq/11 protein inhibitor, FR900359, with genetic approaches such as small interfering RNA (siRNA) and CRISPR-Cas9 for target validation. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to rigorously validate their findings in the Gαq/11 signaling pathway.
Introduction: Pharmacological versus Genetic Inhibition of Gαq/11
This compound is a potent and selective cyclic depsipeptide inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2] It functions as a guanine nucleotide dissociation inhibitor (GDI), effectively locking the Gα subunit in its inactive, GDP-bound state.[1][2] This pharmacological tool has been instrumental in elucidating the roles of Gq/11 signaling in various physiological and pathological processes, including cancer.
To ensure that the observed effects of this compound are specifically due to the inhibition of Gαq/11 and not off-target effects, it is essential to cross-validate these results with genetic techniques. The two most prominent methods for this are:
-
siRNA-mediated knockdown: This approach utilizes small interfering RNAs to induce the degradation of specific messenger RNA (mRNA), thereby preventing the translation and expression of the target protein (e.g., GNAQ or GNA11). This leads to a transient reduction in protein levels.
-
CRISPR-Cas9-mediated knockout: This powerful gene-editing tool allows for the permanent disruption of a target gene (e.g., GNAQ or GNA11) at the genomic level, leading to a complete and permanent loss of protein expression.
By comparing the phenotypic and signaling outcomes of this compound treatment with those of Gαq/11 knockdown or knockout, researchers can gain a high degree of confidence in the on-target activity of the compound.
Data Presentation: Quantitative Comparison of this compound and Genetic Approaches
The following table summarizes quantitative data from studies directly comparing the effects of this compound with siRNA-mediated knockdown of GNAQ in uveal melanoma (UM) cell lines, which frequently harbor activating mutations in GNAQ or GNA11.
| Parameter | This compound | GNAQ siRNA | Cell Line(s) | Key Findings | Citation |
| Cell Viability | Dose-dependent inhibition of growth with IC50 ~75 nM in GNAQ-mutant cells.[1] | Significant reduction in cell viability. | 92.1, OMM1.3 (GNAQ mutant) | Both approaches effectively reduce the viability of UM cells dependent on GNAQ signaling. | [1] |
| ERK Phosphorylation | Complete abolishment of pERK1/2 in 92.1 and OMM1.3 cells; ~65% reduction in UM002B cells after 24h with 1 µM.[1][3][4] | Diminished ERK activation.[5] | 92.1, OMM1.3, UM002B (GNAQ/GNA11 mutant) | Both pharmacological inhibition and genetic knockdown of GNAQ lead to a significant reduction in downstream MAPK signaling. | [1][3][4][5] |
| YAP Nuclear Localization | Significant displacement of YAP from the nucleus to the cytoplasm at concentrations as low as 0.1 nM.[1] | Diminished YAP activation. | OMM1.3, 92.1, UM002B (GNAQ/GNA11 mutant) | Inhibition of Gαq/11 signaling by both methods disrupts the pro-proliferative Hippo-YAP pathway. | [1] |
| Specificity Control | No effect on signaling or cell function in HEK293 cells with Gαq and Gα11 deleted by CRISPR-Cas9.[2] | N/A | HEK293 Gαq/11 knockout | Demonstrates the high specificity of this compound for Gαq/11 proteins. | [2] |
Experimental Protocols
Pharmacological Inhibition with this compound
Objective: To assess the effect of Gαq/11 inhibition on cell signaling and viability.
Materials:
-
This compound (stock solution in DMSO)
-
Uveal melanoma cell lines (e.g., 92.1, OMM1.3)
-
Appropriate cell culture medium and supplements
-
Reagents for Western blotting and cell viability assays
Procedure:
-
Cell Culture: Culture uveal melanoma cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in appropriate culture plates. Once attached, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control. The treatment duration will depend on the endpoint being measured (e.g., 30 minutes to 5 hours for signaling studies, 24 to 96 hours for viability assays).
-
Western Blotting for ERK Phosphorylation:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Immunofluorescence for YAP Localization:
-
Grow cells on coverslips and treat with this compound.
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.
-
Incubate with a primary antibody against YAP.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Mount coverslips and visualize using a fluorescence microscope.
-
-
Cell Viability Assay:
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Genetic Knockdown with GNAQ siRNA
Objective: To validate the effects of Gαq/11 inhibition by transiently reducing GNAQ expression.
Materials:
-
siRNA targeting GNAQ and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM reduced-serum medium
-
Uveal melanoma cell lines
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 70-90% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the GNAQ siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection: Incubate the cells for 48-72 hours to allow for GNAQ protein depletion.
-
Validation of Knockdown: Harvest a subset of cells to confirm GNAQ knockdown by Western blotting, as described in the this compound protocol, using an antibody against Gαq.
-
Functional Assays: Perform the same functional assays (Western blotting for pERK, immunofluorescence for YAP, cell viability) as described for the this compound treatment to compare the effects.
Genetic Knockout with CRISPR-Cas9
Objective: To create a stable Gαq/11 knockout cell line for definitive target validation.
Materials:
-
Plasmids encoding Cas9 and a guide RNA (gRNA) targeting an early exon of GNAQ or GNA11.
-
HEK293 cells
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000)
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Puromycin or other selection antibiotic if the plasmid contains a resistance marker.
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the gene of interest into a Cas9 expression vector.
-
Transfection: Transfect HEK293 cells with the Cas9-gRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection (Optional): If the plasmid contains a selection marker, apply the appropriate antibiotic to select for transfected cells.
-
Single-Cell Cloning: After selection (or 48-72 hours post-transfection for non-selected cells), perform single-cell cloning by serial dilution into 96-well plates to isolate clonal populations.
-
Screening for Knockout Clones:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
PCR amplify the targeted region of the GNAQ or GNA11 gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the Gαq/11 protein in knockout clones by Western blotting.
-
-
Functional Characterization: Use the validated knockout cell line and a wild-type control to assess the effect of Gαq/11 loss on downstream signaling pathways and cellular functions, and to test the specificity of this compound.
Mandatory Visualization
Caption: Gαq/11 signaling pathway and points of intervention.
Caption: Experimental workflows for cross-validation.
Caption: Logic of cross-validation.
References
A Comparative Guide to the Pharmacokinetic Properties of FR900359 and YM-254890
An Objective Analysis for Researchers and Drug Development Professionals
FR900359 (FR) and YM-254890 (YM) are structurally similar macrocyclic depsipeptides that have become indispensable tools for studying Gq protein-mediated signaling.[1][2] Both are potent and selective inhibitors of the Gq/11 subfamily of G proteins, which are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular signaling cascades.[1][3] While often used interchangeably, recent studies have revealed significant differences in their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparison of their properties, supported by experimental data, to help researchers select the appropriate inhibitor for their specific in vitro and in vivo applications.
Mechanism of Action and Signaling Pathway
Both this compound and YM-254890 function as guanine nucleotide dissociation inhibitors (GDIs).[4] They bind to the Gαq subunit, stabilizing it in an inactive, GDP-bound state. This prevents the G protein from being activated by a GPCR, thereby blocking all downstream signaling. The canonical Gq pathway involves the activation of Phospholipase C (PLC), which cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3), leading to protein kinase C (PKC) activation and intracellular calcium mobilization, respectively.[5][6][7][8]
Figure 1. Gq signaling pathway showing the inhibitory action of this compound and YM-254890.
Comparative Pharmacokinetic Data
Despite their structural similarities, this compound and YM-254890 exhibit crucial differences in their physicochemical and pharmacokinetic properties. FR is slightly more lipophilic than YM.[1][2] These differences significantly impact their metabolic stability, tissue distribution, and target residence time.
| Parameter | This compound (FR) | YM-254890 (YM) | Species | Notes |
| LogP (calculated) | 1.86[1][2] | 1.37[1][2] | N/A | FR is more lipophilic. |
| Water Solubility | 189 µM[2][9] | 88 µM[2][9] | N/A | Both are sufficiently soluble for biological applications. |
| Oral Bioavailability | Low[1][3] | Low[1][3] | Mouse | Not suitable for oral administration. |
| Brain Penetration | Low / Marginal[1][2] | Low / Marginal[1][2] | Mouse | Predicted not to be brain-permeable due to high polar surface area.[1][2] |
| Target Residence Time | 92.1 min (at 37°C)[2] | 3.8 min (at 37°C)[2] | In vitro | FR shows pseudo-irreversible binding. |
| Metabolic Half-life (t½) | 8.1 min[1][2] | 27.3 min[1][2] | Human Liver Microsomes | FR is metabolized significantly faster. |
| Metabolic Half-life (t½) | 5.8 min[1][2] | 16.9 min[1][2] | Mouse Liver Microsomes | FR is metabolized significantly faster. |
| Intrinsic Clearance (CLint, app) | Higher | Lower | Human & Mouse Microsomes | Consistent with the shorter half-life of FR.[1][2] |
| Tissue Distribution | Accumulates in lung[1][3] | More distributed to other organs (liver, kidney)[1][3] | Mouse (chronic i.t. or i.p.) | Differences likely due to metabolic stability.[2] |
Key Experimental Protocols
The data presented above were generated using established methodologies in pharmacokinetic research. Below are summaries of the key experimental protocols employed in comparative studies.
Metabolic Stability in Liver Microsomes
This assay determines the rate at which the compounds are metabolized by liver enzymes, providing an estimate of their metabolic half-life and intrinsic clearance.
Figure 2. Workflow for determining metabolic stability using liver microsomes.
-
Protocol:
-
This compound or YM-254890 is incubated with human or mouse liver microsomes at 37°C.
-
The reaction is initiated by adding the cofactor NADPH.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The metabolic reaction in each aliquot is stopped (quenched) with a solvent like acetonitrile.
-
The concentration of the remaining parent compound is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The rate of disappearance is used to calculate the metabolic half-life and intrinsic clearance.[1][2]
-
In Vivo Tissue Distribution
This experiment determines how the compounds distribute throughout the body after administration, identifying tissues of accumulation.
-
Protocol:
-
Mice are administered this compound or YM-254890 via a specific route (e.g., intraperitoneal or intratracheal injection) for a set number of days.
-
After the final dose, animals are euthanized at a specific time point (e.g., 45 minutes post-dose).
-
Various organs and tissues (e.g., lung, liver, kidney, brain, plasma) are harvested.
-
The tissues are homogenized and the compound is extracted.
-
The concentration of the compound in each tissue is quantified by LC-MS/MS.[1]
-
Summary and Recommendations
The choice between this compound and YM-254890 depends critically on the experimental context.
-
This compound is characterized by its remarkably long target residence time, suggesting pseudo-irreversible binding to Gq proteins.[2] This makes it ideal for in vitro experiments involving washing steps, as its inhibitory effect will be prolonged.[9] However, its rapid metabolism in vivo is a significant drawback, potentially leading to a shorter duration of action and the generation of unknown metabolites.[1][4] Despite this, its tendency to accumulate in the lung has been linked to a prolonged pharmacologic effect in mouse models of bronchoconstriction.[1][3]
-
YM-254890 is significantly more stable metabolically than FR.[1][2] This property, combined with its shorter residence time, may make it a more suitable candidate for systemic in vivo studies where a more predictable and reversible effect is desired.[4] Its broader distribution to organs like the liver and kidney, compared to FR's lung accumulation, should also be considered in experimental design.[1]
References
- 1. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of FR900359 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective modulation of G protein signaling pathways is a critical objective in both basic research and therapeutic development. FR900359, a natural cyclic depsipeptide, has emerged as a potent and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, detailed protocols, and visual representations of its mechanism and evaluation workflows.
Performance Comparison of Gq/11 Inhibitors
This compound, also known commercially as UBO-QIC, and its close structural analog YM-252060, are the most well-characterized selective inhibitors of the Gq/11 protein family.[1] Their primary mechanism of action is to function as guanine nucleotide dissociation inhibitors (GDIs), preventing the release of GDP from the Gα subunit and thereby locking the G protein in its inactive state.[2] This effectively uncouples the G protein from its upstream G protein-coupled receptor (GPCR).
The specificity of this compound has been systematically characterized, demonstrating high selectivity for Gαq, Gα11, and Gα14 over other Gα isoforms such as Gαs, Gαi/o, and Gα12/13.[3][4] While this compound and YM-252060 are often used interchangeably due to their similar structures and mechanism, some studies have noted differences in their target residence time and metabolic stability, which may be important considerations for experimental design.[5][6]
| Inhibitor | Target Gα Subunit | Potency (IC₅₀/EC₅₀) | Selectivity Profile | Reference |
| This compound (UBO-QIC) | Gαq, Gα11, Gα14 | ~1-10 nM (in vitro) | Highly selective for Gq/11/14 family over Gs, Gi/o, and G12/13.[3][7] Does not inhibit Gα15/16.[8] | [3][8][9] |
| YM-252060 | Gαq, Gα11, Gα14 | ~1-10 nM (in vitro) | Similar high selectivity for the Gq/11/14 family.[10] | [9][10] |
| Pertussis Toxin | Gαi/o | - | Covalently modifies and inactivates members of the Gi/o family, preventing their interaction with GPCRs.[11] | [11] |
Note: The potency of these inhibitors can vary depending on the specific assay conditions and cell type used.
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the methods used to assess its specificity, the following diagrams are provided.
Caption: Gq/11 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing G protein inhibitor specificity.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to determine the specificity of G protein inhibitors like this compound.
GTPγS Binding Assay
This in vitro assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to purified Gα subunits upon activation. Inhibition of this binding indicates that the compound prevents G protein activation.
Methodology:
-
Protein Purification: Purify recombinant Gα subunits (e.g., Gαq, Gαs, Gαi) and Gβγ dimers.
-
Reaction Mixture: Prepare a reaction buffer containing purified Gα subunit, Gβγ dimer, GDP, and varying concentrations of this compound or vehicle control.
-
Initiation: Start the reaction by adding an agonist for a co-reconstituted GPCR (if applicable) and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by rapid filtration through a nitrocellulose membrane, which traps the protein-bound [³⁵S]GTPγS.
-
Quantification: Wash the filters to remove unbound [³⁵S]GTPγS and quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to determine the IC₅₀ value.
Calcium Mobilization Assay
This cell-based assay is a primary method for assessing the activity of the Gq/11 pathway, which leads to the release of intracellular calcium.
Methodology:
-
Cell Culture: Plate cells endogenously or recombinantly expressing a Gq-coupled GPCR in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Agonist Stimulation: Stimulate the cells with a known agonist for the Gq-coupled GPCR.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of this compound and plot the dose-response curve to determine the IC₅₀ value.[11]
ERK1/2 Phosphorylation Assay
Activation of various G protein pathways can converge on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This assay can be used to assess the impact of an inhibitor on downstream signaling.
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and serum-starve them overnight. Pre-incubate the cells with different concentrations of this compound.
-
Stimulation: Stimulate the cells with an appropriate agonist for a time course determined by preliminary experiments (typically 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting or ELISA: Analyze the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using either Western blotting with specific antibodies or a quantitative ELISA kit.
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the this compound concentration to assess its inhibitory effect.[11]
Conclusion
This compound is a highly specific and potent inhibitor of the Gαq/11 signaling pathway. Its selectivity over other G protein families makes it an invaluable tool for dissecting the roles of Gq/11 in complex biological systems. The experimental protocols outlined in this guide provide a framework for researchers to independently verify its specificity and explore its potential applications in their own research. When using this compound, it is crucial to consider its pharmacokinetic properties and to include appropriate controls to ensure the observed effects are specifically due to the inhibition of Gq/11 signaling.
References
- 1. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of UBO-QIC as a Gαq inhibitor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Selectivity of the Gαq Inhibitor UBO-QIC: A Comparison with the Gαi Inhibitor Pertussis Toxin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Gq Inhibitors: FR900359 and its Molecular Counterparts
For researchers, scientists, and drug development professionals navigating the intricate world of G-protein coupled receptor (GPCR) signaling, the selective inhibition of the Gq alpha subunit presents a powerful tool to dissect cellular mechanisms and explore therapeutic avenues. At the forefront of small molecule Gq inhibitors are the natural products FR900359 and YM-254890, renowned for their high potency and selectivity. This guide provides a comprehensive head-to-head comparison of these leading Gq inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
This compound and YM-254890 are structurally related cyclic depsipeptides that act as highly potent and selective inhibitors of the Gq/11/14 family of G proteins.[1][2] They function by locking the Gα subunit in an inactive, GDP-bound state, thereby preventing its activation by GPCRs.[2] While often used interchangeably, crucial differences in their pharmacokinetic and pharmacodynamic profiles exist. This compound exhibits a significantly longer target residence time, leading to a pseudo-irreversible inhibition and a more sustained pharmacological effect in vivo.[3][4] Conversely, YM-254890 is metabolically more stable.[3][4] Another small molecule, BIM-46187, has been identified as a Gq inhibitor, but it generally displays lower potency and a different mechanism of action compared to this compound and YM-254890.
Data Presentation: Quantitative Comparison of Gq Inhibitors
The following tables summarize the key quantitative data for this compound, YM-254890, and BIM-46187, providing a clear comparison of their in vitro potency, binding affinity, and pharmacokinetic properties.
Table 1: In Vitro Potency of Gq Inhibitors
| Compound | Assay Type | Cell Line/System | Target | IC50 | Reference |
| This compound | GTPγS Binding | Purified Gαq | Gαq | ~75 nM | [5] |
| Calcium Mobilization | Various | Endogenous Gq/11 | Low nM range | [2] | |
| IP-One | HEK293 | Gq-coupled receptors | Sub-μM to low μM | [2] | |
| ERK Phosphorylation | Melanoma cells | Gq/11 signaling | ~1 μM | [5] | |
| YM-254890 | ADP-induced platelet aggregation | Human platelet-rich plasma | P2Y1 receptor (Gq) | <0.6 μM | |
| Calcium Mobilization | Various | Endogenous Gq/11 | Low nM range | [2] | |
| BIM-46187 | Gastrin-stimulated IP production | COS cells | CCK2R (Gq) | 34 μM | |
| G protein GTPγS binding | Purified Gαq | Gαq | ~31.7 μM (Troglitazone, similar class) |
Table 2: Binding Affinity and Physicochemical Properties
| Property | This compound | YM-254890 | Reference |
| Binding Affinity (pKD) | 8.45 | 7.96 | [1] |
| Molecular Weight (Da) | 1106.3 | 1064.2 | |
| LogP | 1.86 | 1.37 | [3][4] |
| Water Solubility | 189 μM | 88 μM | [3][4] |
| Target Residence Time | Long (pseudo-irreversible) | Shorter | [3][4] |
| Metabolic Stability | Lower | Higher | [3][4] |
Mechanism of Action: A Visual Guide
This compound and YM-254890 share a common mechanism of action, which involves binding to a specific pocket on the Gαq subunit and preventing the exchange of GDP for GTP, a critical step in G protein activation.
Caption: Gq signaling pathway and the inhibitory action of this compound/YM-254890.
Experimental Protocols: Key Methodologies
Detailed below are the methodologies for key experiments used to characterize and compare Gq inhibitors.
GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Workflow:
Caption: Workflow for a GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells expressing the Gq-coupled receptor of interest in a hypotonic buffer and isolate the membrane fraction by centrifugation.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), varying concentrations of the test inhibitor (e.g., this compound), and the agonist for the specific receptor.
-
Initiation: Start the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Quantification: Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration, a downstream event of Gq activation, using a calcium-sensitive fluorescent dye.
Workflow:
References
- 1. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gq Signaling Inhibition Downstream of FR900359 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the inhibition of Gq signaling following treatment with FR900359. We offer a comparative analysis with an alternative Gq inhibitor, YM-254890, and present supporting experimental data and detailed protocols to aid in the rigorous assessment of Gq pathway modulation.
Introduction to Gq Inhibition with this compound
This compound is a plant-derived cyclic depsipeptide that has emerged as a powerful tool for studying Gq-regulated biological processes.[1][2] It functions as a highly potent and selective inhibitor of the Gq/11/14 family of Gα subunits.[1][2][3] The primary mechanism of action of this compound is the inhibition of guanine nucleotide exchange (GDP for GTP) on the Gαq subunit, effectively locking the G protein in its inactive, GDP-bound state.[4][5][6] This prevents the activation of downstream effector proteins, thereby blocking Gq-mediated signaling cascades.
Understanding the efficacy and specificity of this compound is critical for interpreting experimental results. This guide outlines key assays to quantify the inhibition of Gq signaling and compares this compound with YM-254890, another widely used Gq inhibitor with a similar mechanism of action.[4][5][6]
Comparative Analysis of Gq Inhibitors
| Feature | This compound | YM-254890 |
| Mechanism of Action | Guanine Nucleotide Dissociation Inhibitor (GDI)[4][6][7] | Guanine Nucleotide Dissociation Inhibitor (GDI)[5][6] |
| Selectivity | Selective for Gαq, Gα11, and Gα14[1][6] | Selective for Gαq, Gα11, and Gα14[6] |
| Potency (IC50) | ~75 nmol/L for GTPγS binding to Gαq[7] | pKD of 7.96 for a radiolabeled derivative[6] |
| Cell Permeability | Yes[3] | Yes[6] |
| Reported Effects | Inhibits canonical PLC-β signaling and non-canonical pathways (e.g., ERK, AKT)[4][6][7] | Broadly inhibits Gαq/11 activity in various signaling readouts[6] |
Key Experimental Assays for Validating Gq Inhibition
The inhibition of Gq signaling can be validated by measuring the activity of key downstream signaling events. The most common readouts are intracellular calcium mobilization and the accumulation of inositol phosphates.
Intracellular Calcium Mobilization Assay
Activation of the Gq pathway leads to the activation of Phospholipase C-β (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8][9][10] This transient increase in intracellular calcium can be readily measured using fluorescent calcium indicators.
Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a black, clear-bottom 96-well plate and culture overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or YM-254890 for a designated period (e.g., 30-60 minutes).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Agonist Stimulation: Stimulate the cells with a known agonist for the Gq-coupled receptor.
-
Data Acquisition: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization. Compare the response in inhibitor-treated cells to untreated controls to determine the IC50 of the inhibitor.
Inositol Monophosphate (IP1) Accumulation Assay
IP3 is rapidly metabolized to IP2, IP1, and finally inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation serves as a robust measure of Gq pathway activation.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) IP-One Assay
-
Cell Culture: Seed cells expressing the Gq-coupled receptor of interest in a suitable multi-well plate.
-
Inhibitor Pre-treatment: Treat cells with a concentration range of this compound or YM-254890.
-
Agonist Stimulation: Add a known agonist to stimulate the Gq-coupled receptor in the presence of the IP1 stimulation buffer (containing LiCl).
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Data Acquisition: After incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the IC50 of the inhibitor based on the reduction in the HTRF signal.
Reporter Gene Assays
Downstream of calcium and DAG signaling, Gq activation can lead to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and those responsive to serum response elements (SRE). Reporter gene assays utilize plasmids containing these response elements upstream of a reporter gene (e.g., luciferase or β-galactosidase).
Experimental Protocol: Serum Response Element (SRE) Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a plasmid encoding the Gq-coupled receptor of interest and an SRE-luciferase reporter plasmid.
-
Inhibitor Treatment: Treat the transfected cells with this compound or YM-254890.
-
Agonist Stimulation: Stimulate the cells with an appropriate agonist.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the inhibitor indicates successful Gq pathway inhibition.
Visualizing the Gq Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Gq Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Validating Gq Inhibition.
Caption: Logical Comparison Framework for Gq Inhibitors.
Conclusion
Validating the inhibition of Gq signaling downstream of this compound treatment is essential for the accurate interpretation of its biological effects. This guide provides a framework for researchers to design and execute robust validation experiments. By employing the described assays and comparing the effects of this compound with other known Gq inhibitors like YM-254890, researchers can confidently ascertain the on-target effects of their experimental manipulations. The provided protocols and diagrams serve as a starting point for developing a comprehensive understanding of Gq signaling and its pharmacological modulation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Gq/11 Inhibitors: FR900359 vs. YM-254890 for In Vivo Research
An objective comparison of two potent Gq/11 protein inhibitors, FR900359 and YM-254890, reveals critical differences in their pharmacokinetic and pharmacodynamic profiles that significantly impact their suitability for in vivo studies. While structurally similar, subtle molecular distinctions lead to substantial variations in target residence time and metabolic stability, positioning this compound as a superior candidate for studies requiring prolonged target engagement.
This compound (FR) and YM-254890 (YM) are structurally related macrocyclic depsipeptides that have become indispensable pharmacological tools for investigating Gq/11 protein-mediated signaling pathways.[1][2] Both are potent and selective inhibitors of the Gq subfamily of G proteins (Gαq, Gα11, and Gα14), which are crucial transducers of signals from G protein-coupled receptors (GPCRs) involved in numerous physiological and pathological processes, including asthma, inflammation, and cancer.[1][3][4] They function as guanine nucleotide dissociation inhibitors (GDIs), trapping the Gα subunit in an inactive, GDP-bound state.[2][4]
Despite their shared mechanism, a detailed comparison highlights that these compounds are not interchangeable for therapeutic or experimental in vivo applications.[1] A key differentiator is the significantly longer target residence time of this compound, which results in a more sustained pharmacological effect compared to YM-254890.[1][3]
Physicochemical and Pharmacokinetic Properties
While both compounds exhibit properties suitable for in vivo tool compounds, such as high stability in simulated gastric fluid, their pharmacokinetic behaviors diverge significantly.[1][5] this compound is more lipophilic and, interestingly, shows lower plasma protein binding than YM-254890.[1][5] However, this compound is metabolized much faster in both human and mouse liver microsomes.[1][3] Conversely, YM-254890's greater metabolic stability is offset by a much shorter residence time at the Gq protein.[1][5]
Table 1: Comparative Physicochemical and Druglike Properties
| Property | This compound | YM-254890 | Reference |
| Calculated logP | 1.86 | 1.37 | [1][5] |
| Kinetic Water Solubility | 189 ± 17 µM | 88 ± 12 µM | [1][5] |
| Plasma Protein Binding | 35% | 79% | [5] |
| Target Residence Time (Gq, 37°C) | 92.1 min | 3.8 min | [1][5] |
Table 2: Comparative In Vitro Metabolic Stability
| Parameter | This compound | YM-254890 | Reference |
| Half-life (Mouse Liver Microsomes) | 5.8 min | 16.9 min | [1][5] |
| Half-life (Human Liver Microsomes) | 8.1 min | 27.3 min | [1][5] |
| Intrinsic Clearance (Mouse) | High | High | [1] |
| Intrinsic Clearance (Human) | High | High | [1] |
In Vivo Performance: The Decisive Advantage of Residence Time
The most compelling evidence for this compound's advantage in in vivo settings comes from direct comparative studies. In a mouse model of methacholine-induced bronchoconstriction, the prolonged target residence time of this compound translated directly into a significantly more sustained pharmacological effect compared to YM-254890.[1][3][6] This demonstrates that for achieving a durable biological response, the rate of dissociation from the target (residence time) can be more critical than the rate of systemic clearance.
Both compounds exhibit low oral bioavailability and poor brain penetration.[1][3] Following intratracheal or intraperitoneal administration in mice, this compound shows a notable accumulation in the lung, whereas YM-254890 is more broadly distributed to other organs, including the liver and kidney.[1][2][3]
Signaling Pathway and Experimental Workflow
This compound and YM-254890 both act at the same point in the Gq/11 signaling cascade to prevent the activation of Phospholipase Cβ (PLCβ).
Caption: Gq/11 signaling pathway and point of inhibition by this compound/YM-254890.
A typical in vivo experiment to compare the efficacy of these inhibitors might involve a disease model such as allergic asthma.
Caption: Workflow for a mouse model of allergic airway hyperresponsiveness.
Experimental Protocols
Methacholine-Induced Bronchoconstriction Mouse Model
This protocol is adapted from studies comparing the in vivo efficacy of Gq/11 inhibitors.[1][3]
-
Animals: Female BALB/c mice are typically used.
-
Sensitization and Challenge: Mice are sensitized by intraperitoneal (i.p.) injections of house dust mite (HDM) extract. Subsequently, mice receive an intranasal (i.n.) HDM challenge to induce an allergic airway response.
-
Inhibitor Administration: this compound or YM-254890 (e.g., 5 µg per animal) is administered, often intratracheally (i.t.) or intraperitoneally (i.p.), on consecutive days leading up to the final challenge.[1]
-
Measurement of Airway Hyperresponsiveness (AHR): Approximately 45 minutes to 24 hours after the final inhibitor administration, mice are anesthetized, tracheostomized, and mechanically ventilated (e.g., using a flexiVent system).[1] AHR is assessed by measuring the increase in lung resistance in response to increasing concentrations of nebulized methacholine.
-
Data Analysis: The dose-response curves to methacholine are analyzed. A significant reduction in lung resistance in the inhibitor-treated group compared to the vehicle-treated group indicates efficacy. The duration of this effect post-administration is a key comparative parameter.
Conclusion and Recommendations
For in vivo research, particularly in models where a sustained duration of action is critical for observing a therapeutic or biological effect, This compound holds a clear advantage over YM-254890 . Its pseudo-irreversible binding and prolonged residence time at the Gq protein ensure a durable inhibition that is more relevant than its faster metabolic clearance.[1][5] While YM-254890's slower metabolism might suggest it is better for systemic treatment, its very short residence time is expected to lead to a brief duration of action, limiting its utility.[1]
Therefore, researchers designing in vivo studies to probe the function of Gq/11 signaling should prioritize this compound when a long-lasting inhibitory effect is desired. For studies requiring only transient Gq/11 blockade, YM-254890 may remain a viable, albeit potentially less effective, option.[2]
References
- 1. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890-Fit for Translation? | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of FR900359: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the selective Gαq/11/14 inhibitor, FR900359, is critical for maintaining a secure laboratory environment and ensuring regulatory compliance. As a potent research compound, all materials contaminated with this compound must be treated as hazardous chemical waste.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with exposure and environmental release. The following procedures are based on established best practices for hazardous chemical waste management.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This material should be considered hazardous until comprehensive toxicological properties are known.[1]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Avoid inhalation. If dusts or aerosols may be generated, use appropriate respiratory protection.
-
-
General Hygiene: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed through your institution's hazardous waste program. Do not dispose of this compound in the regular trash or down the drain. [2][3]
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, tubes, gloves, bench paper).
-
-
Segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions. Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".[5]
-
The label must include the full chemical name: "This compound ". Do not use abbreviations.[5][7]
-
Indicate the primary hazards (e.g., "Toxic," "Handle with Care").
-
Include the date when the first item of waste was placed in the container.
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) or equivalent department.
-
Do not attempt to transport the hazardous waste yourself. Disposal must be conducted by a licensed and reputable hazardous waste disposal company.[7]
-
Quantitative Data and Physical Properties
The following table summarizes key quantitative and physical data for this compound, compiled from supplier information.
| Property | Value | Reference |
| CAS Number | 107530-18-7 | [8] |
| Molecular Formula | C₄₉H₇₅N₇O₁₅ | [1][8] |
| Formula Weight | 1002.2 g/mol | [1][8] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1][8] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in Chloroform | [1][8] |
Experimental Protocols Referenced
While specific experimental protocols for the disposal of this compound are not publicly available, the procedures outlined above are derived from standard protocols for the disposal of potent, hazardous laboratory chemicals. The core methodology is as follows:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and any available safety information to understand the potential hazards.
-
Containment: Perform all manipulations that could generate dust or aerosols within a chemical fume hood.
-
Segregation: At the point of generation, separate all contaminated materials into a dedicated, properly labeled hazardous waste container.
-
Documentation: Maintain an accurate record of the waste contents.
-
Professional Disposal: Arrange for collection and final disposal by certified EHS personnel or an approved hazardous waste contractor. The recommended final disposal method for such compounds is typically high-temperature incineration.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste management.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. caymanchem.com [caymanchem.com]
Essential Safety and Logistical Information for Handling FR900359
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of FR900359, a potent and selective inhibitor of Gαq/11/14 proteins. Adherence to these procedures is vital for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a biologically active small molecule, and specific safety data may not be exhaustively documented, it should be handled with caution as a potentially hazardous compound. The following personal protective equipment is mandatory:
| PPE Category | Item | Specification and Use Protocol |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times when handling the compound to protect against splashes. Standard eyeglasses are not sufficient. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. Change gloves frequently, and always before leaving the work area.[1] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect against skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powdered form of the compound to prevent inhalation. All respiratory protection should be fit-tested.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Unpacking:
-
Inspect the external packaging for any signs of damage upon receipt.
-
Don appropriate PPE (lab coat, gloves, and eye protection) before opening the package.
-
Unpack the compound in a designated area, such as a chemical fume hood.
Preparation of Stock Solutions:
-
Handle the solid compound in a chemical fume hood to minimize inhalation risk.
-
This compound is soluble in DMSO.[3]
-
Prepare stock solutions in appropriate chemical-resistant glassware.
Storage Conditions:
-
Solid Form: Store at -20°C for long-term storage.[4]
-
In Solution (e.g., in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Short-term storage of solutions (days to weeks) can be at 0-4°C.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Includes contaminated gloves, pipette tips, vials, and absorbent paper. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not dispose of down the drain.[5][6]
-
Decontamination: Decontaminate work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed waste disposal service.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available research.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) |
| Gαq | 13.18 |
| Gα11 | 10.47 |
| Gα14 | 10 |
Data sourced from Cayman Chemical product information.[9]
Table 2: Effective Concentrations in Experimental Models
| Experimental Model | Concentration | Observed Effect |
| Isolated mouse tail arteries | 1 µM | Induces relaxation of precontracted arteries.[9] |
| Washed isolated human platelets | Concentration-dependent | Inhibits platelet aggregation.[9] |
| B16 melanoma cells | Not specified | Induces G1 phase cell cycle arrest and reduces proliferation and migration.[9] |
| Mouse model of allergic asthma | 2.5 µ g/animal | Inhibits airway hyperresponsiveness.[9] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate B16 melanoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or a commercial cell viability reagent.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
-
Cell Culture and Starvation: Culture HEK293 cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with a known Gαq-coupled receptor agonist (e.g., carbachol) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: Gαq signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for cell-based assays with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
